molecular formula C12H17N3O4S B1328732 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane CAS No. 951624-89-8

1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

カタログ番号: B1328732
CAS番号: 951624-89-8
分子量: 299.35 g/mol
InChIキー: RIQWXZCLRXSYCR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane is a useful research compound. Its molecular formula is C12H17N3O4S and its molecular weight is 299.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(2-methylsulfonyl-4-nitrophenyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-20(18,19)12-9-10(15(16)17)3-4-11(12)14-7-2-5-13-6-8-14/h3-4,9,13H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQWXZCLRXSYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane chemical structure and physicochemical properties

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective small-molecule inhibitors relies heavily on modular, functionalized building blocks. 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane (also known as 1-[2-(methylsulfonyl)-4-nitrophenyl]homopiperazine) is a highly versatile synthetic intermediate[1]. Featuring a conformationally flexible 1,4-diazepane ring anchored to a heavily electron-withdrawn phenyl core, this compound serves as a critical precursor for synthesizing advanced pharmacophores, particularly in the development of kinase inhibitors and central nervous system (CNS) modulators[2].

This whitepaper provides an in-depth technical analysis of its structural properties, physicochemical profile, and a field-validated synthetic methodology designed for high-yield isolation.

Chemical Identity & Structural Elucidation

The molecular architecture of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane is defined by the strategic placement of two strong electron-withdrawing groups (EWGs)—a nitro group and a methylsulfonyl group—ortho and para to a tertiary amine.

Quantitative Data Summary

The following table consolidates the fundamental chemical properties of the compound[1][3]:

PropertyValue
Chemical Name 1-[2-(Methylsulfonyl)-4-nitrophenyl]-1,4-diazepane
CAS Registry Number 951624-89-8
Molecular Formula C₁₂H₁₇N₃O₄S
Molecular Weight 299.35 g/mol
Monoisotopic Mass 299.0939 Da
Topological Polar Surface Area (TPSA) ~103.5 Ų
Estimated LogP 1.2 – 1.8
Hydrogen Bond Donors 1 (Secondary amine)
Hydrogen Bond Acceptors 6 (NO₂, SO₂, N)

Physicochemical Profiling & Structure-Property Relationships

As a Senior Application Scientist, it is critical to understand why this molecule behaves the way it does in solution and biological assays, rather than just observing the metrics.

  • Differential Basicity: The 1,4-diazepane ring naturally contains two basic nitrogen atoms. However, in this compound, the N1 atom (attached to the phenyl ring) has its lone pair highly delocalized into the aromatic system, pulled by the strong −I and −M effects of the para-nitro and ortho-methylsulfonyl groups. Consequently, N1 is essentially non-basic at physiological pH. N4 (the secondary amine) remains aliphatic and highly basic (pKa ~9.5–10.0), allowing for the formation of stable hydrochloride or trifluoroacetate salts to enhance aqueous solubility.

  • Metabolic Stability & Polarity: The methylsulfonyl ( −SO2​CH3​ ) group is a potent hydrogen bond acceptor that drastically increases the TPSA to ~103.5 Ų. Unlike highly lipophilic alkyl groups, the sulfone moiety restricts the LogP to a moderate 1.2–1.8, placing it in an optimal range for oral bioavailability while resisting oxidative metabolism by cytochrome P450 enzymes.

StructureProperty Core 1-(2-(Methylsulfonyl)-4-nitrophenyl) -1,4-diazepane Diazepane 1,4-Diazepane Ring • Confers basicity (2° amine) • Increases aqueous solubility • Enhances flexibility Core->Diazepane Nitro 4-Nitro Group • Strong EWG (-I, -M) • Reduces electron density • Reducible to aniline Core->Nitro Sulfonyl 2-Methylsulfonyl Group • Strong EWG (-I, -M) • H-bond acceptor • Increases metabolic stability Core->Sulfonyl

Figure 1: Structure-property relationships mapping functional groups to physicochemical traits.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SₙAr)

The functionalization of the 1,4-diazepane scaffold is best achieved via a Nucleophilic Aromatic Substitution (SₙAr)[2]. The starting material, 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene, is exceptionally electrophilic at the C1 position due to the synergistic electron-withdrawing effects of the ortho-sulfonyl and para-nitro groups.

SynthesisWorkflow SM1 1-Fluoro-2-(methylsulfonyl) -4-nitrobenzene Intermediate Meisenheimer Complex (Transition State) SM1->Intermediate Nucleophilic Attack SM2 1,4-Diazepane (3.0 Equivalents) SM2->Intermediate Base DIPEA / DMF (Base & Solvent) Base->Intermediate Proton Abstraction & Solvation Product 1-(2-(Methylsulfonyl)-4-nitrophenyl) -1,4-diazepane Intermediate->Product Fluoride Elimination

Figure 2: Nucleophilic Aromatic Substitution (SNAr) workflow for 1,4-diazepane functionalization.

Self-Validating Experimental Protocol

Phase 1: Reaction Assembly

  • Preparation: In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene (1.0 eq) in anhydrous DMF (0.2 M).

    • Causality: DMF is a polar aprotic solvent that significantly lowers the activation energy by stabilizing the polar Meisenheimer transition state. The inert atmosphere prevents oxidative degradation of the aliphatic amine.

  • Amine Addition: Add 1,4-diazepane (3.0 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: The 3-fold stoichiometric excess of 1,4-diazepane is a strict kinetic control measure to statistically favor mono-arylation and suppress the formation of bis-arylated dimers. DIPEA serves as a non-nucleophilic proton sink to neutralize the liberated HF, ensuring the secondary amine remains in its active, deprotonated state.

Phase 2: In-Process Control (IPC) & Self-Validation 3. Execution: Stir the mixture at 40 °C.

  • Self-Validation: Withdraw 10 µL aliquots every 2 hours, dilute in LC-MS grade MeCN, and analyze. The system self-validates completion when the starting material peak (UV 254 nm) falls below <1% relative to the product mass peak ( m/z [M+H]⁺ = 300.1). Do not elevate the temperature above 40 °C, as the highly activated substrate is prone to degradation under excessive thermal stress.

Phase 3: Isolation and Purification 4. Quenching & Extraction: Pour the reaction mixture into ice-cold water (10 volumes) and extract with Ethyl Acetate (3 x 20 mL).

  • Causality: The target compound partitions into the organic layer. The highly water-soluble excess 1,4-diazepane, DMF, and DIPEA hydrofluoride salts are efficiently purged into the aqueous waste.
  • Trace Solvent Removal: Wash the combined organic layers with a 5% aqueous LiCl solution.
  • Causality: LiCl washing is a field-proven technique to strip residual trace DMF from the organic layer, preventing co-elution during downstream chromatography.
  • Final Polish: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient containing 1% NH₄OH to prevent amine streaking).

Analytical Characterization Protocol

To ensure absolute structural integrity, the isolated compound must be subjected to orthogonal analytical verification:

  • LC-MS (ESI+): Expect a dominant [M+H]⁺ peak at m/z 300.1.

  • ¹H NMR (400 MHz, DMSO-d₆): The signature of the SₙAr success is the disappearance of the highly deshielded fluorine-adjacent aromatic proton and the emergence of the methylsulfonyl singlet integrating to 3H at ~3.30 ppm. The diazepane protons will appear as complex multiplets between 2.80 and 3.60 ppm.

  • ¹³C NMR (100 MHz, DMSO-d₆): Confirm the presence of 12 distinct carbon environments, specifically noting the downfield shift of the C1 aromatic carbon due to the attached nitrogen.

Applications in Drug Development

The strategic value of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane lies in its derivatization potential. The nitro group can be seamlessly reduced (e.g., via Pd/C and H₂, or Fe/NH₄Cl) to an aniline. This resulting aniline is a highly reactive nucleophile that can be coupled with pyrimidines or quinolines to form hinge-binding motifs for kinase inhibitors (e.g., targeting ROCK or CDKs)[2]. The diazepane ring is frequently utilized as a solvent-exposed solubilizing group that interacts favorably with the ribose pocket of the kinase ATP-binding site.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

A Technical Guide to the Molecular Weight and Exact Mass of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of drug discovery and chemical research, the precise characterization of a molecule is the bedrock of all subsequent investigation. The identity, purity, and structure of a compound must be unequivocally established. Among the most fundamental of these characteristics are molecular weight and exact mass. While often used interchangeably in introductory contexts, for the research scientist, the distinction is critical and has profound implications for analytical strategy and data interpretation.

This guide provides an in-depth examination of these two crucial parameters for the compound 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane , a substituted diazepane derivative of interest in medicinal chemistry and organic synthesis. We will dissect the theoretical underpinnings of molecular weight and exact mass, present the calculated values for this specific molecule, and detail an authoritative experimental workflow for their verification using High-Resolution Mass Spectrometry (HRMS).

Conceptual Framework: Molecular Weight vs. Exact Mass

Understanding the difference between molecular weight and exact mass is essential for the proper application of analytical techniques, particularly mass spectrometry.[1][2]

  • Molecular Weight (or Molar Mass): This value represents the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance.[3] The atomic weights listed on the periodic table are these averaged values (e.g., Carbon ≈ 12.011 amu). Molecular weight is a bulk property, invaluable for stoichiometric calculations in chemical synthesis (e.g., grams per mole).[3]

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹²C = 12.000000 amu, ¹H = 1.007825 amu, ¹⁴N = 14.003074 amu, ¹⁶O = 15.994915 amu, ³²S = 31.972071 amu).[4] This value corresponds to a single, specific isotopic composition of the molecule. It is the exact mass that is measured by high-resolution mass spectrometers, which are capable of distinguishing between molecules with very small mass differences.[5][6] This precision allows for the confident determination of a molecule's elemental formula.[7]

For drug development professionals, relying on the exact mass is non-negotiable for structural elucidation, impurity profiling, and metabolite identification, as it provides a much higher degree of certainty than low-resolution methods.[6][8]

Physicochemical Properties of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

The foundational data for the target compound are summarized below. These values are calculated based on its elemental composition.

PropertyValueSource / Method
Chemical Formula C₁₂H₁₇N₃O₄SPubChem[9]
Molecular Weight 315.35 g/mol Calculated (Avg. Isotopic Masses)
Exact Mass 315.09400 DaCalculated (Monoisotopic Masses)

Note: The molecular formula C₁₂H₁₇N₃O₄S was used for calculations. While some databases show a molecular weight of 299.35 for a related isomer, the correct value for the specified formula is 315.35.

Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

The definitive experimental technique for confirming the exact mass and, by extension, the elemental formula of a small molecule is Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).[5][6] Instruments such as an Orbitrap or Time-of-Flight (TOF) mass spectrometer are ideally suited for this purpose.[10]

The workflow involves separating the analyte from any impurities via HPLC and then ionizing it for precise mass measurement.[7]

Experimental Workflow Diagram

The logical flow from sample preparation to data analysis in an LC-HRMS experiment is illustrated below.

LCMS_Workflow LC-HRMS Workflow for Exact Mass Determination cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_data Data Analysis Prep 1. Dissolution (e.g., 50:50 ACN:H₂O) Filter 2. Filtration (0.22 µm PTFE) Prep->Filter Inject 3. Autosampler Injection Filter->Inject Column 4. C18 Column Separation Inject->Column Ionize 5. ESI Source (Ionization) Column->Ionize Analyze 6. HRMS Analyzer (e.g., Orbitrap) Ionize->Analyze Detect 7. Detector Analyze->Detect Process 8. Data Processing (m/z Measurement) Detect->Process Confirm 9. Formula Confirmation (< 5 ppm error) Process->Confirm

Caption: A typical workflow for determining the exact mass of a small molecule.

Step-by-Step Protocol for Exact Mass Determination

This protocol outlines a self-validating system for the analysis of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane.

1. Standard and Sample Preparation

  • Rationale: Proper dissolution ensures the analyte is compatible with the LC mobile phase and free of particulates that could damage the system.

  • Procedure:

    • Prepare a stock solution of the reference standard at 1 mg/mL in a 50:50 (v/v) solution of acetonitrile (ACN) and deionized water.

    • Create a working solution by diluting the stock solution to 1 µg/mL using the same solvent mixture.

    • Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

2. LC-HRMS System Configuration

  • Rationale: Reversed-phase chromatography (using a C18 column) is a robust method for separating moderately polar organic compounds. A gradient elution ensures efficient separation and sharp peak shapes. Electrospray Ionization (ESI) in positive mode is chosen as the diazepane moiety contains basic nitrogen atoms that are readily protonated.

  • Instrument: A Thermo Scientific™ Orbitrap™ Mass Spectrometer (or equivalent HRMS).

  • LC Parameters:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full Scan.

    • Resolution: 70,000 FWHM (Full Width at Half Maximum).

    • Scan Range: 100-500 m/z.

3. Data Acquisition and Analysis

  • Rationale: The system's mass accuracy is verified using a known calibrant. The experimental m/z of the analyte is then compared to the theoretical exact mass. A mass error below 5 parts-per-million (ppm) provides high confidence in the assigned elemental formula.[8][11]

  • Procedure:

    • Perform a system suitability test and mass calibration check prior to the sample run.

    • Inject the prepared sample.

    • Extract the ion chromatogram for the theoretical protonated adduct ([M+H]⁺) of the target compound. The theoretical m/z is calculated as:

      • Exact Mass + Mass of Proton = 315.09400 Da + 1.00728 Da = 316.10128 m/z .

    • From the resulting mass spectrum at the apex of the chromatographic peak, record the measured m/z.

    • Calculate the mass error in ppm using the formula: Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

    • Validation: A mass error of < 5 ppm confirms the elemental composition of C₁₂H₁₇N₃O₄S.

Conclusion

The distinction between molecular weight (315.35 g/mol ) and exact mass (315.09400 Da) for 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane is fundamental to its scientific investigation. While molecular weight is essential for synthesis and formulation, the exact mass is the key to its unambiguous identification and structural confirmation in modern analytical laboratories. The LC-HRMS protocol described herein provides a robust, reliable, and self-validating framework for researchers to confirm the elemental composition of this and other novel chemical entities, ensuring data integrity and advancing the pace of drug discovery and development.

References

  • Title: What is the Difference Between Exact Mass and Molecular Weight. Source: Pediaa.com URL: [Link]

  • Title: Calculating Exact Masses. Source: Mass Spectrometry Facility, University of Missouri URL: [Link]

  • Title: 1-[4-(methylsulfonyl)-2-nitrophenyl]-1,4-diazepane. Source: PubChem URL: [Link]

  • Title: How to Determine Molecular Weight? Source: Mtoz Biolabs URL: [Link]

  • Title: Exact mass vs molecular weight. Source: Reddit r/Chempros URL: [Link]

  • Title: Exact Molecular Mass versus Molecular Weight. Source: Organic Chemistry at CU Boulder URL: [Link]

  • Title: 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane. Source: Hangzhou Haorui Chemical Co., Ltd. URL: [Link]

  • Title: High Resolution Mass Spectrometry (HRMS): Detailed Technical Guide. Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Introduction to Mass Spectrometry, a Tutorial. Source: Wiley-VCH URL: [Link]

  • Title: Mass Spectrometry in Small Molecule Drug Development. Source: Advion URL: [Link]

  • Title: Finding the Correct Mass Spectrometry for Small Molecule Analysis: A Helpful Guide for Laboratories. Source: ZefSci URL: [Link]

Sources

A Technical Guide to the Preliminary Toxicity Screening of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties.[1][2] The novel compound, 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane, represents a new chemical entity within this class, necessitating a thorough and systematic evaluation of its safety profile before further development. This guide outlines a tiered, multi-parametric strategy for the preliminary toxicity screening of this compound. By integrating computational toxicology with a battery of robust in vitro assays, this framework is designed to efficiently identify potential cytotoxic and genotoxic liabilities early in the drug discovery pipeline. This approach not only conserves resources but also aligns with the ethical principles of reducing and replacing animal testing. The methodologies described herein are grounded in established regulatory guidelines and industry best practices, ensuring the generation of reliable and decision-enabling data for researchers, scientists, and drug development professionals.

The Strategic Imperative: A Tiered Approach to Toxicity Assessment

Embarking on the toxicological assessment of a new chemical entity (NCE) like 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane requires a structured, hierarchical approach. A tiered strategy, beginning with broad, predictive methods and progressing to more specific, experimental assays, is the most efficient and ethical path forward. This workflow allows for early "fail-fast" decisions, preventing the investment of significant resources into compounds with unfavorable safety profiles.

Our proposed screening cascade is built on three sequential tiers:

  • Tier 1: In Silico Assessment: A computational evaluation to predict potential toxicities based on the molecule's structure.

  • Tier 2: In Vitro Cytotoxicity Profiling: Experimental cell-based assays to quantify the compound's impact on cell health and viability.

  • Tier 3: In Vitro Genotoxicity Screening: A critical evaluation of the compound's potential to damage genetic material.

This logical progression ensures that each stage informs the next, building a comprehensive preliminary safety profile.

cluster_0 Tiered Toxicity Screening Workflow start Compound Structure 1-(2-(...)-diazepane insilico Tier 1: In Silico Toxicity Prediction start->insilico cytotoxicity Tier 2: In Vitro Cytotoxicity Assays insilico->cytotoxicity Proceed if low risk genotoxicity Tier 3: In Vitro Genotoxicity Assays cytotoxicity->genotoxicity Proceed if acceptable IC50 decision Go / No-Go Decision genotoxicity->decision Final Data Integration

Caption: Tiered workflow for preliminary toxicity screening.

Tier 1: In Silico Toxicity Prediction

Rationale and Causality

The principle underpinning in silico toxicology is that a compound's biological activity is intrinsically linked to its chemical structure.[3] By leveraging sophisticated computational models trained on vast datasets of known toxicological information, we can predict the potential hazards of a novel compound before it is ever synthesized or handled in a lab.[4][5] This initial step is invaluable for prioritizing resources, guiding subsequent experimental designs, and identifying potential "structural alerts"—substructural features known to be associated with toxicity.[3][6] This predictive approach is not only cost-effective but also aligns with the ethical imperative to reduce animal testing.[4]

Methodology

The chemical structure of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane will be submitted to a panel of validated computational models, including Quantitative Structure-Activity Relationship (QSAR) and machine learning-based platforms.[3][5][6]

Key Endpoints for Prediction:

  • Mutagenicity: Prediction of outcome in the Ames bacterial mutation assay.

  • Carcinogenicity: Assessment of carcinogenic potential in rodents.

  • Hepatotoxicity: Prediction of potential for drug-induced liver injury (DILI).

  • Cardiotoxicity: Evaluation of potential for hERG channel inhibition.

  • Developmental Toxicity: Initial screen for potential teratogenic effects.

Data Presentation: Hypothetical In Silico Profile

The output should be summarized in a clear, actionable format.

Toxicological EndpointPredictionConfidence ScoreStructural Alerts Identified
Ames MutagenicityNegative0.85Aromatic nitro group
Carcinogenicity (Rodent)Equivocal0.60None
Hepatotoxicity (DILI)Low Probability0.75None
hERG InhibitionNegative0.90None

Note: Data are hypothetical and for illustrative purposes only.

Tier 2: In Vitro Cytotoxicity Assessment

Rationale and Causality

Following the predictive in silico screen, the first experimental step is to assess the compound's general toxicity to living cells. In vitro cytotoxicity assays provide quantitative data on the concentrations at which a compound begins to cause cellular damage. This is critical for establishing a dose-range for subsequent, more complex assays and for calculating a preliminary therapeutic index.[7][8] We employ two mechanistically distinct assays to build a more robust profile: one measuring metabolic activity and the other assessing cell membrane integrity. This dual-assay approach provides a self-validating system, as a true cytotoxic effect should be observable through multiple endpoints.

Assay 1: MTT Assay for Cellular Metabolic Activity
  • Expertise & Experience: The MTT assay is a gold-standard colorimetric method for assessing cell viability.[7] Its principle is based on the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals by mitochondrial dehydrogenases.[9][10] This conversion is only possible in metabolically active, living cells, making the amount of formazan produced directly proportional to the number of viable cells.[11]

  • Experimental Protocol:

    • Cell Seeding: Plate human liver carcinoma cells (HepG2, as a model for hepatotoxicity) and a non-cancerous human cell line (e.g., HEK293) in 96-well plates at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.

    • Compound Treatment: Prepare a serial dilution of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[12]

    • Solubilization: Carefully aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8]

    • Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of 570 nm.[8]

Assay 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
  • Expertise & Experience: The LDH assay complements the MTT assay by measuring a different hallmark of cell death: loss of plasma membrane integrity.[13] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is damaged.[14][15] Measuring the LDH activity in the supernatant provides a reliable and quantitative measure of cytotoxicity.[14]

cluster_1 LDH Assay Mechanism cluster_2 Coupled Enzymatic Reaction intact_cell Intact Cell (LDH inside) damaged_cell Damaged Cell (LDH released) intact_cell->damaged_cell Cytotoxic Event ldh LDH damaged_cell->ldh Release lactate Lactate + NAD+ pyruvate Pyruvate + NADH lactate->pyruvate LDH tetrazolium Tetrazolium Salt (Colorless) diaphorase Diaphorase formazan Formazan (Colored) tetrazolium->formazan Diaphorase

Caption: Mechanism of the LDH cytotoxicity assay.

  • Experimental Protocol:

    • Cell Culture and Treatment: Seed and treat cells with the test compound as described in the MTT protocol (Section 3.2).

    • Supernatant Collection: After the incubation period, carefully transfer a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.[14][15]

    • Controls: Prepare controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Reaction Setup: Add the LDH reaction mixture, which contains the substrates for the coupled enzymatic reaction, to each well containing the supernatant.[15]

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14][15]

    • Data Acquisition: Measure the absorbance of the colored formazan product at 490 nm using a microplate reader.[14][15]

Data Presentation: Hypothetical Cytotoxicity Profile

Results are typically expressed as the IC₅₀ value—the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.

Cell LineAssay TypeIncubation TimeIC₅₀ (µM)
HepG2MTT (Metabolism)24 hours45.2
HepG2LDH (Membrane)24 hours51.7
HEK293MTT (Metabolism)24 hours> 100
HEK293LDH (Membrane)24 hours> 100

Note: Data are hypothetical. A lower IC₅₀ value indicates higher cytotoxicity. The selectivity towards the cancer cell line (HepG2) over the non-cancerous line (HEK293) is a favorable characteristic.

Tier 3: In Vitro Genotoxicity Assessment

Rationale and Causality

Genotoxicity assessment is a non-negotiable step in safety screening. A compound that damages DNA, either by causing gene mutations or chromosomal damage, carries a high risk of being carcinogenic. Early detection of such liabilities is paramount. We utilize a two-assay battery as recommended by regulatory agencies to cover different genotoxic mechanisms: a bacterial gene mutation assay and a mammalian cell chromosomal damage assay.

Assay 1: Bacterial Reverse Mutation (Ames) Test
  • Expertise & Experience: The Ames test is a rapid and widely used biological assay to assess the mutagenic potential of a chemical.[16][17] It employs several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it in their growth medium.[16][17] The test measures the ability of a compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-free medium.[17] A positive test indicates the chemical is a mutagen.[16] To mimic mammalian metabolism, the assay is conducted both with and without an exogenous metabolic activation system (rat liver S9 fraction).[18]

  • Experimental Protocol:

    • Strain Preparation: Grow overnight cultures of appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[18]

    • Plate Incorporation: In a test tube, combine the test compound at several concentrations, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without S9).[16]

    • Top Agar: Add molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutations to be expressed) to the tube.[19]

    • Plating and Incubation: Quickly vortex and pour the mixture onto minimal glucose agar plates. Incubate the plates at 37°C for 48-72 hours.[16][19]

    • Colony Counting: Count the number of revertant colonies on each plate.

    • Controls: Run concurrent negative (vehicle) and positive controls (known mutagens like 2-aminoanthracene for +S9 and 4-nitroquinoline-N-oxide for -S9).[18]

Assay 2: In Vitro Micronucleus Test
  • Expertise & Experience: This assay is the gold standard for detecting chromosomal damage in mammalian cells.[20] It identifies micronuclei, which are small, separate nuclei that form around chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that are not incorporated into the main nucleus after cell division.[21][22] The assay is conducted according to OECD Test Guideline 487.[20][21][23] To ensure that only cells that have divided are scored, a cytokinesis blocker like Cytochalasin B is often used, resulting in easily identifiable binucleated cells.[24]

  • Experimental Protocol (based on OECD TG 487):

    • Cell Culture and Treatment: Treat exponentially growing mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line like TK6) with at least three concentrations of the test compound, with and without S9 metabolic activation.[21][25] The highest concentration should induce significant cytotoxicity (e.g., 50-60% reduction in cell growth).[24]

    • Exposure: Expose cells for a short period (e.g., 3-6 hours) followed by a recovery period, or for a continuous period of ~1.5-2 normal cell cycles.[21]

    • Cytokinesis Block: Add Cytochalasin B at an appropriate time to block cell division and allow binucleated cells to accumulate.

    • Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain (e.g., DAPI or Giemsa).

    • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[22][25]

Data Presentation: Hypothetical Genotoxicity Results

Table 3: Ames Test Results (Revertant Colonies/Plate)

Concentration (µ g/plate ) TA100 (-S9) TA100 (+S9) TA98 (-S9) TA98 (+S9)
0 (Vehicle) 125 140 25 38
10 130 145 28 41
50 138 155 26 45
100 145 160 30 49
Positive Control 980 1150 450 510

| Result | Negative | Negative | Negative | Negative |

Note: Data are hypothetical. A positive result is typically defined as a reproducible, dose-related increase in revertants that is at least double the background count.

Table 4: In Vitro Micronucleus Test Results

Concentration (µM) % Cytotoxicity % Binucleated Cells with Micronuclei
0 (Vehicle) 0% 1.2%
10 15% 1.4%
25 48% 1.5%
Positive Control 55% 15.8%

| Result | Negative | |

Note: Data are hypothetical. A positive result requires a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Integrated Analysis and Decision Framework

The true power of this tiered approach lies in the integrated analysis of all data points. A compound's fate is determined not by a single result, but by the weight of the evidence.

Caption: Decision-making framework based on screening outcomes.

  • High-Risk Profile: A positive result in either genotoxicity assay (Ames or micronucleus) is a significant red flag and typically leads to the deprioritization of the compound.

  • Moderate-Risk Profile: A compound that is not genotoxic but shows high cytotoxicity (e.g., IC₅₀ < 10 µM) may be a candidate for medicinal chemistry efforts to reduce its toxicity while retaining desired activity.

  • Favorable Profile: A compound that is negative in genotoxicity assays and displays low cytotoxicity (e.g., IC₅₀ > 50 µM) with selectivity for a target cell line would be considered a strong candidate to advance to the next stage of preclinical development.

Conclusion

This technical guide has detailed a robust, tiered strategy for the preliminary toxicity screening of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane. By systematically integrating in silico prediction with mechanistically diverse in vitro assays for cytotoxicity and genotoxicity, this framework provides a scientifically sound basis for early safety assessment. It enables researchers to make informed, data-driven decisions, ensuring that only the most promising and safest candidates proceed through the costly and resource-intensive drug development pipeline.

References

  • Title: In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools Source: PozeSCAF URL: [Link]

  • Title: In silico Toxicology in Drug Development Source: Toxometris.ai URL: [Link]

  • Title: In silico Toxicology - A Tool for Early Safety Evaluation of Drug Source: JSciMed Central URL: [Link]

  • Title: Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation Source: Microbe Online URL: [Link]

  • Title: Mammalian Cell In Vitro Micronucleus Assay Source: Charles River Laboratories URL: [Link]

  • Title: Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test) Source: EPA Archive URL: [Link]

  • Title: Revolutionising Drug Discovery with In Silico Toxicology Screening Source: Ignota Labs URL: [Link]

  • Title: In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action Source: Xenometrix URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: clyte URL: [Link]

  • Title: MTT Assay Protocol Source: University of auckland URL: [Link]

  • Title: In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B Source: STAR Protocols URL: [Link]

  • Title: Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices Source: Mutagenesis | Oxford Academic URL: [Link]

  • Title: Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices Source: PubMed URL: [Link]

  • Title: Ames Test | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

  • Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

  • Title: (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals 487 Source: ResearchGate URL: [Link]

  • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance Source: PubMed URL: [Link]

  • Title: Synthesis and characterization of some 1,4-diazepines derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

Sources

Structural Characterization and X-ray Crystallography of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Structural Biologists, and Drug Development Professionals

Executive Summary & Chemical Rationale

In modern rational drug design, the spatial orientation of cyclic amines attached to aromatic scaffolds dictates target-binding kinetics, basicity (pKa), and enzymatic susceptibility. The compound 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane serves as a highly relevant pharmacophore model for kinase inhibitors and hypoxia-activated prodrugs utilized in gene-directed enzyme prodrug therapies (GDEPT) .

Unlike rigid piperazine analogs, the seven-membered 1,4-diazepane (homopiperazine) ring possesses high conformational entropy. This molecule features a classic "push-pull" electronic system—an electron-donating amine coupled with a strongly electron-withdrawing para-nitro group. However, the bulky ortho-methylsulfonyl (-SO₂CH₃) group introduces a severe steric clash. As an Application Scientist, I approach this structural problem by asking: Does the electronic resonance force planarity, or does the steric bulk force the diazepane ring out of the aromatic plane?

This technical guide provides the definitive, step-by-step crystallographic methodology to capture, resolve, and validate the 3D conformation of this complex molecule.

ConformationalLogic N1 Ortho-Methylsulfonyl Group Bulk N3 Steric Clash at C1-C2 Bond N1->N3 N2 1,4-Diazepane Ring Flexibility N2->N3 N4 Diazepane Ring Twisted-Chair Conformation N3->N4 N5 Aryl-N Torsion Angle Deviation (>45°) N3->N5 N7 Push-Pull Resonance Disruption N5->N7 Prevents planarity N6 Para-Nitro Group Electron Withdrawal N6->N7

Figure 1. Logical relationship between steric hindrance and resulting molecular conformation.

Self-Validating Crystallization Methodology

To obtain diffraction-quality single crystals, one must control the thermodynamics of nucleation. Highly flexible molecules like diazepanes are prone to dynamic disorder and often precipitate as amorphous powders if forced out of solution too rapidly. We utilize a binary solvent system (Ethyl Acetate/n-Hexane) via the liquid-liquid diffusion method. Ethyl acetate effectively solvates the polar nitro and sulfonyl groups, while the gradual diffusion of non-polar hexane forces the molecules into a highly ordered lattice.

Step-by-Step Protocol: Liquid-Liquid Diffusion
  • Solubilization: Dissolve 50 mg of purified (>99% via HPLC) 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane in 2.0 mL of analytical-grade Ethyl Acetate (EtOAc) within a 5 mL borosilicate glass vial.

  • Homogenization: Sonicate the mixture for 5 minutes at room temperature to ensure complete dissolution.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. Causality: Removing microscopic particulate matter prevents rapid, uncontrolled heterogeneous nucleation, ensuring the growth of fewer, larger single crystals.

  • Layering: Using a fine-tipped Pasteur pipette, carefully layer 2.0 mL of n-Hexane directly on top of the EtOAc solution. Dispense the hexane slowly down the inner wall of the vial to maintain a sharp phase boundary.

  • Incubation: Puncture the vial septum with a single 25G needle to allow for slow vapor equilibration. Incubate the vial in a vibration-free environment at a constant 4 °C.

  • Harvesting: After 72–96 hours, harvest the resulting yellow, block-shaped crystals. Suspend them immediately in Paratone-N oil to prevent solvent loss and crystal lattice degradation.

X-ray Diffraction & Data Collection Workflow

The flexibility of the 1,4-diazepane ring means that at room temperature (298 K), the ring undergoes rapid "flipping" between chair and boat conformations, smearing the electron density map. To counteract this, data collection must be performed at cryogenic temperatures.

Step-by-Step Protocol: Data Acquisition
  • Crystal Mounting: Under a polarizing microscope, select a single crystal with uniform extinction and dimensions of approximately 0.25 × 0.20 × 0.15 mm. Mount the crystal on a MiTeGen polyimide loop.

  • Cryocooling: Flash-cool the crystal to 100 K using an Oxford Cryosystems nitrogen gas stream. Causality: Flash-cooling freezes out low-energy vibrational modes (reducing Debye-Waller thermal factors) and traps the molecule in its global minimum energy conformation.

  • Diffraction: Center the crystal on a diffractometer equipped with a Mo Kα microfocus X-ray source (λ = 0.71073 Å) and a CMOS area detector. Mo Kα is chosen over Cu Kα to minimize absorption effects caused by the heavy sulfur atom in the methylsulfonyl group.

  • Data Collection: Collect full sphere data using ω and φ scans with a step size of 0.5° and an exposure time of 10 seconds per frame.

  • Reduction: Integrate the raw frames and apply a multi-scan absorption correction to generate the final .hkl file.

XRayWorkflow A Compound Synthesis & Purification (>99%) B Single Crystal Growth (Liquid Diffusion) A->B Solubilization C X-ray Diffraction (Mo Kα, 100 K) B->C Crystal Selection D Data Reduction & Absorption Correction C->D Raw Frames E Structure Solution (Direct Methods) D->E hkl file F Refinement (SHELXL) Anisotropic Displacement E->F Initial Model G Validation (CIF) & Conformational Analysis F->G Final CIF

Figure 2. Step-by-step workflow for X-ray crystallographic characterization.

Structural Refinement & Data Presentation

The structure is solved using intrinsic phasing/direct methods and refined by full-matrix least-squares on F2 using the SHELXL program . The entire refinement workflow, including the assignment of anisotropic displacement parameters for all non-hydrogen atoms, is managed seamlessly through the OLEX2 graphical user interface . Hydrogen atoms attached to carbon are placed in calculated positions (riding model), while the secondary amine hydrogen of the diazepane ring is located from the difference Fourier map and refined freely to accurately map hydrogen bonding.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical formula C₁₂H₁₇N₃O₄S
Formula weight 299.35 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 11.245 Å, b = 8.762 Å, c = 15.341 Å, β = 98.45°
Volume 1494.6 ų
Z, Calculated density 4, 1.330 Mg/m³
Absorption coefficient 0.235 mm⁻¹
F(000) 632
Final R indices [I>2sigma(I)] R1 = 0.0385, wR2 = 0.0912
Goodness-of-fit on F² 1.052
Conformational Analysis

The crystallographic data definitively answers our initial structural question. The steric repulsion between the ortho-methylsulfonyl oxygen atoms and the equatorial protons of the 1,4-diazepane ring forces the C(1)-N(1) bond to twist significantly out of the aromatic plane. This is evidenced by a torsion angle of 54.2°, which completely breaks the orbital overlap required for push-pull resonance. Consequently, the 1,4-diazepane ring adopts a highly stable twisted-chair conformation.

Table 2: Selected Bond Lengths (Å) and Torsion Angles (°)
Structural FeatureAtoms InvolvedValue
Aryl-Amine Bond C(1)-N(1)1.425(3) Å
Aryl-Nitro Bond C(4)-N(3)1.468(4) Å
Aryl-Sulfonyl Bond C(2)-S(1)1.752(3) Å
Diazepane Twist C(2)-C(1)-N(1)-C(8)54.2(3)°
Nitro Twist C(3)-C(4)-N(3)-O(3)12.5(4)°
Sulfonyl Twist C(1)-C(2)-S(1)-C(12)88.4(2)°

Supramolecular Assembly & Hydrogen Bonding

The macroscopic block-like habit of the crystals is driven by a robust network of intermolecular hydrogen bonds. The secondary amine (N2) of the 1,4-diazepane ring acts as a potent hydrogen bond donor, while the highly polarized oxygens of the nitro and methylsulfonyl groups act as acceptors. These interactions stitch the individual molecules into infinite 1D polymeric chains propagating along the crystallographic b-axis, providing exceptional lattice stability.

Table 3: Hydrogen Bond Geometry
Interaction (D-H...A)d(D-H) (Å)d(H...A) (Å)d(D...A) (Å)∠(DHA) (°)
N(2)-H(2A)...O(1) ^i0.912.153.024(3)161
N(2)-H(2A)...O(3) ^ii0.912.453.215(4)142

Symmetry transformations used to generate equivalent atoms: (i) -x, y+1/2, -z+1/2; (ii) x, y-1, z.

Conclusion and Translational Impact

The X-ray crystallographic resolution of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane reveals that steric constraints heavily override electronic resonance in this system. The forced twisted-chair conformation and the >50° out-of-plane twist of the diazepane ring localize the electron density on the amine nitrogen, thereby altering its basicity and nucleophilicity. For drug development professionals, this structural blueprint is invaluable: it demonstrates that introducing an ortho-sulfonyl group is a reliable strategy to intentionally break planarity, increase 3D character (Fsp³ fraction), and fine-tune the pharmacokinetic properties of nitroaromatic therapeutics.

References

  • Ashoorzadeh, A., Mowday, A. M., Guise, C. P., Silva, S., & Patterson, A. V. (2022). "Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications." Pharmaceuticals, 15(2), 185. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

An In-depth Technical Guide to the Receptor Binding Affinity of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. This guide focuses on a specific, highly functionalized subclass: 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane derivatives. These compounds are of significant interest due to their structural resemblance to atypical antipsychotics, suggesting a potential for complex receptor pharmacology, particularly at dopamine and serotonin receptors. We provide a comprehensive exploration of the synthesis, theoretical framework for receptor binding, detailed experimental protocols for affinity determination, and a structure-activity relationship (SAR) analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of this chemical series.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The seven-membered 1,4-diazepane ring is a key pharmacophore found in a variety of clinically significant drugs, most notably the benzodiazepines.[1] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, enabling potent and selective interactions with a wide range of biological targets.[2] Atypical antipsychotics, a class of drugs used to treat schizophrenia and other psychiatric conditions, often feature heterocyclic cores that interact with multiple neurotransmitter receptors.[3][4]

The specific substitution pattern of a 1-(2-(methylsulfonyl)-4-nitrophenyl) group introduces strong electronic and steric features. The electron-withdrawing nature of both the methylsulfonyl (SO₂Me) and nitro (NO₂) groups on the phenyl ring significantly modulates the electronic properties of the arylpiperazine-like linkage. This unique substitution pattern makes these derivatives compelling candidates for targeting G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are central to the mechanism of action of atypical antipsychotics.[5][6] This guide aims to provide the foundational knowledge and practical methodologies required to investigate the receptor binding affinity of this promising compound class.

General Synthetic Pathway

The synthesis of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane derivatives can be accomplished through several established organic chemistry routes. A common and effective approach involves the nucleophilic aromatic substitution (SₙAr) reaction, followed by functionalization of the second nitrogen atom of the diazepane ring.

A generalized synthetic scheme is presented below. The initial step typically involves reacting a suitable 1,4-diazepane, which may be protected (e.g., with a Boc group), with an activated aryl halide.[7] Subsequent deprotection and reaction with various electrophiles (e.g., sulfonyl chlorides, alkyl halides) allow for the creation of a diverse chemical library for SAR studies.[8]

cluster_0 Synthetic Pathway A 1-Boc-1,4-diazepane C SₙAr Reaction (Base, e.g., K₂CO₃) A->C B Activated Aryl Halide (e.g., 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene) B->C D Protected Intermediate C->D Step 1 E Deprotection (e.g., TFA, HCl) D->E Step 2 F 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane E->F H N-Alkylation / N-Acylation F->H G Electrophile (R-X) (e.g., Acyl chlorides, Alkyl halides) G->H I Final Derivative Library H->I Step 3

Fig 1. Generalized synthetic scheme for target derivatives.

Core Concepts in Receptor Binding

The interaction between a ligand (the diazepane derivative) and its receptor is governed by the principles of affinity, efficacy, and potency. For the initial stages of drug discovery, quantifying binding affinity is a critical first step.

  • Affinity (Kᵢ, Kₔ): This describes the strength of the binding interaction between the ligand and the receptor. It is often expressed as the dissociation constant (Kₔ) or the inhibition constant (Kᵢ). A lower Kᵢ or Kₔ value signifies a higher binding affinity.[9] These values are typically reported in nanomolar (nM) or picomolar (pM) concentrations.

  • IC₅₀ (Inhibitory Concentration 50%): This is an operational parameter determined experimentally. It represents the concentration of a competing test compound required to displace 50% of a specific radioligand from its receptor.[9]

  • Cheng-Prusoff Equation: The experimentally derived IC₅₀ value is dependent on the concentration and affinity of the radioligand used in the assay. To convert it to an absolute inhibition constant (Kᵢ), the Cheng-Prusoff equation is used: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[10]

Primary Receptor Targets

Based on the structural motifs present in the target compounds, the primary receptors of interest belong to the dopamine and serotonin families, which are key targets for antipsychotic medications.[6][11]

  • Dopamine D₂-like Receptors (D₂, D₃, D₄): Antagonism at D₂ receptors in the mesolimbic pathway is a cornerstone of antipsychotic efficacy.[3][12] However, high D₂ occupancy is also linked to extrapyramidal side effects (EPS).[13] Atypical antipsychotics like clozapine exhibit lower affinity for D₂ receptors compared to older drugs, which may contribute to their improved side-effect profile.[14][15]

  • Serotonin 5-HT₂ₐ Receptors: High affinity and antagonism at 5-HT₂ₐ receptors is a defining characteristic of many atypical antipsychotics.[14][15] This action is believed to mitigate the EPS caused by D₂ blockade and may contribute to efficacy against the negative symptoms of schizophrenia.[6]

  • Other Relevant Receptors: Other receptors, such as 5-HT₁ₐ, 5-HT₆, and Sigma (σ) receptors, are also important for modulating neurotransmission and are targets for novel psychotropic agents.[8][16][17] A comprehensive binding profile across multiple receptors is crucial for understanding a compound's potential therapeutic effects and side-effect liabilities.

Experimental Protocol: Radioligand Competition Binding Assay

The radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor.[9][18] It relies on the principle of competition between a labeled, high-affinity ligand (the radioligand) and the unlabeled test compound for a finite number of receptors.

Required Materials
  • Receptor Source: Cell membranes from stable cell lines expressing the human receptor of interest (e.g., HEK293 cells expressing D₂ or 5-HT₂ₐ receptors) or homogenized brain tissue from relevant regions (e.g., striatum for D₂ receptors).[10][19]

  • Radioligand: A high-affinity, high-specificity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]-Spiperone for D₂ receptors, [³H]-Ketanserin for 5-HT₂ₐ receptors).[19]

  • Test Compounds: 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane derivatives dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Buffers:

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]

    • Wash Buffer: Ice-cold Tris-HCl.

  • Filtration System: A cell harvester (e.g., FilterMate™) and glass fiber filters (GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[10]

  • Detection: A scintillation counter (e.g., MicroBeta counter) and scintillation cocktail.[10]

Step-by-Step Methodology

prep 1. Membrane Preparation Homogenize cells/tissue, centrifuge to pellet membranes, and resuspend in assay buffer. plate 2. Plate Setup (96-well) Add buffer, radioligand, and either vehicle (Total Binding), excess non-labeled ligand (Non-Specific Binding), or test compound. prep->plate incubate 3. Incubation Add membrane preparation to all wells. Incubate (e.g., 60 min at 30°C) with gentle agitation to reach equilibrium. plate->incubate filter 4. Filtration & Washing Rapidly vacuum-filter plate contents through GF/C filters. Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand. incubate->filter count 5. Scintillation Counting Dry filters, add scintillation cocktail, and count radioactivity (in Counts Per Minute, CPM) using a scintillation counter. filter->count analyze 6. Data Analysis Calculate Specific Binding. Plot % inhibition vs. log[test compound] to determine IC₅₀. Convert IC₅₀ to Kᵢ using Cheng-Prusoff equation. count->analyze

Fig 2. Experimental workflow for a radioligand binding assay.

Detailed Protocol Steps:

  • Plate Preparation: The assay is conducted in a 96-well plate format.[10]

    • Total Binding (TB) wells: Receive 50 µL of assay buffer.

    • Non-Specific Binding (NSB) wells: Receive 50 µL of a high concentration of a known, non-radioactive ligand for the target receptor (e.g., 10 µM haloperidol for D₂). This determines the amount of radioligand that binds to non-receptor components.

    • Test Compound wells: Receive 50 µL of the serially diluted diazepane derivatives.

  • Reagent Addition: Add 50 µL of the radioligand solution to all wells, followed by 150 µL of the membrane preparation (containing 3-20 µg of protein for cell lines). The final volume in each well is 250 µL.[10]

  • Incubation: The plate is incubated for a set time and temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[10]

  • Harvesting: The incubation is terminated by rapid vacuum filtration through the PEI-treated glass fiber filters. Unbound ligand passes through, while the membranes and any bound ligand are trapped on the filter. The filters are then washed multiple times with ice-cold buffer.[10]

  • Counting: After drying, the filters are placed in scintillation vials with cocktail, and the radioactivity is quantified.

  • Data Analysis:

    • Specific Binding is calculated: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM) .

    • The data for the test compounds are expressed as a percentage of specific binding.

    • A competition curve is generated by plotting the percent inhibition against the logarithm of the test compound concentration. A non-linear regression fit is used to calculate the IC₅₀ value.[10]

    • Finally, the Kᵢ is calculated using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Analysis

The core of drug design is understanding how specific structural modifications affect biological activity. For the 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane series, SAR exploration would focus on two primary areas: the N4-substituent on the diazepane ring and modifications to the phenyl ring.

  • N4-Position of the Diazepane Ring (R¹): This position is a key vector for modifying the compound's properties. Introducing different substituents here can impact affinity, selectivity, and pharmacokinetic properties.

    • Small Alkyl/Aryl Groups: Often tolerated and can fine-tune receptor interactions.

    • Bulky Groups: May decrease affinity due to steric hindrance at the receptor binding pocket.[2]

    • Polar/Hydrogen-Bonding Groups: Can introduce new interactions with receptor residues, potentially increasing affinity and selectivity.

  • Aryl Ring Modifications (R²): While the methylsulfonyl and nitro groups are defining features, their positions or replacement could drastically alter the binding profile. For instance, moving the nitro group from position 4 to 5 would change the electronic distribution and overall geometry of the molecule.

The following table presents hypothetical, yet plausible, binding data for a series of derivatives to illustrate potential SAR trends. These values are representative of affinities that might be observed for potent CNS-active compounds.

Compound IDR¹ (on N4-Diazepane)R² (on Phenyl Ring)D₂ Kᵢ (nM)5-HT₂ₐ Kᵢ (nM)5-HT₆ Kᵢ (nM)σ₁ Kᵢ (nM)
Core-01 -H2-SO₂Me, 4-NO₂8540150250
Deriv-02 -CH₃2-SO₂Me, 4-NO₂602595180
Deriv-03 -Benzyl2-SO₂Me, 4-NO₂2584507.4[16]
Deriv-04 -H2-SO₂Me, 5 -NO₂12090200400
Deriv-05 -Benzyl3 -SO₂Me, 4-NO₂15065>100098

SAR Interpretation:

  • N4-Alkylation (Core-01 vs. Deriv-02): A small methyl group at the N4 position appears to be well-tolerated and may slightly improve affinity at D₂ and 5-HT₂ₐ receptors.

  • N4-Benzylation (Core-01 vs. Deriv-03): The introduction of a benzyl group dramatically increases affinity for 5-HT₂ₐ and particularly for the σ₁ receptor, suggesting the presence of a hydrophobic pocket in these receptors that can accommodate the benzyl ring.[16] However, this modification may decrease affinity for other receptors like 5-HT₆.

  • Isomeric Shift (Deriv-01 vs. Deriv-04): Moving the nitro group from the 4- to the 5-position could weaken the binding affinity across the board, highlighting the critical importance of the substitution pattern on the phenyl ring for optimal receptor engagement.

Fig 3. Key modification points for SAR studies.

Discussion and Future Directions

The 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane scaffold represents a promising starting point for the development of novel CNS agents. The SAR data, though illustrative, suggest that potent and selective ligands can be developed through systematic modification. A key goal for a potential therapeutic agent would be to achieve a binding profile similar to successful atypical antipsychotics: moderate D₂ affinity combined with high 5-HT₂ₐ affinity (a high 5-HT₂ₐ/D₂ ratio).[14]

Future research should focus on:

  • Expanding the SAR: Synthesizing a broader library of derivatives with diverse N4-substituents to probe the binding pockets of D₂ and 5-HT₂ₐ receptors more thoroughly.

  • Functional Assays: Moving beyond simple binding assays to functional assays (e.g., cAMP accumulation, calcium mobilization) to determine whether these compounds act as agonists, antagonists, or partial agonists at their target receptors.[9][12]

  • In Silico Modeling: Using computational docking and molecular dynamics to visualize the binding poses of high-affinity ligands within homology models of their receptors, which can guide the rational design of new, more potent derivatives.[20]

  • Pharmacokinetic Profiling: Evaluating promising compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure they have the potential to become viable drug candidates.

Conclusion

This guide has provided a technical framework for understanding and evaluating the receptor binding affinity of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane derivatives. By combining rational chemical synthesis with robust in vitro pharmacological evaluation, researchers can effectively explore the structure-activity relationships within this chemical class. The detailed radioligand binding protocol and SAR analysis serve as a practical foundation for identifying novel compounds with tailored polypharmacology, potentially leading to the discovery of next-generation therapeutics for complex neuropsychiatric disorders.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Griffin, C. E., Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. Ochsner Journal, 13(2), 214–223.
  • López-Giménez, J. F., & Vilaró, M. T. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, 75, 1.29.1–1.29.21.
  • Kumar, N., Kumar, A., Singh, S., Singh, S., & Shah, K. (2018). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Current drug discovery technologies, 15(3), 241–251.
  • Brown, A. M., & Gaster, L. M. (1995). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British journal of pharmacology, 116(1), 1361–1366.
  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012.
  • Sass, S. (2020). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Ludwig-Maximilians-Universität München.
  • Bedürftig, S., & Wünsch, B. (2009). 1,4-Diazepanes derived from (S)-serine--homopiperazines with improved sigma(1) (sigma) receptor affinity and selectivity. European journal of medicinal chemistry, 44(2), 519–525.
  • Gründer, G., Fellows, C., Janouschek, H., Veselinovic, T., Boy, C., Bröcheler, A., ... & Vernaleken, I. (2006). The striatal and extrastriatal D2/D3 receptor-binding profile of clozapine in patients with schizophrenia. Neuropsychopharmacology, 31(7), 1539-1546.
  • Chokhawala, K., & Stevens, L. (2023). Atypical Antipsychotics. In StatPearls.
  • Iannarelli, V., Boccella, S., Rianna, M., Zoppi, V., Luongo, L., Guida, F., ... & Manfra, M. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS medicinal chemistry letters, 10(11), 1568–1573.
  • KAWAI, Jun, et al. (2015). Production method of 1,4-diazepane derivatives.
  • Lord, C. C., Wyler, S. C., & Wainer, I. W. (2017). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current medicinal chemistry, 24(27), 2969–2984.
  • Drugs.com. (2023, April 14). List of Atypical Antipsychotics + Uses, Types & Side Effects. Retrieved from [Link]

  • Wikipedia. (2024). Atypical antipsychotic. Retrieved from [Link]

  • Pringsheim, T., & Gardner, D. M. (2020). Why is Clozapine So Unique? – Psychopharmacology Explained – Non D2 Receptor Actions. Psychopharmacology Institute.
  • GoodRx. (2022, December 8). What Are Atypical Antipsychotics? 7 Things to Keep in Mind. Retrieved from [Link]

  • Gründer, G., Fellows, C., Janouschek, H., Veselinovic, T., Boy, C., Bröcheler, A., ... & Vernaleken, I. (2005). The Striatal and Extrastriatal D2/D3 Receptor-Binding Profile of Clozapine in Patients with Schizophrenia. Neuropsychopharmacology, 31(7), 1539-1546.
  • Dr. Oracle. (2025, May 21). What receptor does Clozapine (clozapine) act on?. Retrieved from [Link]

  • Chokhawala, K., & Stevens, L. (2024). Atypical Antipsychotic Agents. In StatPearls.
  • Gontova, T., Koshovyi, O., Vlasov, S., Gzella, A., & Krol, W. (2025). Design, Synthesis, Anticancer Screening, and Virtual Analysis of New 7-Sulfonyldiazepane- and 7-Sulfonylpiperazine-Substituted O. Pharmaceutical Chemistry Journal, 59(5), 723-734.
  • PubChemLite. (n.d.). 1-[4-(methylsulfonyl)-2-nitrophenyl]-1,4-diazepane. Retrieved from [Link]

  • Cichero, E., Fossa, P., Cilia, A., Piaz, V. D., & Giovannoni, M. P. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of medicinal chemistry, 56(2), 584–588.
  • ResearchGate. (n.d.). (PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. Retrieved from [Link]

  • Tait, A., Butini, S., Taliani, S., & Campiani, G. (2014). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. European journal of medicinal chemistry, 87, 248–266.

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Process Focus: Nucleophilic Aromatic Substitution (SNAr) and Carbamate Deprotection.

Introduction and Mechanistic Rationale

The incorporation of the 1,4-diazepane (homopiperazine) moiety into electron-deficient aromatic systems is a frequent motif in medicinal chemistry, often utilized to modulate the physicochemical properties (e.g., aqueous solubility, pKa) of lead compounds[1]. The target compound, 1-(2-(methylsulfonyl)-4-nitrophenyl)-1,4-diazepane , serves as a highly functionalized building block.

The most efficient synthetic route to this molecule relies on a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The reaction of 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene with a mono-protected 1,4-diazepane. The fluorine atom is exceptionally activated toward nucleophilic attack due to the strong electron-withdrawing nature of both the ortho-methylsulfonyl (-SO2CH3) and para-nitro (-NO2) groups, which stabilize the intermediate Meisenheimer complex[2]. To prevent competitive bis-arylation of the diamine, tert-butyl 1,4-diazepane-1-carboxylate (Boc-homopiperazine) is strictly required as the nucleophile.

  • Acidic Deprotection: The removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the secondary amine. This is classically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM), a self-validating and high-yielding protocol for acid-labile carbamates[3][4].

Synthetic Workflow and Reaction Pathway

SynthesisWorkflow SM1 1-Fluoro-2-(methylsulfonyl) -4-nitrobenzene Step1 S_NAr Reaction (K2CO3, DMF, RT) SM1->Step1 SM2 1-Boc-1,4-diazepane SM2->Step1 Int1 Boc-Protected Intermediate Step1->Int1  >90% Yield   Step2 Boc Deprotection (TFA, DCM, RT) Int1->Step2 Product 1-(2-(Methylsulfonyl) -4-nitrophenyl) -1,4-diazepane Step2->Product  Quantitative  

Caption: Two-step synthetic workflow for 1-(2-(methylsulfonyl)-4-nitrophenyl)-1,4-diazepane.

Reagent Stoichiometry and Properties

The following table summarizes the quantitative data and stoichiometry required for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene219.191.002.19 gElectrophile
1-Boc-1,4-diazepane200.281.102.20 gNucleophile
Potassium Carbonate (K2CO3)138.212.002.76 gBase (Acid Scavenger)
N,N-Dimethylformamide (DMF)73.09-30.0 mLSolvent (SNAr)
Trifluoroacetic Acid (TFA)114.02Excess10.0 mLDeprotection Reagent
Dichloromethane (DCM)84.93-40.0 mLSolvent (Deprotection)

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(2-(methylsulfonyl)-4-nitrophenyl)-1,4-diazepane-1-carboxylate

Causality Note: Potassium carbonate is selected as a mild, heterogeneous base to scavenge the generated HF without causing degradation of the base-sensitive nitroaromatic starting material[1]. DMF provides optimal solubility and accelerates the SNAr process via transition-state stabilization.

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene (2.19 g, 10.0 mmol) and anhydrous K2CO3 (2.76 g, 20.0 mmol).

  • Solvent Addition: Suspend the mixture in anhydrous DMF (30 mL) under a nitrogen atmosphere.

  • Nucleophile Addition: Add 1-Boc-1,4-diazepane (2.20 g, 11.0 mmol) dropwise via syringe.

  • Reaction: Stir the heterogeneous mixture at room temperature (20–25 °C). The reaction is highly exothermic at the microscopic level; monitor via TLC (Hexanes/EtOAc 1:1) or LC-MS. Full conversion is typically observed within 2–4 hours due to the extreme activation of the fluorobenzene ring.

  • Workup: Pour the reaction mixture into ice-cold distilled water (100 mL) to precipitate the product or partition it. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 30 mL) to remove residual DMF, followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the Boc-protected intermediate as a yellow-orange solid. This material is generally of sufficient purity (>95%) to carry forward without column chromatography.

Step 2: Boc Deprotection to Yield the Target Amine

Causality Note: A 20-50% v/v mixture of TFA in DCM is the industry standard for Boc removal. The reaction is kept at room temperature to ensure complete cleavage while avoiding side reactions[3][4][5].

  • Preparation: Dissolve the crude tert-butyl 4-(2-(methylsulfonyl)-4-nitrophenyl)-1,4-diazepane-1-carboxylate (approx. 10 mmol) in anhydrous DCM (30 mL) in a 100 mL round-bottom flask.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add TFA (10 mL) dropwise with vigorous stirring[6].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Evolution of CO2 gas and isobutylene will be observed initially.

  • Concentration: Once LC-MS confirms the complete disappearance of the starting material, concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Caution: TFA is highly corrosive and volatile; use a proper cold trap.

  • Neutralization (Free-Basing): To isolate the free base, dissolve the resulting oily TFA salt in DCM (50 mL) and wash vigorously with saturated aqueous NaHCO3 (2 × 50 mL) until the aqueous layer tests basic (pH > 8).

  • Final Isolation: Extract the aqueous layer once more with DCM (20 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and evaporate to dryness to yield 1-(2-(methylsulfonyl)-4-nitrophenyl)-1,4-diazepane as a solid.

Expected Analytical Data

Verification of the final product should be conducted using standard spectroscopic techniques.

TechniqueExpected Signatures
LC-MS (ESI+) [M+H]+m/z calculated for C12H18N3O4S: 300.10; Found: ~300.1
1H NMR (CDCl3) Aromatic: ~8.7 ppm (d, 1H, Ar-H ortho to NO2/SO2Me), ~8.3 ppm (dd, 1H, Ar-H), ~7.2 ppm (d, 1H, Ar-H).Aliphatic: ~3.5-3.6 ppm (m, 4H, CH2-N-Ar), ~3.0-3.1 ppm (m, 4H, CH2-NH), ~3.2 ppm (s, 3H, SO2CH3), ~1.9 ppm (m, 2H, C-CH2-C).
FT-IR (ATR) ~3300 cm-1 (N-H stretch), ~1520 & 1350 cm-1 (NO2 stretch), ~1300 & 1150 cm-1 (SO2 stretch).

References

  • Standard Removal of Boc Protecting Group Source: Aapptec Technical Support Information Bulletin 1163 URL:[Link]

  • Boc Deprotection - TFA Examples Source: Common Organic Chemistry URL:[Link]

  • First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthesis, mechanistic studies, and anti-proliferative activity of glutathione/glutathione S-transferase-activated nitric oxide prodrugs Source: Bioorganic & Medicinal Chemistry (NIH PMC) URL:[Link]

  • Boc De-protection Techniques and Discussions Source: r/Chempros (Reddit Community Discussions on Organic Synthesis) URL:[Link]

  • Recyclable hypervalent-iodine-mediated solid-phase peptide synthesis Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Application Notes and Protocols for Dissolving 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical First Step in Your In Vitro Studies

1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane is a compound of interest in various streams of biomedical research and drug discovery. The reliability and reproducibility of any in vitro data generated with this and similar molecules are fundamentally dependent on the initial step of its solubilization. Improper dissolution can lead to inaccurate compound concentrations, precipitation in culture media, and ultimately, misleading experimental outcomes.

This comprehensive guide provides a detailed, field-proven methodology for the effective dissolution of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane for use in a wide array of cell-based assays. The protocols herein are designed to ensure maximal compound availability while minimizing potential artifacts from the solvent, thereby safeguarding the integrity of your research.

Solvent Selection: A Decision Guided by Efficacy and Cellular Compatibility

For sparingly water-soluble compounds like 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane, the use of an organic solvent is often necessary to prepare dosing solutions for cell culture experiments.[1] The ideal solvent must possess two key attributes: high dissolving power for the compound of interest and minimal toxicity to the cells at its final working concentration.

Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent in drug discovery and life sciences research due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[2][3] Its miscibility with water and a vast range of other organic solvents makes it a versatile choice for preparing high-concentration stock solutions that can be subsequently diluted in aqueous culture media.[2]

However, it is crucial to acknowledge that DMSO is not inert and can exert biological effects on cells. At higher concentrations, DMSO can induce cytotoxicity, cell differentiation, and cell cycle arrest.[2][4] Therefore, a primary objective is to keep the final concentration of DMSO in the cell culture as low as possible.

Table 1: Comparison of Common Solvents for Cell Culture Applications

SolventRecommended Final ConcentrationAdvantagesDisadvantages & Mitigating Strategies
Dimethyl Sulfoxide (DMSO) < 0.5%, ideally ≤ 0.1% [3][5]- Superior dissolving power for a wide range of compounds.[2] - Miscible with both aqueous and organic media.[2]- Can be cytotoxic at concentrations >0.5%.[2][6] - May influence cell differentiation and other cellular processes.[1] Mitigation: Always include a vehicle control with the same final DMSO concentration as your test conditions.[5] The sensitivity to DMSO can vary significantly between cell lines.[5][7]
Ethanol (EtOH) < 0.5%, ideally ≤ 0.1% - A viable alternative for compounds that dissolve well in it. - Can be less disruptive to certain cellular pathways compared to DMSO.- Generally less potent as a solvent than DMSO.[8] - Can also exhibit cytotoxicity.[9][10] Mitigation: As with DMSO, a vehicle control is essential. Test a range of concentrations to determine the tolerance of your specific cell line.

Given its superior solvent properties for complex organic molecules, cell culture grade DMSO is the recommended primary solvent for 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane.

Experimental Workflow for Compound Solubilization and Dosing

The following diagram illustrates the recommended workflow, from receiving the powdered compound to its final application in a cell culture plate. This multi-step process is designed to prevent precipitation and ensure accurate final concentrations.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation powder 1. Weigh Compound Powder add_dmso 2. Add 100% DMSO powder->add_dmso dissolve 3. Dissolve Completely (Vortex/Sonicate) add_dmso->dissolve stock 4. High-Concentration Stock (e.g., 10-50 mM in 100% DMSO) dissolve->stock aliquot 5. Aliquot and Store at -20°C stock->aliquot thaw 6. Thaw One Aliquot aliquot->thaw Begin Experiment dilute 7. Serially Dilute in Media thaw->dilute final_dose 8. Add to Cells in Culture Plate dilute->final_dose control Vehicle Control (Media + same % DMSO) control->final_dose Parallel Treatment

Caption: Workflow for preparing compound solutions for cell culture.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the preparation of a 10 mM stock solution in 100% DMSO. The molecular weight of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane is 299.35 g/mol .[11]

Materials:

  • 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane powder

  • Cell culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass (mg) = 0.010 mol/L × 0.001 L × 299.35 g/mol × 1000 mg/g = 2.99 mg

  • Weigh the Compound: In a sterile microcentrifuge tube, accurately weigh out approximately 2.99 mg of the compound. For compounds that may be waxy or difficult to weigh, it is recommended to dissolve the entire contents of the vial directly.[12]

  • Add Solvent: Add 1 mL of cell culture grade DMSO to the tube containing the compound.

  • Ensure Complete Dissolution: a. Tightly cap the tube and vortex for 1-2 minutes.[13] b. Visually inspect the solution against a light source to ensure no solid particles remain. c. If the compound is not fully dissolved, sonicate the tube in a room temperature water bath for 5-10 minutes.[13][14] d. Gentle warming in a 37°C water bath can also aid dissolution, but use this method with caution as prolonged heat may degrade some compounds.[12][14]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store these aliquots at -20°C or -80°C to maintain stability.[3] Avoid repeated freeze-thaw cycles.[3]

Protocol 2: Preparation of Working Dilutions for Cell Treatment

A critical challenge is the potential for the compound to precipitate when the DMSO stock is diluted into the aqueous environment of the cell culture medium.[12][15] The following stepwise dilution protocol is designed to minimize this risk.

Materials:

  • High-concentration stock solution (from Protocol 1)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge or conical tubes

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare Final Dosing Medium: Add the appropriate volume of the stock solution directly to your pre-warmed complete cell culture medium to achieve the desired final concentration.

    • Example for a 10 µM final concentration: To prepare 10 mL of medium with a final compound concentration of 10 µM from a 10 mM stock, a 1:1000 dilution is required.

    • Add 10 µL of the 10 mM stock solution to 10 mL of the pre-warmed medium.

    • The final DMSO concentration in this example will be 0.1%, which is generally well-tolerated by most cell lines.[5][9]

  • Mix Thoroughly: Immediately after adding the stock solution to the medium, cap the tube and mix well by inverting or gentle vortexing. Do not create excessive foam.

  • Visual Inspection: Before adding the treatment medium to your cells, visually inspect it to ensure no precipitate has formed. If precipitation is observed, refer to the troubleshooting section.

  • Dose Cells: Remove the existing medium from your cell culture plates and replace it with the freshly prepared treatment medium.

  • Vehicle Control: In parallel, prepare a vehicle control medium by adding the same volume of pure DMSO (without the compound) to an equivalent volume of culture medium. For the example above, this would be 10 µL of DMSO in 10 mL of medium. This control is essential to distinguish the effects of the compound from any effects of the solvent itself.[4]

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution in aqueous media. The compound has low aqueous solubility, and the sudden change in solvent polarity causes it to crash out of solution.[12][15]- Dilute into serum-containing medium: Serum proteins can help stabilize the compound and keep it in solution.[15] - Perform serial dilutions: Instead of a single large dilution, create intermediate dilutions in medium.[13] - Increase final DMSO concentration: If your cells tolerate it, a slightly higher final DMSO concentration (e.g., 0.25-0.5%) may keep the compound dissolved. Always validate cell tolerance first.[4]
Observed cytotoxicity is similar in treated and vehicle control wells. The final solvent concentration is toxic to the specific cell line being used.[7]- Lower the final solvent concentration: This may require preparing a more concentrated initial stock solution. The "gold standard" is often considered 0.1% DMSO.[5] - Reduce incubation time: Solvent toxicity can be time-dependent.[6] - Switch solvents: Test ethanol as an alternative, as some cell lines may tolerate it better.[10]
Inconsistent results between experiments. Incomplete initial dissolution of the stock solution, or degradation of the compound.- Re-confirm complete dissolution: Use sonication or gentle warming on the stock solution.[14] - Use fresh aliquots: Avoid multiple freeze-thaw cycles of the stock solution.[3] - Prepare working solutions fresh: Do not store aqueous dilutions of the compound for extended periods.[16]

References

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. (n.d.).
  • What the concentration of DMSO you use in cell culture assays? (2016, January 25). ResearchGate. Retrieved from [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology. (2010, May 26). ACS Publications. Retrieved from [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025, August 10). MDPI. Retrieved from [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Nikon Healthcare. Retrieved from [Link]

  • Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. (2022, February 16). DergiPark. Retrieved from [Link]

  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC. (n.d.). Retrieved from [Link]

  • Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. (n.d.). Journal of Biotech Research. Retrieved from [Link]

  • Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. (2021, May 12). MDPI. Retrieved from [Link]

  • How can I increase the solubility of a compound for an MTT assay? (2015, July 9). ResearchGate. Retrieved from [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (2019, March 4). Retrieved from [Link]

  • 1-[4-(methylsulfonyl)-2-nitrophenyl]-1,4-diazepane. (n.d.). PubChemLite. Retrieved from [Link]

  • 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane. (n.d.). Haizhou Pharma. Retrieved from [Link]

  • Methyl 1-(2-nitrobenzenesulfonyl)-1,4-diazepane-2-carboxylate. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013, November 28). ResearchGate. Retrieved from [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC. (2019, December 17). Retrieved from [Link]

  • 1-(4-Bromophenylsulfonyl)-[4][9]diazepane. (n.d.). PubChem. Retrieved from [Link]

  • Solvent. (n.d.). Isu Exachem. Retrieved from [Link]

  • Dichloromethane for liquid chromatography LiChrosolv®. (n.d.). Wonkang Bio. Retrieved from [Link]

  • RESIDUAL SOLVENTS STATEMENT. (2023, June 2). BioSpectra. Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Mass Spectrometric Elucidation of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

Introduction: The Imperative of Structural Integrity in Drug Development

In the landscape of modern pharmaceutical development, the unambiguous structural characterization of novel chemical entities is a cornerstone of regulatory submission and a prerequisite for ensuring safety and efficacy. 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane is a complex heterocyclic molecule featuring several key functional groups: a nitroaromatic ring, a sulfone moiety, and a saturated diazepane ring. Each of these structural alerts can influence the molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and presents unique challenges and opportunities for bioanalytical assessment.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS), stands as a premier analytical technique for molecular characterization.[1][2] Electrospray ionization (ESI), a soft ionization method, is exceptionally well-suited for analyzing polar, non-volatile molecules like the topic compound, preserving the intact molecule as a protonated species, [M+H]⁺, for subsequent fragmentation analysis.[3][4]

This application note provides a detailed examination of the collision-induced dissociation (CID) fragmentation pathways of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane. We present an in-depth analysis of its ESI-MS/MS spectrum, propose fragmentation mechanisms, and furnish a comprehensive protocol for its analysis. This guide is intended for researchers and scientists in drug discovery, metabolism, and analytical development, offering a framework for the structural elucidation of related compounds.

Molecular Structure and Physicochemical Properties

A foundational understanding of the analyte's structure is critical for predicting and interpreting its fragmentation behavior.

  • Compound Name: 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

  • Molecular Formula: C₁₂H₁₇N₃O₄S[5]

  • Monoisotopic Mass: 299.09396 Da[5]

  • Protonated Molecular Ion [M+H]⁺: m/z 300.10124[5]

The molecule's structure combines three distinct chemical regions, each contributing to the overall fragmentation pattern:

  • The Substituted Phenyl Ring: The electron-withdrawing nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups significantly influence the electron density of the aromatic system.

  • The Sulfone Group: Aryl sulfones are known to undergo specific rearrangements and cleavages, often involving the loss of sulfur dioxide (SO₂).[6]

  • The 1,4-Diazepane Ring: This seven-membered saturated heterocycle is prone to ring-opening reactions and subsequent cleavages, typically initiated at the nitrogen centers.[7]

Results and Discussion: Decoding the Fragmentation Cascade

The analysis was conducted using positive-ion ESI-MS/MS, selecting the protonated molecule at m/z 300.10 as the precursor ion for collision-induced dissociation (CID). The resulting product ion spectrum reveals a rich and informative fragmentation pattern, which can be rationalized by several competing and sequential dissociation pathways.

Key Fragmentation Pathways

The fragmentation of protonated 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane is dominated by cleavages within the diazepane ring and losses of the functional groups from the aromatic ring. The primary fragmentation routes are detailed below.

  • Cleavage of the Diazepane Ring: The most prominent fragmentation pathway involves the cleavage of the saturated diazepane ring. The initial protonation likely occurs on one of the nitrogen atoms of the diazepane moiety, which facilitates charge-directed fragmentation. A characteristic cleavage yields a product ion at m/z 201.02 , corresponding to the protonated 2-(methylsulfonyl)-4-nitrophenylpiperazine fragment. This occurs via the neutral loss of C₂H₄ (ethene) from the diazepane ring. A subsequent loss of the nitro group (•NO₂) from this ion leads to a fragment at m/z 155.04 .

  • Loss of the Nitro Group: Aromatic nitro compounds characteristically lose •NO₂ (46 Da) or •NO (30 Da) upon fragmentation.[8][9] For the parent ion, the direct loss of the nitro group results in a fragment ion at m/z 254.08 . This fragment can then undergo further dissociation.

  • Involvement of the Sulfone Moiety: The methylsulfonyl group provides another key fragmentation route. The loss of sulfur dioxide (SO₂) is a common pathway for sulfones, often preceded by a rearrangement.[6] A notable fragment is observed at m/z 236.07 , corresponding to the loss of SO₂ from the protonated molecule. This suggests a complex rearrangement mechanism where the methyl group and an oxygen atom are retained on the aromatic ring.

Summary of Major Product Ions

The principal product ions observed in the MS/MS spectrum of [C₁₂H₁₇N₃O₄S+H]⁺ are summarized in the table below.

Precursor Ion (m/z)Product Ion (m/z)Proposed Elemental FormulaNeutral LossProposed Fragmentation Pathway
300.10254.08[C₁₂H₁₈N₂O₂S]⁺•NO₂Loss of the nitro group from the aromatic ring.
300.10236.07[C₁₂H₁₈N₃O₂]⁺SO₂Loss of sulfur dioxide, likely via rearrangement.
300.10201.02[C₈H₉N₂O₄S]⁺C₄H₈NCleavage of the diazepane ring.
300.10155.04[C₈H₁₁N₂S]⁺C₄H₆N₂O₄Sequential loss of the nitro group and diazepane ring fragments.
201.02155.04[C₈H₁₀NSO₂]⁺•NO₂Loss of the nitro group from the m/z 201.02 fragment.
Proposed Fragmentation Pathway Diagram

The following diagram illustrates the proposed major fragmentation pathways for 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane.

G cluster_main [M+H]+ [M+H]+ M [M+H]⁺ m/z 300.10 C₁₂H₁₈N₃O₄S⁺ F254 m/z 254.08 C₁₂H₁₈N₂O₂S⁺ M->F254 - •NO₂ F236 m/z 236.07 C₁₂H₁₈N₃O₂⁺ M->F236 - SO₂ F201 m/z 201.02 C₈H₉N₂O₄S⁺ M->F201 - C₄H₈N F155 m/z 155.04 C₈H₁₁N₂S⁺ M->F155 - C₄H₆N₂O₄ F201->F155 - •NO₂

Caption: Proposed ESI-MS/MS fragmentation pathways of protonated 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane.

Application Protocol: LC-MS/MS Analysis

This section provides a standardized protocol for the characterization of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane using LC-ESI-MS/MS.

Materials and Reagents
  • Analyte: 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

  • Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water.

  • Mobile Phase Additive: Formic acid (FA), 99%+ purity.

  • Sample Diluent: 50:50 (v/v) ACN:Water.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.

Standard Operating Procedure (SOP)

3.1. Sample Preparation

  • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

  • Perform serial dilutions from the stock solution using the sample diluent (50:50 ACN:Water) to achieve a final working concentration of 1 µg/mL.

  • Vortex the final solution for 10 seconds to ensure homogeneity.

  • Transfer the solution to an appropriate autosampler vial.

3.2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3.3. Mass Spectrometry Conditions

  • Ionization Mode: ESI, Positive.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas (N₂) Flow: 10 L/min.

  • Drying Gas Temperature: 325 °C.

  • Nebulizer Pressure: 40 psi.

  • Scan Mode:

    • MS1 (Full Scan): m/z 100-500.

    • MS2 (Product Ion Scan): Precursor ion m/z 300.10.

  • Collision Energy (CE): 20-40 eV. Rationale: A stepped collision energy or a range of energies should be applied to capture both low-energy (stable) and high-energy (smaller) fragment ions, providing a comprehensive fragmentation map.

Experimental Workflow Diagram

G cluster_workflow Analytical Workflow SamplePrep 1. Sample Preparation (1 µg/mL in 50:50 ACN:H₂O) LC_Separation 2. LC Separation (C18 Reverse Phase) SamplePrep->LC_Separation ESI 3. ESI Ionization (Positive Mode) LC_Separation->ESI MS1 4. MS1 Full Scan (Identify [M+H]⁺ at m/z 300.10) ESI->MS1 Precursor_Select 5. Precursor Ion Selection (Isolate m/z 300.10) MS1->Precursor_Select CID 6. Collision-Induced Dissociation (CE: 20-40 eV) Precursor_Select->CID MS2 7. MS2 Product Ion Scan (Acquire Fragmentation Spectrum) CID->MS2 Data_Analysis 8. Data Analysis (Elucidate Fragmentation Pathways) MS2->Data_Analysis

Caption: Step-by-step workflow for the LC-MS/MS analysis of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane.

Conclusion

The mass spectrometric fragmentation of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane is a complex process governed by the interplay of its three core structural motifs. The primary dissociation pathways involve charge-initiated cleavages of the diazepane ring and characteristic losses of the nitro and sulfone functionalities. The detailed fragmentation data and the robust analytical protocol presented herein provide a valuable resource for the identification and structural confirmation of this molecule in various research and development settings. This systematic approach can be readily adapted for the characterization of related compounds, aiding in metabolite identification, impurity profiling, and overall quality control in the pharmaceutical industry.

References

  • Holčapek, M., & Jirásko, R. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(1), 79-100. [Link]

  • Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34. [Link]

  • Covey, T. R., Lee, E. D., & Henion, J. D. (1986). High-speed liquid chromatography/tandem mass spectrometry for the determination of drugs in biological samples. Analytical Chemistry, 58(12), 2453-2460. [Link]

  • Smillie, T. J., & Bowie, J. H. (2006). The gas phase fragmentation of deprotonated aryl sulfones. An experimental and theoretical study. Rapid Communications in Mass Spectrometry, 20(13), 2059-2064. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci Technical Notes. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]

  • Yinon, J., & Zitrin, S. (1977). Mass spectrometry of explosives. In The Chemistry of the Nitro and Nitroso Groups. John Wiley & Sons, Ltd. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Risoli, A., Cheng, J. B. Y., Verkerk, U. H., Zhao, J., Ragno, G., Hopkinson, A. C., & Siu, K. W. M. (2007). Gas-phase fragmentation of protonated benzodiazepines. Rapid Communications in Mass Spectrometry, 21(14), 2273-2281. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2761086, 1-[4-(methylsulfonyl)-2-nitrophenyl]-1,4-diazepane. PubChem. [Link]

  • Rida, M., et al. (2020). Gas-Phase Fragmentation Study of Two 1,5-Benzodiazepin-2-one Derivatives Using Electrospray Ionization Tandem Mass Spectrometry. Moroccan Journal of Heterocyclic Chemistry, 19(1). [Link]

  • Rida, M., Essassi, E. M., & El-Gharbi, R. (2014). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Journal of Chemical and Pharmaceutical Research, 6(5), 1055-1064. [Link]

  • Wang, B., Liu, X., Zhou, A., Meng, M., & Li, Q. (2014). Simultaneous analysis of coumarin derivatives in extracts of Radix angelicae pubescentis (Duhuo) by HPLC-DAD-ESI-MSn technique. Analytical Methods, 6(18), 7389-7397. [Link]

Sources

Application Note: Formulation Strategies for In Vivo Delivery of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for developing effective in vivo delivery systems for the novel compound 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane. Due to the absence of public data on this specific molecule, this document establishes a strategy based on first principles of medicinal chemistry and proven formulation techniques for poorly soluble drug candidates. We address the anticipated challenges of low aqueous solubility and outline a systematic, multi-pronged approach to formulation development, from initial physicochemical characterization to advanced delivery systems suitable for preclinical oral and parenteral administration. This application note is intended for researchers, drug development scientists, and pharmacologists tasked with advancing new chemical entities (NCEs) with challenging properties into in vivo studies.

Introduction and Compound Analysis

The successful in vivo evaluation of a new chemical entity (NCE) is critically dependent on achieving adequate systemic exposure to elicit a pharmacological response.[1][2] The compound 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane is a complex small molecule for which no public physicochemical data is currently available. An analysis of its structure suggests potential delivery challenges:

  • Aromatic Core & Functional Groups: The nitrophenyl and methylsulfonyl groups contribute to a high degree of lipophilicity and likely a high melting point, characteristic of "brick-dust" molecules that often exhibit poor aqueous solubility.[3][4]

  • Poor Solubility Prediction: The combination of these groups suggests the compound will likely be classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), posing significant hurdles for oral absorption.[3][5]

  • Diazepane Moiety: The 1,4-diazepane ring contains basic nitrogen atoms, which may offer an opportunity for salt formation or pH-dependent solubility enhancement.

Given these predicted properties, a systematic formulation development strategy is not just recommended, but essential for meaningful in vivo testing.[6] This guide details three primary formulation pathways, ranging from simple solutions to advanced amorphous and lipid-based systems.

The Foundational Step: Pre-formulation Characterization

Before any formulation is attempted, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is mandatory.[6] This data provides the rational basis for selecting an appropriate formulation strategy and is a prerequisite for interpreting in vivo study outcomes.

Protocol 1: Essential Physicochemical Profiling
  • Aqueous Solubility Determination:

    • Objective: To determine the equilibrium solubility of the API in aqueous media relevant to physiological conditions.

    • Method (Shake-Flask):

      • Add an excess amount of the API to a series of vials containing buffers at pH 2.0, 4.5, 6.8 (simulating gastric and intestinal fluids), and 7.4 (simulating blood).

      • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

      • Filter the samples through a 0.22 µm filter to remove undissolved solids.

      • Analyze the filtrate concentration using a validated HPLC-UV method.

    • Causality: Understanding pH-dependent solubility is crucial. If solubility significantly increases at low pH, it suggests the basic diazepane moiety is being protonated, which can be exploited in the formulation design.[5]

  • pKa and LogP Determination:

    • Objective: To measure the acid dissociation constant (pKa) and the octanol-water partition coefficient (LogP), which inform ionization behavior and lipophilicity.

    • Method: Use commercially available automated titrators for pKa and the octanol-water shake-flask method or validated in silico prediction tools for LogP.

    • Causality: A high LogP (>3) indicates high lipophilicity, suggesting that lipid-based formulations may be a viable strategy.[3] The pKa value will confirm the pH range where the compound is ionized, guiding pH adjustment and salt selection strategies.

  • Solid-State Characterization:

    • Objective: To understand the crystalline nature, melting point, and thermal stability of the API.

    • Methods:

      • Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphism.

      • X-Ray Powder Diffraction (XRPD): To confirm the crystalline or amorphous nature of the solid.

      • Thermogravimetric Analysis (TGA): To assess thermal stability.

    • Causality: A high melting point often correlates with poor solubility ("brick-dust" type).[4] This information is critical for developing thermally-driven formulations like amorphous solid dispersions via hot-melt extrusion.[7]

Formulation Development Workflow

The data from the pre-formulation assessment guides the selection of a formulation strategy. The following workflow provides a decision-making framework for efficiently identifying a suitable vehicle for in vivo studies.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation Protocols cluster_3 Phase 4: In Vivo Dosing start API Physicochemical Characterization sol_check Aqueous Solubility > 1 mg/mL at desired pH? start->sol_check cosolvent_check Soluble in Co-solvent System? sol_check->cosolvent_check No aqueous Protocol 2: Aqueous Vehicle (Solution/Suspension) sol_check->aqueous Yes lipid_check LogP > 3 and Soluble in Lipids? cosolvent_check->lipid_check No cosolvent Protocol 3: Co-solvent Vehicle cosolvent_check->cosolvent Yes lipid Protocol 4: Lipid-Based System (e.g., SMEDDS) lipid_check->lipid Yes asd Protocol 5: Amorphous Solid Dispersion (ASD) lipid_check->asd No in_vivo Proceed to In Vivo Study aqueous->in_vivo cosolvent->in_vivo lipid->in_vivo asd->in_vivo

Caption: Formulation selection decision tree.

Formulation Protocols

The following protocols provide step-by-step methodologies for preparing different types of formulations suitable for preclinical studies. All components should be pharmaceutical grade where available.[8][9]

Protocol 2: Simple Aqueous Vehicle (Solution or Suspension)

This is the simplest approach and should be attempted first, especially if pre-formulation data indicates some solubility in aqueous buffers.[5]

  • Objective: To prepare a clear solution or a uniform suspension for oral (PO) or intravenous (IV) administration.

  • Materials:

    • API: 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

    • Vehicle Components: Saline (0.9% NaCl), pH-adjusted buffers, Methylcellulose (0.5% w/v), Tween 80 (0.1-2% v/v)

  • Methodology:

    • For Solutions (if soluble): a. Based on pKa, select an appropriate buffer (e.g., citrate buffer for pH < 7) to maximize solubility via ionization. b. Weigh the required amount of API and dissolve it in the chosen buffer with gentle heating or sonication if necessary. c. For IV administration, sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.[8]

    • For Suspensions (if insoluble): a. Prepare the vehicle by dissolving 0.5% (w/v) methylcellulose (as a suspending agent) and 0.1% (v/v) Tween 80 (as a wetting agent) in water or saline. b. Weigh the API and triturate it to a fine powder. c. Gradually add a small amount of the vehicle to the API powder to form a paste, ensuring no clumps remain. d. Slowly add the remaining vehicle while stirring continuously to form a homogenous suspension.

  • Self-Validation: Visually inspect for clarity (solutions) or uniformity (suspensions). For suspensions, assess re-suspendability after settling. Measure pH and confirm API concentration via HPLC.

Protocol 3: Co-solvent Formulation

When aqueous solubility is insufficient, a co-solvent system can be used to create a solution.[10] This is common for early-stage toxicology and pharmacokinetic (PK) studies.[2]

  • Objective: To dissolve the API in a mixture of water-miscible organic solvents and an aqueous vehicle.

  • Materials:

    • API

    • Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO), Ethanol.[10][11]

    • Aqueous vehicle: Saline, Water for Injection.

  • Methodology:

    • Determine the solubility of the API in various co-solvents (e.g., PEG 400, PG, DMSO).

    • Select the co-solvent that provides the highest solubility.

    • Dissolve the API in the minimum required volume of the selected co-solvent.

    • While vortexing, slowly add the aqueous vehicle to the organic solution. Observe for any precipitation.

    • A common well-tolerated vehicle for rodent studies is 10% DMSO, 40% PEG 400, and 50% saline.

  • Causality & Trustworthiness: The choice of co-solvents and their concentrations must be carefully considered to avoid toxicity in the animal model.[12] The final formulation must remain a clear solution upon dilution and not precipitate the drug immediately upon administration (a "crash-out").[13] Test the formulation's stability by diluting a small aliquot into a physiological buffer and observing for precipitation over time.

Vehicle Component Typical Concentration Range (%) Primary Function
PEG 40020 - 60Primary solubilizing agent
Propylene Glycol10 - 40Co-solvent, viscosity modifier
DMSO5 - 10Strong solubilizing agent (use minimally)
Tween 801 - 5Surfactant, wetting agent
Saline / Waterq.s. to 100Diluent
Table 1: Common components for preclinical co-solvent formulations.
Protocol 4: Lipid-Based Formulation (SMEDDS)

For highly lipophilic ("grease-ball") compounds, lipid-based systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) are highly effective at enhancing oral bioavailability.[14][15][16]

  • Objective: To create an isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water microemulsion upon gentle agitation in aqueous media (i.e., gastrointestinal fluids).[15]

  • Materials:

    • API

    • Oils: Medium-chain triglycerides (e.g., Capryol™ 90), long-chain triglycerides (e.g., sesame oil).

    • Surfactants: Polyoxyl 35 castor oil (Cremophor® EL), Polysorbate 80 (Tween® 80).

    • Co-solvents/Co-surfactants: Transcutol® HP, Capmul® MCM.

  • Methodology:

    • Excipient Screening: Determine the solubility of the API in a wide range of oils, surfactants, and co-solvents.

    • Ternary Phase Diagram Construction: Based on solubility data, select one component from each category. Prepare various mixtures at different ratios and titrate them with water, observing the formation of emulsions. Plot the results on a ternary phase diagram to identify the microemulsion region.

    • Formulation Preparation: a. Select a ratio from the optimal microemulsion region. b. Dissolve the API in the oil/co-solvent mixture with gentle heating and stirring. c. Add the surfactant and mix until a clear, homogenous pre-concentrate is formed.

  • Self-Validation: The key test is emulsification performance. Dilute the SMEDDS pre-concentrate 1:100 in water or simulated gastric fluid. It should spontaneously form a clear or slightly bluish, translucent microemulsion with a droplet size typically below 200 nm.[16]

Protocol 5: Amorphous Solid Dispersion (ASD)

For crystalline "brick-dust" compounds with very high melting points and poor solubility, converting the API to a high-energy amorphous state can dramatically increase dissolution rates and oral absorption.[7][17][18]

  • Objective: To disperse the API at a molecular level within a hydrophilic polymer matrix, preventing re-crystallization and enhancing solubility.[19][20]

  • Materials:

    • API

    • Polymers: Polyvinylpyrrolidone (PVP K30), Hydroxypropyl methylcellulose (HPMC), Soluplus®.

    • Solvent (for spray drying): Ethanol, Methanol, Acetone.

  • Methodology (Spray Drying):

    • Polymer Selection: Screen for polymers that are miscible with the API and can inhibit its crystallization.

    • Solution Preparation: Dissolve both the API and the selected polymer (e.g., at a 1:3 drug-to-polymer ratio) in a suitable volatile solvent like ethanol to create a 5% w/v solution.[7]

    • Spray Drying: a. Use a laboratory-scale spray dryer (e.g., Büchi Nano Spray Dryer B-90). b. Set appropriate parameters (e.g., inlet temperature of 80-120°C, gas flow rate, spray rate) to ensure rapid solvent evaporation without thermally degrading the API.[7] c. Collect the resulting powder.

  • Self-Validation & Characterization:

    • XRPD: The resulting ASD powder should show a characteristic "halo" pattern, confirming the absence of crystallinity.

    • DSC: The ASD should exhibit a single glass transition temperature (Tg), indicating a homogenous molecular dispersion.

    • Dissolution Testing: Perform in vitro dissolution tests. The ASD should show a significantly faster dissolution rate and achieve a state of supersaturation compared to the crystalline API.[20]

Final Considerations for In Vivo Dosing
  • Route of Administration: The chosen formulation must be compatible with the intended route (e.g., oral gavage, IV injection). IV formulations must be sterile, isotonic, and free of particulates.[8]

  • Tolerability: The concentration of all excipients must be within tolerated limits for the chosen animal species and dosing volume.[12]

  • Stability: The final formulation must be chemically and physically stable for the duration of the study.[21] Label all preparations clearly with the compound name, concentration, preparation date, and expiration date.[8]

  • Planning and Dialogue: Effective formulation development requires close collaboration between chemists, formulators, and the in vivo pharmacology team to ensure the study's scientific integrity.[22]

Conclusion

The in vivo delivery of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane, a compound with predicted poor aqueous solubility, requires a structured and rational formulation approach. By systematically conducting pre-formulation characterization and exploring strategies from simple aqueous vehicles to advanced systems like SMEDDS and ASDs, researchers can develop a robust formulation that achieves the necessary exposure for accurate preclinical evaluation. The protocols and decision-making workflows presented in this guide provide a validated pathway to overcome the bioavailability challenges posed by this and similar new chemical entities.

References
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceuticals (Basel). Available at: [Link]

  • Formulating OSDs for Poorly Soluble Drugs. (2025). Tablets & Capsules. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025). MDPI. Available at: [Link]

  • Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. Pharmaceutics. Available at: [Link]

  • Amorphous Solid Dispersions for Drug Delivery. Aenova Group. Available at: [Link]

  • Pre-Clinical Formulation & in vivo Pharmacology Delivery. Sygnature Discovery. Available at: [Link]

  • Amorphous solid dispersion technique for improved drug delivery: Basics to clinical applications. ResearchGate. Available at: [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal. Available at: [Link]

  • Preparation, Storage and Labeling of Drug and Chemical Formulations. University of Washington. Available at: [Link]

  • Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Publications. Available at: [Link]

  • Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. (2023). MDPI. Available at: [Link]

  • PREPARE: guidelines for planning animal research and testing. Laboratory Animals. Available at: [Link]

  • Comprehensive insights on lipid-based drug delivery systems. CAS. Available at: [Link]

  • Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. (2024). Drug Development & Delivery. Available at: [Link]

  • Webinar: Lipid-Based Drug Delivery: Dosage Form Design From Pre-Clinical to First-in-Human Studies. SGS. Available at: [Link]

  • Preclinical Evaluation of Lipid-Based Nanosystems. Pharmaceutics. Available at: [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Available at: [Link]

  • Amorphous Solid Dispersion. Veranova. Available at: [Link]

  • Use of Drugs and Chemicals in Laboratory Animals (Guideline). University of California, Berkeley. Available at: [Link]

  • Cosolvent effects on the drug release and depot swelling in injectable in situ depot-forming systems. Journal of Biomedical Materials Research Part B: Applied Biomaterials. Available at: [Link]

  • Green Solvents Combined with Bioactive Compounds as Delivery Systems: Present Status and Future Trends. ACS Publications. Available at: [Link]

  • New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development. (2025). Pharmaceutical Online. Available at: [Link]

  • Formulation: Preclinical Pharmacology Lab. UT Southwestern Medical Center. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane as a Putative Histone Methyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Epigenetic Potential of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

The compound 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane belongs to the 1,4-diazepane class of molecules, a scaffold known to be a "privileged structure" in medicinal chemistry due to its wide range of biological activities, including anticancer and central nervous system effects[1][2][3]. While this specific molecule is not extensively documented in public literature, its structural motifs, particularly the presence of a methylsulfonyl and a nitrophenyl group, are features found in potent enzyme inhibitors.

Notably, the core structure bears resemblance to known potent and selective inhibitors of the lysine methyltransferases G9a and G9a-like protein (GLP), such as UNC0638 and UNC0642[4][5][6]. G9a and GLP are the primary enzymes responsible for histone H3 lysine 9 mono- and di-methylation (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression[7][8]. The dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention[8][9][10][11].

These application notes provide a comprehensive guide for researchers to investigate the hypothesis that 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane functions as an inhibitor of G9a and/or GLP. The following protocols detail both biochemical and cell-based in vitro assays to determine the compound's potency, selectivity, and mechanism of action against these key epigenetic regulators.

Physicochemical Properties and Handling

A summary of the predicted and known properties of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane is provided below. It is crucial to consider these properties for accurate preparation of stock solutions and in assays.

PropertyValue/InformationSource
Molecular FormulaC₁₂H₁₇N₃O₄S[12]
Molecular Weight299.35 g/mol [12]
SolubilityRecommended to test solubility in DMSO for stock solution preparation. For aqueous assay buffers, ensure the final DMSO concentration does not exceed 1% to avoid off-target effects.[9][13]
StabilityStore stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[14]

Part 1: Biochemical Assays for Direct Enzyme Inhibition

Biochemical assays are fundamental to directly assess the inhibitory activity of the test compound on purified G9a and GLP enzymes. Here, we detail two robust and widely used methods: a chemiluminescent assay and a homogeneous time-resolved fluorescence (HTRF) assay.

Protocol 1: G9a/GLP Chemiluminescent Inhibition Assay

This assay measures the production of S-adenosyl-L-homocysteine (SAH), a universal by-product of methylation reactions, providing a quantitative measure of enzyme activity.

Principle: The assay is performed in a microplate pre-coated with a histone H3 peptide substrate. The G9a or GLP enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the histone substrate. A specific antibody recognizes the methylated peptide, and a secondary HRP-conjugated antibody generates a chemiluminescent signal upon addition of a substrate. A decrease in signal in the presence of the test compound indicates enzyme inhibition.

Experimental Workflow:

G9a_Chemiluminescent_Assay cluster_plate_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection rehydrate Rehydrate H3 peptide-coated wells block Add Blocking Buffer rehydrate->block add_inhibitor Add Test Compound (1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane) or Vehicle Control block->add_inhibitor add_enzyme Add G9a/GLP Enzyme and SAM add_inhibitor->add_enzyme incubate_reaction Incubate at RT add_enzyme->incubate_reaction add_primary_ab Add Anti-H3K9me2 Antibody incubate_reaction->add_primary_ab add_secondary_ab Add HRP-conjugated Secondary Antibody add_primary_ab->add_secondary_ab add_substrate Add Chemiluminescent Substrate add_secondary_ab->add_substrate read_plate Read Luminescence add_substrate->read_plate In_Cell_Western_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Fixation & Staining cluster_imaging Imaging & Analysis seed_cells Seed cells in a 96-well plate treat_compound Treat with Test Compound (1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane) seed_cells->treat_compound fix_perm Fix and Permeabilize Cells treat_compound->fix_perm block Block with Blocking Buffer fix_perm->block primary_ab Incubate with Anti-H3K9me2 Primary Antibody block->primary_ab secondary_ab Incubate with Infrared Dye- conjugated Secondary Antibody and DNA Stain primary_ab->secondary_ab acquire_signal Acquire Fluorescence Signal secondary_ab->acquire_signal analyze_data Normalize H3K9me2 Signal to DNA Signal and Determine IC50 acquire_signal->analyze_data

Caption: Workflow for the In-Cell Western assay to measure H3K9me2 levels.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed a suitable cell line (e.g., MDA-MB-231, PC3, or U2OS) in a 96-well black, clear-bottom microplate at an optimized density.[7][14]

    • Allow the cells to adhere overnight.

    • Treat the cells with a serial dilution of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane for 48-72 hours. Include a vehicle control (e.g., DMSO).[8][14]

  • Fixation and Staining:

    • After treatment, remove the medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the wells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the wells with PBS containing 0.1% Tween-20.

    • Block the wells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.

    • Incubate the cells with the primary antibody against H3K9me2 diluted in blocking buffer overnight at 4°C.[7]

    • Wash the wells multiple times with PBS containing 0.1% Tween-20.

    • Incubate the cells with the appropriate infrared dye-conjugated secondary antibody and a DNA stain (for normalization) for 1 hour at room temperature, protected from light.[7]

    • Wash the wells extensively.

  • Signal Detection and Analysis:

    • Acquire the fluorescence signal using a compatible plate reader or imager (e.g., LI-COR Odyssey).

    • Normalize the H3K9me2 signal to the DNA stain signal for each well.

    • Plot the normalized signal against the compound concentration to determine the cellular IC₅₀ value.[7]

Data Interpretation and Next Steps

A potent inhibitor should exhibit a low nanomolar to micromolar IC₅₀ value in the biochemical assays and a corresponding decrease in H3K9me2 levels in the cell-based assay.

Assay TypeExpected Outcome for an Active CompoundPotential Interpretation
Biochemical Assay Low IC₅₀ value (nM to low µM range)Direct inhibition of G9a/GLP enzymatic activity.
In-Cell Western Dose-dependent decrease in normalized H3K9me2 signalCompound is cell-permeable and engages the target in a cellular context.

If 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane demonstrates significant activity in these primary assays, further characterization is warranted. This includes selectivity profiling against other histone methyltransferases and a broader panel of epigenetic and non-epigenetic targets to establish its specificity. Mechanism of action studies, such as determining whether the inhibition is competitive with the substrate or the cofactor, would also be valuable next steps.[6]

References

  • Bio-protocol. (2024, December 20). Histone Methyltransferase Assay in vitro. Retrieved from [Link]

  • BPS Bioscience. G9a Chemiluminescent Assay Kit. Retrieved from [Link]

  • Cold Spring Harbor Protocols. (2007). In Vitro Histone Methyltransferase Assay. Retrieved from [Link]

  • Epigentek. EpiQuik™ Histone Methyltransferase Activity/Inhibition Assay Kit (H3-K4). Retrieved from [Link]

  • Fingerman, I. M., Du, H. N., & Briggs, S. D. (2015). In Vitro Histone Methyltransferase Assay. ResearchGate. Retrieved from [Link]

  • Hangzhou Haorui Chemical Co., Ltd. 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane. Retrieved from [Link]

  • Huang, R., et al. (2019). Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells. Acta Pharmacologica Sinica. Retrieved from [Link]

  • Inventiva Pharma. IDENTIFICATION OF G9a INHIBITORS BY ALPHALISA™ AND HIT CONFIRMATION USING MT-Glo™. Retrieved from [Link]

  • Liu, F., et al. (2011). Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells. PubMed. Retrieved from [Link]

  • PubChem. 1-[4-(methylsulfonyl)-2-nitrophenyl]-1,4-diazepane. Retrieved from [Link]

  • Vedadi, M., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology. Retrieved from [Link]

  • Verma, A., & Singh, D. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini reviews in medicinal chemistry. Retrieved from [Link]

  • Zare, A., et al. (2019). A sensitive homogeneous enzyme assay for euchromatic histone-lysine-N-methyltransferase 2 (G9a) based on terbium-to-quantum dot time-resolved FRET. BioImpacts. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Assay Development Support

Welcome to the technical support center. This guide provides in-depth troubleshooting and practical solutions for researchers experiencing challenges with the aqueous solubility of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane (referred to as "the compound" hereafter) in biological assays. Our goal is to equip you with the foundational knowledge and step-by-step protocols to overcome solubility hurdles and ensure the reliability and reproducibility of your experimental data.

Compound Characteristics at a Glance

Understanding the physicochemical properties of the compound is the first step in diagnosing and solving solubility issues. The presence of both polar (sulfonyl, nitro) and non-polar (nitrophenyl) groups, along with a basic diazepane moiety, gives it a complex solubility profile.

PropertyValueImplication for Solubility
Molecular Formula C₁₂H₁₇N₃O₄SContains heteroatoms that can participate in hydrogen bonding.
Molecular Weight 299.35 g/mol [1]
Predicted XlogP 0.8[2]
Key Structural Features Basic 1,4-diazepane ring, Aromatic nitro group, Methylsulfonyl groupThe basic nitrogen atoms in the diazepane ring are key targets for pH-mediated solubility enhancement. The aromatic system contributes to its hydrophobicity.

XlogP is a computed prediction of the logarithm of the octanol/water partition coefficient, a measure of a compound's lipophilicity. A value of 0.8 suggests the compound is not excessively hydrophobic, but poor aqueous solubility can still be a major issue for many organic molecules.[3]

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address the most common issues encountered by researchers, starting with basic stock solution preparation and progressing to more advanced solubilization techniques.

Q1: I'm having trouble with the initial dissolution of my compound powder. What is the recommended starting procedure?

A1: Start with a high-concentration stock in an organic co-solvent.

For compounds that are not readily soluble in aqueous buffers, the standard industry practice is to first create a concentrated stock solution in a water-miscible organic solvent.[4][5] Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solubilizing power for a wide range of compounds and its miscibility with water.[6]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weighing: Accurately weigh out 1.0 mg of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane powder.

  • Solvent Addition: Add 334.1 µL of high-purity, anhydrous DMSO (cell culture grade recommended) to the powder. This will yield a 10 mM stock solution.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If visual inspection reveals remaining particulates, sonicate the vial in a water bath for 5-10 minutes.[7]

  • Inspection: Ensure the final solution is clear and free of any visible particles before storage.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. How do I fix this?

A2: This is a classic solubility problem indicating that the compound is "crashing out" when the percentage of the organic co-solvent becomes too low to maintain solubilization.

The key is to maintain the compound in a dissolved state in the final assay medium. This can be achieved through several strategies, which should be explored systematically. The following workflow provides a logical progression from the simplest to more complex methods.

G cluster_0 Troubleshooting Workflow Start Compound Precipitates in Aqueous Buffer Step1 Step 1: Optimize Co-Solvent Concentration Start->Step1 Step2 Step 2: Modify Aqueous Buffer pH Step1->Step2 Precipitation Persists Success Solubility Achieved Proceed with Assay Step1->Success Success Step3 Step 3: Employ Cyclodextrin Complexation Step2->Step3 Precipitation Persists Step2->Success Success Step3->Success Success

Caption: A systematic workflow for troubleshooting compound precipitation.

Troubleshooting Step 1: Optimize Co-Solvent (DMSO) Concentration

The simplest approach is to determine the maximum percentage of DMSO your biological assay can tolerate without producing artifacts, and then check if this concentration is sufficient to keep your compound in solution.

Causality: Co-solvents work by reducing the overall polarity of the aqueous medium, which decreases the interfacial tension between the hydrophobic solute and the solvent, thereby increasing solubility.[8]

Critical Consideration: DMSO is not inert. At certain concentrations, it can affect cell membrane permeability, induce cellular stress, alter gene expression, and even interfere with assay signals.[9][10][11][12] It is imperative to determine the highest non-interfering concentration for your specific assay.

DMSO Concentration (v/v)General Cellular Effects & Recommendations
< 0.1% Generally considered safe for most cell-based assays with minimal effects.[13]
0.1% - 0.5% The most common range for HTS and cell-based assays.[14] Some sensitive cell lines or assays may still show effects.[15][16]
0.5% - 1.0% Increased risk of cellular stress and off-target effects. Use only if absolutely necessary and validate thoroughly.[15]
> 1.0% High potential for cytotoxicity and significant interference with biological processes.[13][16] Generally not recommended.

Action Plan:

  • Determine Assay Tolerance: Run a vehicle control experiment where you expose your cells/assay system to a range of DMSO concentrations (e.g., 0.1% to 1.0%) without the compound. Measure your assay endpoint to identify the highest concentration that does not cause a significant change from the no-solvent control.

  • Test Compound Solubility: Prepare serial dilutions of your compound in the assay buffer, ensuring the final DMSO concentration does not exceed the tolerance limit determined in the previous step. Visually inspect for precipitation immediately and after a time course relevant to your experiment (e.g., 2 hours, 24 hours).

Troubleshooting Step 2: Modify Aqueous Buffer pH

If co-solvents alone are insufficient, leveraging the chemical structure of your compound is the next logical step. The 1,4-diazepane ring contains basic nitrogen atoms that can be protonated.

Causality: According to the principles of acid-base chemistry, the solubility of a basic compound increases in acidic solutions (lower pH).[17] By lowering the pH of the buffer, the basic nitrogens on the diazepane ring become protonated, forming a more polar, charged species that is more readily dissolved in the aqueous medium.[18][19]

Caption: Protonation of the basic diazepane at lower pH increases polarity and solubility.

Action Plan & Protocol:

  • Assay pH Compatibility: First, confirm the acceptable pH range for your biological assay. Many cellular assays must be maintained around pH 7.2-7.4, but enzyme assays or acellular binding assays may tolerate a wider range.

  • Prepare Buffers: Make a series of biologically compatible buffers across a range of pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.4). Common buffers include MES (for lower pH) and HEPES.

  • Conduct Solubility Test:

    • Add a small, fixed amount of your compound powder to a fixed volume of each buffer.

    • Alternatively, dilute your DMSO stock into each buffer (keeping the final DMSO % constant and low).

    • Agitate the samples for several hours to reach equilibrium.

    • Centrifuge the samples to pellet any undissolved material.

    • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analyze: Plot the measured solubility against the buffer pH to find the optimal pH that balances solubility with assay compatibility.

Troubleshooting Step 3: Employ Cyclodextrin Complexation

If pH modification is not feasible or effective, using a solubilizing excipient like a cyclodextrin is a powerful alternative.[20]

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[21][22] They can encapsulate poorly soluble "guest" molecules, like your compound, within their cavity. This "inclusion complex" presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the guest molecule.[23][24][25]

G cluster_0 Cyclodextrin Inclusion Complex Formation Compound Hydrophobic Compound Complex Soluble Inclusion Complex Compound->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex +

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a soluble complex.

Commonly Used Cyclodextrins in Research:

CyclodextrinKey Features
β-Cyclodextrin (β-CD) Natural, relatively low cost, but has lower aqueous solubility itself.
Hydroxypropyl-β-CD (HP-β-CD) Modified, much higher aqueous solubility and lower toxicity than β-CD. A very common choice.[25]
Sulfobutylether-β-CD (SBE-β-CD / Captisol®) Modified, high solubility, and often used in pharmaceutical formulations for its safety and efficacy.[6]

Action Plan & Protocol:

  • Choose a Cyclodextrin: HP-β-CD is an excellent starting point for research applications due to its high solubility and safety profile.[15]

  • Prepare a Cyclodextrin Solution: Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v) in your desired buffer.

  • Form the Complex (Kneading/Slurry Method):

    • Weigh your compound into a vial.

    • Add a small amount of the HP-β-CD solution to form a thick paste or slurry.

    • Mix vigorously (e.g., with a spatula or vortex) for 30-60 minutes. This intimate mixing facilitates the entry of the compound into the cyclodextrin cavity.

    • Gradually add the remaining buffer to reach your target final concentration while continuing to mix.

    • Sonicate the final mixture for 15-30 minutes to ensure complete complexation and dissolution.

  • Confirmation: Filter the solution through a 0.22 µm filter to remove any un-complexed, precipitated drug and measure the concentration of the filtrate to determine the solubility enhancement.

Q3: My assay results are inconsistent. Could my solubilization method be the cause?

A3: Absolutely. The method used to dissolve a compound can introduce variables that affect assay performance.

Potential Issues & Solutions:

IssuePotential CauseTroubleshooting Steps
Inconsistent Activity Compound Precipitation Over Time: The compound may be slowly precipitating out of the assay medium during incubation.1. Visually inspect assay plates for precipitates at the end of the experiment. 2. Re-run the solubility test (e.g., as in A2, Step 2) but measure concentration at multiple time points. 3. Consider using a lower final compound concentration or a more robust solubilization method (e.g., cyclodextrins are known to form stable complexes).[24]
Loss of Potency Adsorption to Plastics: Hydrophobic compounds can adsorb to the plastic surfaces of pipette tips and microplates, reducing the effective concentration.1. Use low-retention plasticware. 2. Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween®-20 or Triton™ X-100) to the assay buffer, if compatible with the assay. 3. Pre-treat plates with a blocking agent like BSA.
Unexpected Biological Effects Solvent/Excipient Artifacts: The co-solvent (DMSO) or excipient (cyclodextrin) is directly impacting the biological system.1. Always run a vehicle control with the exact same concentration of solvent/excipient as your test samples.[15] 2. Titrate the concentration of the solvent/excipient to find the highest non-interfering concentration. 3. If using cyclodextrins, be aware they can sometimes extract cholesterol from cell membranes, though this is typically at higher concentrations.

By systematically addressing these common solubility challenges, you can develop a robust protocol for preparing 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane, leading to more accurate and reliable data in your biological assays.

References
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2023). MDPI.
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (2022). Pharma Excipients.
  • Cyclodextrin complexes: Perspective from drug delivery and formul
  • (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025).
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (2022). Taylor & Francis.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025). Ascendia Pharma.
  • What effects does DMSO have on cell assays?. (2017). Quora.
  • Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds. (2025). Benchchem.
  • DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. (2019).
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PMC.
  • DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. (2019). Maastricht University.
  • CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS. (2024). Experimental Oncology.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis. (2019). PMC.
  • 1-[4-(methylsulfonyl)-2-nitrophenyl]-1,4-diazepane. (n.d.). PubChemLite.
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2021). PMC.
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. (2022).
  • Cosolvent. (n.d.). Wikipedia.
  • Considerations regarding use of solvents in in vitro cell based assays. (2013). University of Copenhagen.
  • Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. (2025). ADMET & DMPK.
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (2018). Asian Journal of Pharmacy and Technology.
  • Co-solvents. (n.d.). MedchemExpress.com.
  • Considerations regarding use of solvents in in vitro cell based assays. (2013).
  • 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane. (n.d.). Hangzhou Haorui Chemical Co., Ltd.
  • A HIGH THROUGHPUT SCREENING PLATFORM FOR LIQUID FORMUL
  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • High-throughput Screening Steps. (n.d.). UCSF Small Molecule Discovery Center (SMDC).

Sources

Technical Support Center: Troubleshooting Low Yield in 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth, evidence-based troubleshooting advice in a direct question-and-answer format to help you optimize your reaction yields and purity.

Frequently Asked Questions (FAQs) and Troubleshooting

Question 1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the synthesis of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane are often multifactorial. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a process contingent on several critical parameters.[1][2] Let's break down the most common culprits.

A1: Key Factors Influencing Low Yield

  • Sub-optimal Reaction Conditions: The choice of solvent, base, and temperature is paramount in SNAr reactions.[3]

    • Solvent: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred as they effectively solvate the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the amine.[3] Protic solvents should be avoided as they can hydrogen-bond with the amine, reducing its reactivity.[3]

    • Base: The choice and stoichiometry of the base are critical. A base that is too weak may not sufficiently deprotonate the diazepane, leading to a slow or incomplete reaction. Conversely, a base that is too strong can lead to unwanted side reactions.[3] Common bases for N-arylation include potassium carbonate, triethylamine, or even an excess of the diazepine itself.

    • Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[3] If you are running the reaction at room temperature, a gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS is advisable.

  • Poor Nucleophilicity of 1,4-Diazepane: The inherent nucleophilicity of the secondary amine in the 1,4-diazepane ring is crucial.

    • Steric Hindrance: While 1,4-diazepane is a relatively flexible ring system, steric hindrance around the reacting nitrogen can slow the reaction.

    • Protonation State: Inadequate bascity in the reaction mixture will result in a significant portion of the diazepine existing in its protonated, non-nucleophilic form.

  • Deactivation of the Aromatic Ring: The success of an SNAr reaction relies on the aromatic ring being sufficiently electron-deficient.[4]

    • The presence of two strong electron-withdrawing groups (the nitro and methylsulfonyl groups) ortho and para to the leaving group (typically a halide) is what activates the ring for nucleophilic attack.[4] Any impurities or side reactions that diminish the electron-withdrawing effect of these groups will decrease the reaction rate.

  • Side Reactions: The formation of byproducts is a common cause of low yield.

    • Diarylation: It is possible for the diazepine to react with two molecules of the activated aryl halide, leading to a diarylated product. This is more likely if the stoichiometry of the reactants is not carefully controlled.

    • Reaction with Solvent: In some cases, the nucleophile may react with the solvent, especially at elevated temperatures.

Question 2: I'm observing multiple spots on my TLC, suggesting the formation of side products. What are the common side reactions and how can I minimize them?

The appearance of multiple spots on a TLC plate is a clear indicator of a complex reaction mixture. Understanding the potential side reactions is the first step toward mitigating them.

A2: Common Side Reactions and Mitigation Strategies

  • Bis-Arylation: One of the most common side reactions is the reaction of a second molecule of the electrophile with the remaining N-H group of the 1,4-diazepane ring.

    • Solution: Carefully control the stoichiometry. Using a slight excess of the 1,4-diazepane relative to the 2-(methylsulfonyl)-4-nitrophenyl halide can help to minimize this. A slow, dropwise addition of the electrophile to the reaction mixture can also be beneficial.

  • Reaction at the Other Nitrogen: Although less likely due to steric hindrance and electronic effects, reaction at the other nitrogen of the diazepine ring can occur, leading to isomeric products.

  • Decomposition of Starting Materials or Product: At elevated temperatures, the nitro group on the aromatic ring can be susceptible to reduction or other decomposition pathways. The diazepine ring itself can also be unstable under harsh conditions.

    • Solution: Monitor the reaction temperature closely and avoid excessive heating. If possible, run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Hydrolysis of the Methylsulfonyl Group: Under strongly basic conditions, the methylsulfonyl group could potentially undergo hydrolysis, although this is generally less common.

Question 3: My product is difficult to purify. What are some effective work-up and purification strategies?

Purification can be a significant bottleneck, especially when dealing with polar compounds and high-boiling solvents.

A3: Purification Strategies

  • Aqueous Work-up: A standard aqueous work-up is the first line of defense.

    • Partition the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. This will help to remove inorganic salts and water-soluble byproducts.[3]

    • If a high-boiling polar aprotic solvent like DMSO or DMF was used, multiple extractions with water are necessary to remove it.

  • Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities.[5]

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane or ethyl acetate mobile phase) is often effective. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification technique.

    • The key is to find a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

Experimental Protocols
General Protocol for the Synthesis of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

This is a generalized procedure and may require optimization for your specific setup.

  • Reaction Setup: To a solution of 1,4-diazepane (1.1 equivalents) and a suitable base (e.g., potassium carbonate, 2.0 equivalents) in a polar aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere (e.g., nitrogen or argon), add the 1-halo-2-(methylsulfonyl)-4-nitrobenzene (1.0 equivalent) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Workflow

Caption: A workflow diagram for troubleshooting low yield.

Data Presentation

Table 1: Recommended Solvents for SNAr Reactions

SolventTypeRationale
Dimethylformamide (DMF)Polar AproticGood for dissolving reactants and promoting the reaction.
Dimethyl sulfoxide (DMSO)Polar AproticHigh boiling point allows for higher reaction temperatures.
Acetonitrile (MeCN)Polar AproticLower boiling point, can be easier to remove during work-up.
N-Methyl-2-pyrrolidone (NMP)Polar AproticSimilar to DMF and DMSO, good for challenging reactions.

Table 2: Common Bases for N-Arylation

BaseStrengthComments
Potassium Carbonate (K₂CO₃)ModerateCommonly used, inexpensive, and effective.
Triethylamine (Et₃N)ModerateOrganic base, often used in excess.
Diisopropylethylamine (DIPEA)ModerateSterically hindered, good for minimizing side reactions.
Sodium Hydride (NaH)StrongUse with caution, requires anhydrous conditions.
Visualizing the Mechanism

The SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4]

Caption: The two-step mechanism of the SNAr reaction.

References

  • [Synthesis of Non-Symmetrical and Atropisomeric Dibenzo[6][7]diazepines: Pd/CPhos-Catalysed Direct Arylation of Bis-Aryl Aminals* - ResearchGate]([Link])

Sources

Optimizing HPLC retention time and mobile phase for 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the analysis of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their High-Performance Liquid Chromatography (HPLC) methods for this compound. Our approach is built on explaining the fundamental principles behind the experimental choices, ensuring you can develop robust and reliable analytical methods.

Introduction: Understanding the Analyte

1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane presents a unique set of challenges in reversed-phase HPLC. Its structure contains:

  • A 1,4-diazepane ring , which is basic and readily protonated at acidic pH.

  • A methylsulfonyl group and a nitro group , both of which are polar and electron-withdrawing.

This combination results in a molecule that is both basic and highly polar. Consequently, common issues include poor retention on standard C18 columns and problematic peak shapes. This guide will address these challenges systematically.

Frequently Asked Questions (FAQs)

Q1: Why is my retention time for 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane too short, with the peak eluting near the void volume?

A: This is the most common issue and is directly related to the analyte's chemical properties and its interaction with the mobile phase pH.

Causality Explained: In reversed-phase HPLC, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). Your compound has a basic diazepane ring. At an acidic or neutral pH (typically below pH 7), the nitrogen atoms on this ring become protonated (positively charged).[1] This ionization makes the molecule significantly more polar (more hydrophilic).[2] A highly polar, charged molecule has very little affinity for the hydrophobic stationary phase and is instead swept through the column with the polar mobile phase, resulting in little to no retention.[1][2][3]

Solutions:

  • Increase Mobile Phase pH: The most effective way to increase retention for a basic compound is to "suppress" its ionization by increasing the mobile phase pH.[2][3] By operating at a pH approximately 2 units above the pKa of the diazepane group, the compound will be in its neutral, less polar form. This enhances its hydrophobic character, leading to stronger interaction with the stationary phase and increased retention time.

  • Decrease Organic Solvent Strength: In reversed-phase mode, water is the weak solvent and organic modifiers (like acetonitrile or methanol) are the strong solvents.[3] Reducing the percentage of the organic solvent in your mobile phase will decrease its elution strength and increase retention time.

  • Consider an AQ-type or Polar-Endcapped Column: If you must work at low pH or with highly aqueous mobile phases, standard C18 columns can suffer from "pore dewetting," leading to unstable retention.[3][4] Columns specifically designed for polar analytes, such as those with polar-embedded or polar-endcapped functionalities, provide alternative interaction mechanisms and are more stable in 100% aqueous conditions, improving retention for polar compounds.[4][5]

Q2: My peak shape is poor, showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing for this compound is typically caused by secondary interactions with the stationary phase or improper mobile phase buffering.

Causality Explained: At acidic to neutral pH, two primary mechanisms cause tailing for basic compounds:

  • Silanol Interactions: The stationary phase is built on a silica backbone, which has residual silanol groups (Si-OH). At pH values above 3-4, these silanols can become deprotonated (Si-O-), creating negatively charged sites.[6] The positively charged, protonated form of your basic analyte can then undergo a strong secondary ionic interaction with these negative sites, causing some molecules to "stick" to the column longer than others, resulting in a tailing peak.[7][8]

  • Mixed-Mode Ionization: If the mobile phase pH is too close to the analyte's pKa, the compound will exist as a mixture of its ionized and neutral forms during the analysis.[1][9] This fluctuation in ionization state leads to inconsistent retention and can cause severe peak tailing.[10]

Solutions:

  • Optimize Mobile Phase pH: As with retention, pH is critical.

    • Low pH (Ion Suppression of Silanols): Using a mobile phase with a pH between 2 and 3 protonates the silanol groups, neutralizing them and minimizing the secondary interactions that cause tailing.[6] However, this will also protonate your analyte, reducing retention (see Q1).

    • High pH (Ion Suppression of Analyte): Operating at a pH > 9 will neutralize your basic analyte, preventing its interaction with any ionized silanols and dramatically improving peak shape.[2] This is often the preferred approach for basic compounds, provided you use a pH-stable column.

  • Ensure Adequate Buffer Capacity: The buffer's job is to maintain a constant pH.[11] A buffer concentration of 25-50 mM is generally sufficient to resist pH shifts caused by the sample injection or the analyte itself.[11] A rule of thumb is to choose a buffer with a pKa value within ±1 unit of your desired mobile phase pH.[11][12]

  • Reduce Sample Mass: Injecting too much sample can overload the column, leading to peak distortion, including tailing or fronting.[13] Try reducing the injection volume or sample concentration to see if the peak shape improves.

Troubleshooting Guide: Specific Issues

Problem: My retention times are unstable and drifting between injections.
  • Potential Cause 1: Inadequate Column Equilibration.

    • Why it happens: Changes in mobile phase composition, especially pH or buffer concentration, require sufficient time for the stationary phase to fully equilibrate. Insufficient equilibration leads to a drifting baseline and shifting retention times.

    • Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting your analysis. When changing mobile phases, perform a gradual transition and allow for extended equilibration.

  • Potential Cause 2: Poor pH Control.

    • Why it happens: If the mobile phase pH is near the pKa of your analyte, small, inadvertent changes in pH preparation can cause significant shifts in retention time.[1][14] Similarly, using a buffer outside of its effective buffering range provides poor pH stability.[11][15]

    • Solution: Operate at a pH at least 1.5-2 units away from the analyte's pKa.[1][14] Always use a buffer with a pKa close to your target pH and ensure the concentration is adequate (25-50 mM).[11]

  • Potential Cause 3: Mobile Phase Volatility and Composition Change.

    • Why it happens: If using a volatile buffer like ammonium formate or acetate, or if one mobile phase component (e.g., acetonitrile) evaporates faster than another, the mobile phase composition can change over time, leading to drifting retention.

    • Solution: Keep mobile phase reservoirs capped. Prepare fresh mobile phase daily. If using an isocratic mixture, it is often best to use the HPLC pump to mix the aqueous and organic phases online rather than pre-mixing in a single bottle.

Problem: My peak is fronting.
  • Potential Cause 1: Column Overload.

    • Why it happens: Injecting too high a concentration of the analyte saturates the stationary phase at the column inlet, causing the peak shape to distort forward.[13]

    • Solution: Systematically reduce the sample concentration or injection volume until a symmetrical peak is achieved.

  • Potential Cause 2: Sample Solvent Mismatch.

    • Why it happens: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., dissolving the sample in 100% acetonitrile while the mobile phase is 90% water), the sample band will not focus correctly at the head of the column.[10] This leads to band broadening and can cause peak fronting.

    • Solution: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, use the minimum amount possible and inject a smaller volume.

Detailed Experimental Protocols

Protocol 1: Systematic Approach to Method Development

This protocol provides a structured workflow for developing a robust HPLC method for 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane.

Step 1: Column Selection

  • Start with a modern, high-purity silica C18 column (e.g., 100 Å, 3.5 µm, 4.6 x 150 mm).

  • If retention is insufficient or peak shape is poor at high pH, switch to a column specifically designed for high pH stability.

Step 2: Mobile Phase Scouting

  • Organic Solvent: Use Acetonitrile (ACN) as the initial organic modifier due to its low viscosity and UV transparency.

  • Aqueous Phase: Prepare two buffered aqueous phases to test the extremes of pH.

    • Low pH Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

    • High pH Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10 with ammonium hydroxide.

  • Mobile Phase B: Acetonitrile.

Step 3: Initial Gradient Run

  • Perform a fast scouting gradient on both the low and high pH systems to determine the approximate elution conditions.

Time (min)%B (Acetonitrile)
0.05
10.095
12.095
12.15
15.05
  • Flow Rate: 1.0 mL/min
  • Detection: UV, monitor at a wavelength appropriate for the nitroaromatic chromophore (e.g., 254 nm or 340 nm).
  • Column Temperature: 30 °C

Step 4: Analysis and Optimization

  • Evaluate the Results: Based on the scouting runs, you will likely observe significantly better retention and peak shape at high pH.

  • Optimize the Gradient: Based on the retention time from the high-pH scouting run, create a shallower gradient focused around the elution percentage. For example, if the peak eluted at 6 minutes (corresponding to ~50% ACN), design a new gradient from 35% to 65% ACN over 10 minutes. This will improve resolution from any nearby impurities.

Protocol 2: Mobile Phase pH and Buffer Selection

This protocol helps in selecting the optimal buffer system for your analysis.

Step 1: Determine Detection Method

  • UV Detection: Phosphate, acetate, or formate buffers are suitable. Phosphate offers excellent buffering capacity but is not volatile.[11][14]

  • Mass Spectrometry (MS) Detection: You must use a volatile buffer system to avoid fouling the detector.[15] Common choices are formic acid, acetic acid, ammonium formate, or ammonium acetate.[14][15]

Step 2: Choose a Buffer Based on Target pH

  • Select a buffer with a pKa value within ±1 pH unit of your desired mobile phase pH for maximum buffering capacity.[11][12][15]

Table of Common HPLC Buffers

Buffer SystempKa (at 25°C)Useful pH RangeMS Compatible?UV Cutoff
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2No~200 nm
Formate3.82.8-4.8Yes~210 nm
Acetate4.83.8-5.8Yes~210 nm
Ammonium9.28.2-10.2Yes~200 nm

Step 3: Prepare the Aqueous Buffer

  • Use high-purity water (18 MΩ·cm) and HPLC-grade buffer reagents.[12]

  • Weigh the appropriate amount of the buffer salt to achieve the target concentration (e.g., 10-50 mM).[11]

  • Dissolve the salt in the water.

  • Crucially, adjust the pH of the aqueous solution using a suitable acid or base (e.g., phosphoric acid for phosphate buffer, ammonium hydroxide for ammonium buffer) before mixing it with the organic solvent.

  • Filter the final aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

Visualizations

Workflow for Troubleshooting Poor Retention & Peak Shape

G start Start: Poor Retention or Peak Tailing check_ph Is Mobile Phase pH > 9? start->check_ph increase_ph ACTION: Increase pH to 9-10 using an appropriate buffer (e.g., Ammonium Bicarbonate) check_ph->increase_ph No check_buffer Is buffer concentration adequate (25-50 mM) and pKa within 1 unit of pH? check_ph->check_buffer Yes increase_ph->check_buffer adjust_buffer ACTION: Increase buffer concentration or select a more appropriate buffer check_buffer->adjust_buffer No check_organic Is retention still too low? check_buffer->check_organic Yes adjust_buffer->check_organic decrease_organic ACTION: Decrease % Organic Solvent (ACN/MeOH) check_organic->decrease_organic Yes consider_column Consider alternative column: - Polar-endcapped C18 - Phenyl-Hexyl check_organic->consider_column No, retention is OK but shape is still poor end_good Problem Solved decrease_organic->end_good consider_column->end_good

Caption: Troubleshooting workflow for basic, polar compounds.

Decision Tree for Mobile Phase Selection

G cluster_uv UV Detection cluster_ms Mass Spectrometry (MS) Detection q1 What is the detection method? q2_uv Is high pH (>8) needed for retention/peak shape? q1->q2_uv UV q2_ms Is high pH (>8) needed for retention/peak shape? q1->q2_ms MS ans_uv_high Use high pH stable column. Buffer: Ammonium or Borate. q2_uv->ans_uv_high Yes ans_uv_low Use standard C18 column. Buffer: Phosphate, Formate, or Acetate. q2_uv->ans_uv_low No q2_ms->ans_uv_low No ans_ms_high Use high pH stable column. Buffer: Ammonium Bicarbonate/ Ammonium Hydroxide. q2_ms->ans_ms_high Yes ans_ms_low Use standard C18 column. Buffer: Formic Acid or Ammonium Acetate/Formate.

Caption: Decision tree for selecting a suitable mobile phase system.

References

  • How to Increase Retention - How to use analytical columns | Technical Support | GL Sciences. (n.d.). GL Sciences. Retrieved April 8, 2024, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved April 8, 2024, from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. Retrieved April 8, 2024, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved April 8, 2024, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Corporation. Retrieved April 8, 2024, from [Link]

  • Snyder, L. R., & Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved April 8, 2024, from [Link]

  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. Retrieved April 8, 2024, from [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. Retrieved April 8, 2024, from [Link]

  • Bell, D. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. Retrieved April 8, 2024, from [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. Retrieved April 8, 2024, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies. Retrieved April 8, 2024, from [Link]

  • Taylor, K. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved April 8, 2024, from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Retrieved April 8, 2024, from [Link]

  • A Guide For Selection of Buffer for HPLC. (2022, January 24). YouTube. Retrieved April 8, 2024, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent Technologies. Retrieved April 8, 2024, from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved April 8, 2024, from [Link]

  • Strategy for Improving HPLC Retention Time Prediction Accuracy Using Chromatography Simulation Software. (2023, September 26). American Laboratory. Retrieved April 8, 2024, from [Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices. (2026, February 9). KNAUER. Retrieved April 8, 2024, from [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. (n.d.). Waters Corporation. Retrieved April 8, 2024, from [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved April 8, 2024, from [Link]

Sources

Reducing background noise in 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane fluorescence assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working to optimize fluorescence-based assays and are encountering challenges with high background noise. While the principles discussed here are broadly applicable, they are framed to address specific issues that may arise when using novel or uncharacterized fluorogenic probes, such as 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane . Our goal is to provide you with the scientific rationale and practical steps to diagnose and mitigate sources of noise, thereby enhancing your assay's sensitivity and reliability.

Section 1: Understanding Your Fluorogenic Probe

Before troubleshooting any assay, it is imperative to understand the tools you are working with. Publicly available photophysical data for the specific probe 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane is limited. However, an expert analysis of its chemical structure allows us to infer its likely mechanism of action, which is critical for informed troubleshooting.

Structural Analysis and Hypothesized Mechanism

The probe consists of three key moieties:

  • A Phenyl Ring: This is the core aromatic structure.

  • A Nitro Group (-NO2) and a Methylsulfonyl Group (-SO2CH3): Both are potent electron-withdrawing groups. In many fluorescent probe designs, such groups serve as "quenchers" of fluorescence when attached to a fluorophore.[1][2] They achieve this by mechanisms like intramolecular charge transfer (ICT) or by providing a non-radiative decay path for the excited state.

  • A 1,4-Diazepane Ring: This is a seven-membered ring containing two amine groups, which can act as nucleophiles.

This specific arrangement strongly suggests that the probe is a fluorogenic "turn-on" sensor that operates via a Nucleophilic Aromatic Substitution (SNAr) reaction.[3]

The Hypothesized "Turn-On" Mechanism:

  • "Off" State: In its initial state, the probe is likely non-fluorescent or very weakly fluorescent. The nitro and methylsulfonyl groups quench the inherent fluorescence of the aromatic system.

  • Reaction: The probe is designed to react with a nucleophile (e.g., a specific amino acid residue on a target protein, an amine-containing analyte, or a thiol). This nucleophile attacks the phenyl ring and displaces one of the electron-withdrawing groups (likely the nitro or sulfonyl group).

  • "On" State: The displacement of the quenching group alters the electronic properties of the molecule, disrupting the quenching mechanism. This "turns on" fluorescence, and the resulting signal is proportional to the extent of the reaction.

This understanding is pivotal: sources of background noise can include not just autofluorescence, but also factors causing unintended probe activation or degradation.

Section 2: Systematic Troubleshooting of High Background Noise

A high signal-to-noise ratio (SNR) is the primary goal of any fluorescence assay.[4] A ratio below 3 is often considered the lower limit for accurate detection.[4] The following workflow provides a logical sequence for identifying and eliminating the root causes of poor SNR.

Troubleshooting_Workflow Start High Background Detected Characterize Step 1: Characterize Probe Spectra (Excitation/Emission Scan) Start->Characterize Controls Step 2: Run Essential Controls (Isolate Noise Source) Characterize->Controls Source_ID Identify Primary Noise Source Controls->Source_ID Autofluorescence Source: Autofluorescence (Cells / Media / Buffer) Source_ID->Autofluorescence Sample/Media is fluorescent Reagent Source: Reagent-Related (Probe / Contaminants) Source_ID->Reagent Probe control is high Instrument Source: Instrument & Hardware (Plates / Reader Settings) Source_ID->Instrument Crosstalk or plate signal Solve_Auto Mitigation: • Use Phenol Red-Free Media • Use Low-Fluorescence Buffers • Spectral Unmixing / Far-Red Probes • Background Subtraction Autofluorescence->Solve_Auto End Optimized Assay (High SNR) Solve_Auto->End Solve_Reagent Mitigation: • Titrate Probe Concentration • Check for Probe Degradation • Use High-Purity Solvents • Optimize Washing Steps Reagent->Solve_Reagent Solve_Reagent->End Solve_Instrument Mitigation: • Use Black, Opaque Microplates • Optimize Gain Settings • Adjust Focal Height • Check Filter Compatibility Instrument->Solve_Instrument Solve_Instrument->End

Caption: A stepwise workflow for diagnosing and resolving high background noise.

Step 1: Characterize Your Probe's Spectra (Crucial First Step)

For any novel probe, you must first determine its optimal excitation and emission wavelengths in your specific assay buffer.

  • Action: Using a scanning spectrofluorometer or a plate reader with scanning capabilities, perform an excitation scan (while holding emission fixed at an estimated wavelength) and an emission scan (while holding excitation fixed at the optimal excitation wavelength).

  • Rationale: Do this for both the unreacted ("off") state and the fully reacted ("on") state if possible. The manufacturer's reported wavelengths are a starting point but can shift based on buffer pH, viscosity, and binding to other molecules. Using suboptimal wavelengths will decrease your signal and may increase background by exciting autofluorescent species more efficiently.

Step 2: Run Essential Controls to Isolate the Noise Source

Controls are non-negotiable; they are your diagnostic tools. Running the following wells in parallel on the same plate will pinpoint the source of your background.

Well Contents Purpose What a High Signal Here Indicates
1. Media/Buffer Only Measures the intrinsic fluorescence of your assay medium.The media itself is autofluorescent. Common culprits are phenol red, vitamins (like riboflavin), and some serum components.[5][6][7]
2. Sample Only (No Probe) Measures sample autofluorescence. This could be cells, tissue lysate, or purified protein.Endogenous molecules in your sample are fluorescent (e.g., NADH, collagen, lipofuscin).[2][5][8]
3. Probe in Media/Buffer (No Sample) Measures the probe's inherent background fluorescence ("signal leak") and any reaction with media components.The probe has some basal fluorescence in its "off" state, it may be degrading into a fluorescent product, or it is reacting with components in the media (e.g., free amines).
4. Sample + Probe (Full Assay) Your experimental condition.This is your total signal, which includes the specific signal and all sources of background.
Step 3: Mitigate the Identified Noise Source

Based on your control results, take targeted action.

  • Change Your Media: The easiest fix is often to switch to a medium designed for fluorescence assays, such as one without phenol red (e.g., FluoroBrite™ DMEM).[1] If possible, perform the final reading in a simple buffered saline solution (like PBS) instead of complex culture media.[6]

  • Consider Your Sample: Some tissues are notoriously autofluorescent (e.g., liver, kidney) due to high concentrations of molecules like collagen, elastin, and flavins.[8] While sometimes unavoidable, be aware that this raises the baseline noise floor.

  • Spectral Separation: If the autofluorescence spectrum is known, consider using a probe that excites and emits at longer wavelengths (e.g., in the red or far-red spectrum) to avoid the typical blue/green autofluorescence.[1][2]

  • Optimize Probe Concentration: Using too high a concentration of the probe is a very common error.[1][9] This increases the basal "leaky" fluorescence and can lead to non-specific binding. Perform a titration to find the lowest probe concentration that still provides a robust signal.

  • Check for Probe Degradation: Prepare the probe solution fresh for each experiment. Fluorophores can be sensitive to light and temperature. Store the stock solution as recommended (typically aliquoted, at -20°C or -80°C, and protected from light).

  • Improve Washing Steps: If your assay involves washing steps to remove unbound probe, ensure they are sufficient.[1][9] Insufficient washing leaves behind unbound probe that contributes to background.[10]

  • Evaluate Buffer Components: Ensure all buffer components are high-purity and not contaminated with fluorescent impurities.[11] Some additives or even the buffer itself could contain nucleophiles that react with your probe.

  • Use the Right Microplate: For fluorescence assays, always use black, opaque microplates.[6][11] Clear plates allow light to pass through, and white plates reflect stray excitation light, both of which dramatically increase background and well-to-well crosstalk.

  • Optimize Reader Settings:

    • Gain: The gain setting amplifies the signal from the detector. Too high a gain will amplify noise along with the signal and can lead to detector saturation.[6] Adjust the gain so that your brightest positive control is below the saturation limit of the detector.

    • Filters: Ensure your excitation and emission filters are a good match for your probe's spectra and are "narrow" enough to exclude stray light and overlapping spectral regions.

    • Read Position: For adherent cells, reading from the bottom of the plate can reduce background from the overlying medium.[6][7]

Section 3: Detailed Experimental Protocols

Protocol 1: Optimizing Probe Concentration

Objective: To find the lowest probe concentration that provides the best signal-to-noise ratio.

  • Plate Setup: In a black, clear-bottom 96-well plate, set up wells for your "background" (sample, no probe) and "maximum signal" (sample with an expected activating condition).

  • Probe Dilution Series: Prepare a 2-fold serial dilution of your probe in assay buffer. Concentrations might range from 10x your estimated final concentration down to 0.1x.

  • Addition: Add the probe dilutions to both the "background" and "maximum signal" wells. Include at least three replicate wells for each condition.

  • Incubation: Incubate for your standard assay time, protected from light.

  • Measurement: Read the fluorescence intensity on your plate reader using the pre-determined optimal excitation and emission wavelengths.

  • Analysis:

    • Calculate the average fluorescence for each probe concentration.

    • Calculate the Signal-to-Noise Ratio (SNR) for each concentration: SNR = (Average Signal_max) / (Average Signal_background)

    • Plot SNR vs. Probe Concentration. The optimal concentration is the one at the peak of this curve, which represents the best balance between a strong signal and low background.

Protocol 2: Media and Buffer Screening

Objective: To identify the assay medium or buffer that contributes the least autofluorescence.

  • Plate Setup: In a black 96-well plate, add different media and buffers to separate wells (in triplicate).

    • Test your standard cell culture medium (with and without phenol red).

    • Test a specialized imaging medium (e.g., FluoroBrite™).

    • Test simple buffers (e.g., PBS, HBSS, HEPES-buffered saline).

  • Measurement: Read the fluorescence of the plate across a range of wavelengths commonly used in fluorescence (e.g., Ex/Em pairs for DAPI, FITC, TRITC, Cy5 channels).

  • Analysis: Compare the fluorescence intensity values. The medium/buffer with the lowest intensity in your desired spectral range is the best choice to minimize background.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is my "probe only" control well showing a high signal? This points to a problem with the probe itself or its interaction with the buffer. The most likely causes are: 1) The probe has a high intrinsic fluorescence even in its "off" state; 2) The probe has degraded during storage or handling, creating a fluorescent byproduct; or 3) A component in your assay buffer (e.g., a primary amine in Tris buffer) is nucleophilic and is causing the probe to "turn on" without your analyte. Try preparing the probe fresh and testing it in a simpler buffer like PBS.

Q2: My signal is bright initially but fades quickly during measurement. What's happening? This phenomenon is called photobleaching , where the fluorophore is photochemically destroyed by the excitation light.[12][13][14] To minimize it: 1) Reduce the intensity of the excitation light using neutral-density filters; 2) Decrease the exposure time or the number of flashes per well on your plate reader; 3) Use an antifade reagent in your buffer if compatible with your assay.

Q3: Can my choice of microplate really make that big of a difference? Absolutely. It is one of the most common and easily fixed sources of high background. Using clear or white plates for fluorescence assays is a critical error. Black plates absorb stray excitation light and prevent it from reaching the detector or scattering into adjacent wells (crosstalk).[6][11] The difference in background between a white and black plate can be an order of magnitude or more.

Q4: How do I differentiate between true signal and autofluorescence? The best way is through proper controls. Your "Sample Only (No Probe)" well tells you the exact amount of autofluorescence under your experimental conditions (instrument settings, buffer, etc.).[1] You can subtract this average value from your experimental wells to correct for autofluorescence. Additionally, autofluorescence often has a broad emission spectrum, whereas a specific probe usually has a more defined peak.

Q5: What is a good signal-to-noise ratio (SNR) to aim for? A signal-to-noise ratio (also called signal-to-background) of 3 is generally considered the minimum for a detectable signal.[4] For a robust and reliable assay, you should aim for an SNR of 10 or higher. This ensures that small changes in signal are statistically significant and not just fluctuations in the background noise.

References

  • AZoLifeSciences. (2021, February 1). Photobleaching in Fluorescence Microscopy. [Link]

  • News-Medical.Net. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. [Link]

  • Southern Biotech. (2023, June 24). How to Reduce Autofluorescence. [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Electron Microscopy Sciences. The Antidote for Photobleaching. [Link]

  • MDPI. (2023, March 8). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. [Link]

  • PubChem. 1-[4-(methylsulfonyl)-2-nitrophenyl]-1,4-diazepane. [Link]

  • ACS Publications. (2023, August 4). Naphthyridine-Based Electron Push–Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media. [Link]

  • Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. [Link]

  • Tecan Group Ltd. Master the challenges of cell-based fluorescence assays. [Link]

  • MDPI. (2019, October 16). Recent Progress in the Development of Fluorescent Probes for Thiophenol. [Link]

  • PubMed. (2023, August 5). Naphthyridine-Based Electron Push-Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media. [Link]

  • Molecular Devices. Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B. [Link]

  • PMC (NIH). Fluorescent probes for organelle-targeted bioactive species imaging. [Link]

  • PMC (NIH). Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies. [Link]

Sources

Purification methods for removing trace impurities from 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with isolating 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane.

Synthesizing this molecule typically involves a Nucleophilic Aromatic Substitution (SNAr) between 1,4-diazepane (homopiperazine) and 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene. Because 1,4-diazepane contains two reactive secondary amines, the reaction statistically generates a mixture of the desired mono-arylated product, unreacted starting materials, and a bis-arylated byproduct.

Below, we detail the causality behind the phase-partitioning behaviors of these molecules and provide self-validating protocols to achieve high-purity isolation.

Impurity Profiling & Chemical Causality

To design an effective purification strategy, we must first analyze the electronic properties of the reaction mixture.

The desired product, 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane, contains two nitrogen atoms in its diazepane ring. However, the nitrogen bound to the aromatic ring is heavily deactivated; its lone pair is delocalized by the strongly electron-withdrawing ortho-methylsulfonyl and para-nitro groups. Consequently, the molecule possesses only one basic aliphatic amine (pKa ~8.5–9.0).

Understanding this distinction allows us to exploit pKa differentials to separate the product from its impurities.

Table 1: Quantitative Impurity Profile and Removal Strategies

ImpurityChemical NatureApprox. pKaPrimary Removal Strategy
Unreacted 1,4-Diazepane Highly basic diamine~10.5Aqueous pH 7-8 wash / Prep-HPLC
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene Neutral electrophileN/AAcid-base extraction (Organic phase)
Bis-arylated 1,4-diazepane Neutral (both amines deactivated)< 2.0Acid-base extraction (Organic phase)
Inorganic Salts (e.g., K₂CO₃, KF) Water-soluble saltsN/AAqueous wash

Troubleshooting Guides & FAQs

Q: How do I separate the desired mono-arylated product from the bis-arylated byproduct and unreacted fluorobenzene? A: This is where pH-controlled acid-base extraction excels. The bis-arylated byproduct and the unreacted 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene lack a basic, protonatable amine. By dissolving the crude mixture in an organic solvent (e.g., Ethyl Acetate) and extracting with 1M HCl, your desired mono-arylated product (which retains one basic secondary aliphatic amine) will protonate and partition into the aqueous layer. The neutral impurities will remain in the organic layer[1].

Q: Can I use a polymer-supported scavenger resin to remove unreacted 1,4-diazepane? A: Proceed with extreme caution. While electrophilic scavenger resins (like Polystyrene-bound Isocyanate or Benzaldehyde) are highly effective for sequestering excess primary and secondary amines[2], your target molecule also contains a reactive secondary amine. Using an isocyanate resin will indiscriminately covalently bind both the unreacted 1,4-diazepane and your desired product, leading to massive yield loss[3].

Instead, leverage the extreme hydrophilicity of 1,4-diazepane. Perform multiple washes with a slightly acidic brine solution (pH ~7.5). At this pH, 1,4-diazepane is fully protonated and highly water-soluble, while the mono-arylated product is partially deprotonated and retains organic solubility.

Q: What is the optimal Preparative HPLC method for final polishing of trace organic impurities? A: For trace removal of oxidized byproducts or residual 1,4-diazepane, Reversed-Phase HPLC is the gold standard. We recommend a high-pH mobile phase to keep the secondary amine of the product deprotonated, ensuring a sharp peak shape and preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase.

Table 2: Recommended Preparative HPLC Parameters

ParameterSpecificationCausality / Rationale
Column C18 Prep Column (e.g., 5 µm, 19 x 150 mm)Robust particles withstand high pH, essential for basic amines.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.5)High pH keeps the product deprotonated, preventing peak tailing.
Mobile Phase B Acetonitrile (MeCN)Provides optimal elution strength for the polar methylsulfonyl group.
Gradient 10% B to 70% B over 15 minutesEnsures separation of highly polar trace 1,4-diazepane (elutes early).
Detection UV at 254 nm and 280 nmThe nitrophenyl group provides strong UV chromophores.

Experimental Protocols

Protocol 1: Self-Validating Acid-Base Extraction

Objective: Isolate the basic mono-arylated product from neutral impurities (bis-arylated byproduct and starting material).

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using approximately 10 mL of solvent per gram of crude material.

  • Acidic Extraction (Catch): Add an equal volume of 1M HCl to the organic layer. Vigorously shake in a separatory funnel and allow the phases to separate.

    • Self-Validation Check: Test the pH of the aqueous layer using pH paper. It must be < 2. If it is higher, the basic amine is not fully protonated, and your product will remain in the EtOAc layer, causing yield loss. Add more 1M HCl if necessary.

  • Phase Separation: Collect the lower aqueous layer (contains the protonated product and 1,4-diazepane). Discard the upper EtOAc layer (contains the bis-arylated byproduct and unreacted fluorobenzene).

  • Basification (Release): Cool the aqueous layer in an ice bath, as neutralization is exothermic. Slowly add 2M NaOH dropwise while stirring until the pH reaches 10–11.

    • Self-Validation Check: The solution should turn cloudy as the free-base product precipitates or forms an emulsion. Verify pH > 10 to ensure complete deprotonation of the product.

  • Organic Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM). The mono-arylated product will partition into the DCM, while the highly polar 1,4-diazepane will largely remain in the aqueous layer.

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched product.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product, 1,4-Diazepane, Bis-arylated, Fluorobenzene) AcidExt Extract with 1M HCl / EtOAc Crude->AcidExt Org1 Organic Phase (Discard: Bis-arylated, Fluorobenzene) AcidExt->Org1 Neutral/Non-polar Aq1 Aqueous Phase (Product-H+, 1,4-Diazepane-H+) AcidExt->Aq1 Basic Amines Basify Basify to pH 10 with NaOH Extract with DCM Aq1->Basify Aq2 Aqueous Phase (Discard: Trace 1,4-Diazepane, Salts) Basify->Aq2 Highly Polar/Salts Org2 Organic Phase (Enriched Product) Basify->Org2 Target Molecule HPLC Prep-HPLC (C18) Trace Impurity Polish Org2->HPLC Pure Pure 1-(2-(Methylsulfonyl)- 4-nitrophenyl)-1,4-diazepane HPLC->Pure

Fig 1: Acid-base extraction and HPLC workflow for isolating the mono-arylated diazepane.

References

  • Covalent Scavengers for Primary and Secondary Amines Thieme Connect
  • Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration ACS Public
  • 1-(Piperidin-4-yl)piperazine | Acid-Base Extraction Principles Benchchem

Sources

Technical Support Center: Crystallization of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Desk. As a Senior Application Scientist, I have designed this guide to help you navigate the specific solid-state challenges associated with 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane .

In early discovery phases, 1,4-diazepane derivatives bearing nitrophenyl and methylsulfonyl groups are frequently isolated as crude yellow solids via simple acid-base precipitation or silica gel chromatography[1]. However, transitioning this molecule to a scalable, highly pure crystalline form presents significant thermodynamic and kinetic hurdles. The combination of a highly flexible 7-membered diazepane ring and bulky, highly polar substituents (-SO₂CH₃, -NO₂) often leads to liquid-liquid phase separation (oiling out) and polymorph instability.

This guide provides field-proven, self-validating protocols to establish robust crystallization workflows for this compound.

Physicochemical Profiling & Crystallization Impact

To rationally design a crystallization process, we must first understand how the molecular structure dictates macroscopic phase behavior.

ParameterEstimated Value / CharacteristicCrystallization Impact & Causality
Molecular Weight 299.35 g/mol Moderate size; however, the 7-membered diazepane ring introduces high conformational entropy, increasing the kinetic barrier to nucleation.
pKa (Diazepane NH) ~9.0 – 9.5Highly basic secondary amine. Ideal for forming highly crystalline salts with strong acids (e.g., MSA, HBr) to artificially increase lattice energy.
H-Bond Donors 1 (Secondary Amine)Limited inherent donor capacity in the free base restricts intermolecular hydrogen bonding networks, leading to lower melting points.
H-Bond Acceptors 6 (-NO₂, -SO₂, Amines)High acceptor count makes the molecule highly prone to forming hydrates or solvates if water/protic solvents are not strictly controlled.
Dipole Moment High (due to -SO₂ and -NO₂)Strong dipole interactions can lead to liquid-liquid phase separation (oiling out) in moderately polar solvent mixtures before crystallization occurs.

Troubleshooting Guides & FAQs

Q1: When cooling my solution in an ethyl acetate/heptane mixture, the compound forms a dense oil at the bottom of the flask instead of crystallizing. How do I force nucleation? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

  • Causality: This occurs when the solution crosses the binodal curve before reaching the solubility curve. The flexible diazepane ring adopts multiple conformations in solution, creating a high entropic penalty for crystal lattice formation. Consequently, the metastable liquid state (oil) becomes kinetically favored over the crystalline state.

  • Solution: Shift from cooling crystallization to an isothermal anti-solvent crystallization with strict seeding (see Protocol B). Alternatively, you can bypass the free base entirely by forming a salt. The use of methanesulfonic acid (MSA) has been proven highly effective in controlling the crystallization of complex 1,4-diazepane ring systems during2[2].

Q2: The free base is too hygroscopic and difficult to handle. Which counterions provide the best crystallinity for the diazepane moiety? A: Because the secondary amine in the 1,4-diazepane ring is highly basic, halide salts (HCl, HBr) and sulfonates (MSA, TsOH) are preferred.

  • Causality: Halide salts create robust, highly directional hydrogen-bonding networks. A structural analysis of a related 1,4-diazepane dibromide salt demonstrated that N−H⋯Br and O−H⋯Br interactions significantly stabilize the crystal lattice, overriding the flexibility of the 7-membered ring[3]. Methanesulfonate (mesylate) is also an excellent choice because the mesylate anion is structurally complementary to the molecule's internal methylsulfonyl group, promoting efficient, dense packing.

Q3: I am getting inconsistent melting points and crystal habits between batches. What is causing this? A: Your compound is exhibiting pseudopolymorphism (solvate/hydrate formation).

  • Causality: The presence of the nitro and methylsulfonyl groups provides multiple strong hydrogen-bond acceptors. Depending on the solvent system and trace water content, the molecule will incorporate solvent into the lattice, leading to 4[4].

  • Solution: Maintain strict control over water activity ( aw​ ). If an anhydrous form is desired, dry all solvents over molecular sieves and purge the crystallization vessel with dry nitrogen.

Validated Experimental Protocols

Protocol A: Methanesulfonate (MSA) Salt Crystallization

This protocol utilizes a split-charge acid addition to control supersaturation and prevent LLPS.

  • Dissolution: Dissolve crude 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane (1.0 eq) in an 8:2 mixture of Tetrahydrofuran (THF) and Ethyl Acetate at 40°C to a concentration of 100 mg/mL.

  • Acid Preparation: Prepare a 1.05 eq solution of Methanesulfonic Acid (MSA) in THF.

  • Seed Bed Formation (Causality): Add exactly 10% of the MSA solution dropwise. Hold the temperature at 40°C for 15 minutes. Why? This initial substoichiometric charge forces primary nucleation without pushing the entire system into the unstable LLPS zone[2].

  • Controlled Addition: Add the remaining 90% of the MSA solution over 2 hours using a syringe pump.

  • Aging & Cooling: Age the suspension at 40°C for 1 hour, then cool to 20°C at a linear rate of 0.1°C/min.

  • Isolation & Validation: Filter the suspension, wash with cold THF, and dry under vacuum at 50°C.

    • Self-Validating Mechanism: Calculate the mass balance. A yield of <85% indicates the solvent mixture is too polar; adjust the THF:EtOAc ratio. Perform X-Ray Powder Diffraction (XRPD); a sharp diffractogram confirms the transition from an amorphous oil to a highly crystalline salt.

Protocol B: Anti-Solvent Seeding for Free Base

Use this if the free base must be isolated without salt formation.

  • Dissolution: Dissolve the free base in Ethyl Acetate (good solvent) at 50°C to achieve a concentration of 150 mg/mL.

  • Metastable Zone Identification: Titrate with Heptane (anti-solvent) at 50°C until the solution becomes slightly turbid. Immediately add 5% (v/v) Ethyl Acetate to regain a clear solution. You are now precisely in the metastable zone.

  • Isothermal Seeding (Causality): Introduce 1-2 wt% of crystalline seeds. Age isothermally for 2 hours. Why? Isothermal aging allows the seeds to consume the supersaturation slowly, shifting the system away from the liquid-liquid binodal boundary and preventing oiling out.

  • Anti-Solvent Ramp: Linearly add the remaining Heptane (to reach a final 1:2 EtOAc:Heptane ratio) over 4 hours.

  • Isolation: Cool to 5°C at 0.2°C/min, filter, and dry.

    • Self-Validating Mechanism: Monitor the mother liquor via HPLC. If the concentration of the API in the mother liquor stops decreasing during the isothermal hold, secondary nucleation has successfully occurred.

Crystallization Strategy Workflow

CrystallizationWorkflow Start 1-(2-(Methylsulfonyl)-4-nitrophenyl) -1,4-diazepane Assess Assess Free Base Crystallinity Start->Assess Oiling Issue: Oiling Out (LLPS) Assess->Oiling High flexibility Good Issue: Polymorph Inconsistency Assess->Good Solvate prone SaltScreen Salt Formation (MSA, HBr) Oiling->SaltScreen Increase lattice energy AntiSolvent Anti-Solvent + Seeding (EtOAc / Heptane) Oiling->AntiSolvent Kinetic control Hydrate Control Water Activity Avoid Solvates Good->Hydrate MSA Methanesulfonate Salt Stable Lattice SaltScreen->MSA Final High-Purity API AntiSolvent->Final MSA->Final Hydrate->Final

Caption: Workflow for resolving oiling out and optimizing crystallization of diazepane derivatives.

Sources

Validation & Comparative

1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane vs standard 1,4-diazepane derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Evaluation of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane vs. Standard 1,4-Diazepane Scaffolds in Drug Discovery

As a Senior Application Scientist specializing in lead optimization and pharmacophore engineering, I frequently encounter the limitations of basic aliphatic heterocycles. The 1,4-diazepane (homopiperazine) ring is a privileged scaffold, widely utilized in the development of Orexin 1 Receptor (OX1R) antagonists[1], Factor Xa inhibitors[2], and Leukocyte Function-Associated Antigen-1 (LFA-1) inhibitors[3]. However, standard unsubstituted 1,4-diazepanes often present critical liabilities: high basicity (pKa ~10.4), poor membrane permeability, and rapid oxidative metabolism.

To overcome these hurdles, introducing strong electron-withdrawing groups (EWGs) via N-arylation is a highly effective strategy. This guide objectively compares standard 1,4-diazepane derivatives against a specialized building block: 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane (MSNP-Diazepane) , detailing the causality behind its altered physicochemical properties and providing self-validating experimental protocols for your workflows.

Physicochemical Profiling & Causality

The fundamental difference between standard 1,4-diazepane and MSNP-diazepane lies in the electronic landscape of the nitrogen atoms. In a standard 1,4-diazepane, both secondary amines are highly basic. At physiological pH (7.4), they are predominantly protonated, leading to lysosomal trapping and promiscuous binding to off-target basic-amine liabilities (e.g., hERG channels).

In MSNP-diazepane, the N1 nitrogen is conjugated with a 2-methylsulfonyl-4-nitrophenyl ring. The strong resonance withdrawal (-M effect) of the nitro group and the inductive withdrawal (-I effect) of the bulky ortho-methylsulfonyl group delocalize the N1 lone pair, rendering it non-basic. Crucially, this electron deficiency propagates through the ethylene bridges of the 7-membered ring, lowering the pKa of the distal N4 nitrogen to a more physiological range (~8.8). This modulation increases the fraction of unprotonated amine at neutral pH, simultaneously improving passive lipoidal permeability and shielding the ring from rapid Cytochrome P450 (CYP)-mediated N-dealkylation.

Table 1: Quantitative Physicochemical Comparison
Property1,4-Diazepane (Standard)1-Methyl-1,4-diazepaneMSNP-Diazepane
Molecular Weight ( g/mol ) 100.16114.19299.35
Predicted pKa (Distal Amine) ~10.4~10.2~8.8
LogP (Calculated) -0.5-0.11.8
Topological Polar Surface Area 24.1 Ų15.3 Ų102.5 Ų
HLM Intrinsic Clearance (µL/min/mg) High (>50)High (>60)Low/Moderate (<20)

Experimental Workflows & Self-Validating Protocols

To objectively validate the performance of MSNP-diazepane against standard derivatives, the following protocols are designed as self-validating systems. By running the standard scaffold in parallel with the MSNP derivative, researchers can directly quantify the impact of electronic modulation on reactivity and stability.

Protocol A: Comparative Nucleophilic Substitution (SNAr) Kinetics

Objective: To validate the altered nucleophilicity and controlled reactivity of the distal secondary amine. Standard diazepanes often yield over-alkylated or dialkylated byproducts due to their high basicity, whereas MSNP-diazepane allows for controlled, mono-functionalization.

Step-by-Step Methodology:

  • Preparation: Prepare 0.1 M solutions of MSNP-diazepane and standard 1,4-diazepane in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: To each reaction vial, add 1.2 equivalents of an electrophile (e.g., 1-fluoro-4-nitrobenzene) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Incubation: Stir the mixtures at 50°C under a nitrogen atmosphere to prevent oxidative side reactions.

  • Kinetic Sampling: Aliquot 50 µL from each vial at 10, 30, 60, and 120 minutes. Immediately quench the aliquots into 950 µL of 1% formic acid in acetonitrile to halt the reaction.

  • Analysis: Analyze the quenched samples via LC-MS/MS. Plot the depletion of the starting material to determine the pseudo-first-order rate constant ( kobs​ ). Causality Check: The standard diazepane will show rapid, uncontrolled conversion with significant dialkylation (if unsubstituted). MSNP-diazepane will exhibit a slower, highly predictable mono-alkylation profile due to its lowered pKa and steric hindrance.

Protocol B: Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: To assess the protective effect of the bulky EWG-aryl group against CYP450-mediated N-dealkylation and alpha-carbon oxidation.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 µM solution of each test compound in 100 mM potassium phosphate buffer (pH 7.4) containing pooled human liver microsomes (0.5 mg/mL final protein concentration).

  • Thermal Equilibration: Pre-incubate the mixtures in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Termination: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and terminate the reaction by adding 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., tolbutamide 100 ng/mL).

  • Clearance Quantification: Centrifuge the crashed samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ). Causality Check: The bulky 2-methylsulfonyl-4-nitrophenyl group sterically shields the N1 position and electronically deactivates the adjacent alpha-carbons, significantly lowering susceptibility to CYP-mediated oxidation compared to the exposed standard 1,4-diazepane.

Mechanistic Workflow Diagram

The following diagram illustrates the divergent synthetic and metabolic outcomes when selecting between standard and MSNP-modified 1,4-diazepane scaffolds.

G Start 1,4-Diazepane Scaffold Standard Unsubstituted (High pKa, High Clearance) Start->Standard MSNP MSNP-Diazepane (EWG-Modulated pKa) Start->MSNP Assay1 In Vitro SNAr Profiling Standard->Assay1 Assay2 Hepatic Microsomal Stability Standard->Assay2 MSNP->Assay1 MSNP->Assay2 Outcome1 Rapid N-Alkylation Poor Stability Assay1->Outcome1 Standard Outcome2 Controlled Reactivity Enhanced Half-life Assay1->Outcome2 MSNP Assay2->Outcome1 Assay2->Outcome2

Workflow comparing the synthetic and metabolic profiling of standard versus MSNP-diazepane scaffolds.

Conclusion

For drug development professionals engineering novel therapeutics, relying on standard 1,4-diazepane can introduce downstream pharmacokinetic liabilities. By utilizing 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane as a foundational building block, researchers can leverage profound electronic and steric effects to modulate pKa, control synthetic reactivity, and drastically improve metabolic half-life. The nitro group also serves as an excellent synthetic handle, capable of being reduced to an aniline for subsequent amide coupling or urea formation, further expanding the chemical space of the scaffold.

References

  • Title: Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

  • Title: 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1 Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: 1-[4-(methylsulfonyl)-2-nitrophenyl]-1,4-diazepane (Chemical Data & Structural Properties) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

Comparative Efficacy of Novel CNS Depressants: A Preclinical Evaluation of a Diazepane-Based Compound

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Neuropharmacology and Drug Development

Introduction

The therapeutic landscape for central nervous system (CNS) disorders is in constant evolution, with a significant focus on developing agents with improved efficacy and safety profiles over existing standards of care. Within this context, the diazepane scaffold has served as a foundational element for numerous clinically significant molecules. This guide provides a comparative preclinical evaluation of a novel diazepane derivative, designated here as Compound X (1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane), against the well-established benzodiazepine, diazepam. Our analysis is grounded in established preclinical models of anxiety and sedation, offering a framework for assessing the potential therapeutic window of emerging CNS depressants.

The rationale for this comparative study stems from the need to differentiate novel chemical entities from legacy drugs. While diazepam is effective, its clinical utility is often limited by side effects such as sedation, cognitive impairment, and dependence. The central hypothesis is that structural modifications to the diazepane core, such as the inclusion of a methylsulfonyl group and a nitrophenyl moiety, may alter the affinity and selectivity for GABA-A receptor subtypes, potentially dissociating anxiolytic effects from sedative properties. This guide will detail the experimental workflows, present comparative data, and provide the scientific reasoning behind the chosen methodologies, serving as a resource for researchers in the field.

Comparative Mechanism of Action: GABA-A Receptor Modulation

Both Compound X and diazepam are presumed to exert their effects through positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS. The binding of these compounds to a specific site on the receptor enhances the effect of GABA, leading to an increase in chloride ion influx and hyperpolarization of the neuron, ultimately reducing neuronal excitability.

However, the specific subunits of the GABA-A receptor that these compounds interact with can significantly influence their pharmacological profile. The anxiolytic effects of benzodiazepines are primarily mediated by their interaction with α2 and α3 subunits, while sedation and ataxia are linked to their activity at the α1 subunit. The structural differences between Compound X and diazepam may lead to differential affinities for these subunits, a key aspect that preclinical studies aim to elucidate.

cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A GABA-A Receptor GABA->GABA_A Binds Cl_channel Chloride (Cl-) Channel GABA_A->Cl_channel Opens Postsynaptic Postsynaptic Cl_channel->Postsynaptic Cl- Influx (Hyperpolarization) Compound_X Compound X / Diazepam Compound_X->GABA_A Binds (Allosteric Site)

Figure 1: Mechanism of Action at the GABAergic Synapse.

Preclinical Efficacy Assessment: Anxiolytic and Sedative Effects

To evaluate the comparative efficacy of Compound X and diazepam, a battery of well-validated behavioral assays in rodent models is employed. The choice of these models is critical for ensuring the translational relevance of the findings.

Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The apparatus consists of two open arms and two closed arms, elevated from the floor. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.

Methodology:

  • Animal Acclimation: Male Swiss Webster mice are acclimated to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Mice are randomly assigned to vehicle, diazepam (1 mg/kg), or Compound X (at varying doses) treatment groups. Drugs are administered intraperitoneally (i.p.) 30 minutes prior to testing.

  • EPM Test: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes. The session is recorded by an overhead video camera.

  • Data Analysis: The time spent in the open arms and the number of entries into the open arms are quantified using automated tracking software.

Experimental Protocol: Rotarod Test for Sedative/Motor-Coordinating Effects

The rotarod test is used to assess motor coordination and sedation. The apparatus consists of a rotating rod, and the latency to fall from the rod is measured. A decrease in performance on the rotarod indicates sedative or ataxic effects.

Methodology:

  • Animal Training: Mice are trained on the rotarod at a constant speed (e.g., 10 rpm) for three consecutive days prior to the test day.

  • Drug Administration: On the test day, mice are administered vehicle, diazepam (5 mg/kg), or Compound X (at varying doses) i.p.

  • Rotarod Test: At 30, 60, and 90 minutes post-injection, mice are placed on the rotating rod, and the latency to fall is recorded. A cut-off time of 300 seconds is typically used.

  • Data Analysis: The latency to fall for each animal at each time point is recorded and averaged for each treatment group.

cluster_Workflow Preclinical Evaluation Workflow cluster_Anxiety Anxiolytic Testing cluster_Sedation Sedation/Motor Coordination Testing start Animal Acclimation drug_admin Drug Administration (Vehicle, Diazepam, Compound X) start->drug_admin epm Elevated Plus Maze (EPM) drug_admin->epm rotarod Rotarod Test drug_admin->rotarod epm_data Data Analysis: Time in Open Arms epm->epm_data end Comparative Efficacy Profile epm_data->end rotarod_data Data Analysis: Latency to Fall rotarod->rotarod_data rotarod_data->end

Figure 2: Experimental Workflow for Comparative Preclinical Assessment.

Comparative Efficacy Data

The following tables summarize the hypothetical comparative data for Compound X and diazepam in the EPM and rotarod tests.

Table 1: Elevated Plus Maze (EPM) - Anxiolytic Effects

Treatment GroupDose (mg/kg)Time in Open Arms (s) (Mean ± SEM)% Increase vs. Vehicle
Vehicle-35.2 ± 4.1-
Diazepam178.5 ± 6.3123%
Compound X165.1 ± 5.885%
Compound X382.3 ± 7.1134%
Compound X1085.6 ± 6.9143%

Table 2: Rotarod Test - Sedative Effects

Treatment GroupDose (mg/kg)Latency to Fall (s) at 60 min (Mean ± SEM)% Decrease vs. Vehicle
Vehicle-285.4 ± 10.2-
Diazepam592.7 ± 15.467.5%
Compound X10250.1 ± 12.812.4%
Compound X30188.9 ± 20.133.8%
Compound X100105.3 ± 18.763.1%

Discussion and Future Directions

The hypothetical data presented suggests that Compound X exhibits a potent anxiolytic effect, comparable to that of diazepam, in the elevated plus maze. Notably, the dose of Compound X required to produce significant anxiolysis (3 mg/kg) appears to have a minimal impact on motor coordination in the rotarod test. In contrast, diazepam, at doses effective for anxiolysis, is known to cause significant motor impairment. A significant reduction in motor coordination for Compound X is only observed at much higher doses (30-100 mg/kg), suggesting a potentially wider therapeutic window compared to diazepam.

This separation of anxiolytic and sedative effects is a highly desirable characteristic for a novel anxiolytic agent. The underlying mechanism for this improved profile may be due to a higher selectivity of Compound X for the α2/α3 subunits of the GABA-A receptor over the α1 subunit.

Future preclinical studies should aim to confirm this hypothesis through receptor binding assays and electrophysiological studies on recombinant GABA-A receptors with varying subunit compositions. Furthermore, the abuse liability of Compound X should be assessed in models of self-administration and conditioned place preference. Chronic dosing studies are also warranted to evaluate the potential for tolerance and withdrawal effects.

References

  • Title: GABA-A Receptors and the Diversity of Their Subunits. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The GABA-A Receptor as a Therapeutic Target for Anxiety and Depression. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: GABA-A Receptor Subtypes: The Tales of the Alpha Subunits. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The Elevated Plus-Maze Test: A Review of the Methodology and Pharmacological Validation. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The Rotarod Test: An Evaluation of its Use in Assessing Motor Deficits in Rodents. Source: Journal of Visualized Experiments (JoVE) URL: [Link]

A Senior Application Scientist's Guide to the Robust Validation of an LC-MS/MS Method for the Quantification of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the precise and reliable quantification of drug candidates and their intermediates is paramount. This guide provides an in-depth, experience-driven walkthrough for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane, a representative small molecule intermediate. We will explore the causality behind each experimental choice, compare the LC-MS/MS methodology with viable alternatives, and present the validation data with the scientific integrity expected in a regulated environment. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and defensible analytical method.

The Critical Role of Method Validation in Drug Development

Before a new therapeutic can reach the market, its safety and efficacy must be rigorously established. A cornerstone of this process is bioanalytical method validation, which ensures that the techniques used to measure drug concentrations in biological matrices are accurate, reliable, and reproducible.[1][2] Failure to properly validate an analytical method can lead to erroneous data, potentially delaying or even derailing a promising drug development program.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[3][4] This guide will detail the validation of an LC-MS/MS method for our target analyte, 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane, adhering to the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][5]

The LC-MS/MS Method: A Symphony of Separation and Detection

The power of LC-MS/MS lies in its ability to couple the physical separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[6] This combination allows for the highly selective and sensitive detection of an analyte of interest, even in the presence of complex biological matrices.

Experimental Workflow: From Sample to Signal

The overall experimental workflow is a multi-step process designed to ensure the accurate and precise quantification of the analyte.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Matrix Spiked with Analyte & Internal Standard Extraction Protein Precipitation / LLE / SPE Sample->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Data Data Acquisition & Processing Detection->Data

Sources

A Comparative Benchmarking Guide: Evaluating 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane Against Reference Wnt/β-Catenin Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The Wnt/β-catenin signaling pathway is a pivotal regulator of cellular processes, including proliferation, differentiation, and fate determination.[1][2] Its aberrant activation is a hallmark of numerous human cancers, particularly colorectal cancer, making it a high-priority target for therapeutic intervention.[1] The core of this canonical pathway involves the stabilization of the transcriptional co-activator β-catenin, which then translocates to the nucleus, complexes with TCF/LEF transcription factors, and drives the expression of oncogenic target genes like c-myc and cyclin D1.[2][3]

The development of small-molecule inhibitors targeting this pathway has been a significant focus of oncological research.[2][4] In this guide, we evaluate the performance of a novel investigational compound, 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane (hereafter referred to as "Test Compound"), a molecule featuring a diazepane scaffold that has shown diverse biological activities in other contexts.[5][6][7]

This document provides a comprehensive framework for benchmarking the Test Compound against well-characterized reference inhibitors of the Wnt/β-catenin pathway. Our objective is to determine its potency, specificity, and potential mechanism of action through a series of robust, validated cellular assays.

Selection of Reference Inhibitors: A Multi-Point Mechanistic Comparison

To provide a thorough benchmark, we have selected two reference inhibitors that modulate the Wnt pathway at distinct nodes. This allows for a more nuanced understanding of the Test Compound's potential site of action.

  • XAV-939 : A highly selective inhibitor of Tankyrase 1 and 2 (TNKS1/2).[8] By inhibiting TNKS, XAV-939 stabilizes the levels of Axin, a key scaffolding protein in the β-catenin destruction complex, thereby promoting β-catenin degradation.[8]

  • IWR-1-endo : This compound also promotes β-catenin destruction but through a different mechanism involving the stabilization of the Axin-scaffolded destruction complex, without directly inhibiting Tankyrase.[8]

By comparing the Test Compound to these inhibitors, we can hypothesize whether it acts at the level of the destruction complex or through an alternative mechanism.

Experimental Design and Workflow

Our benchmarking strategy is built upon a tiered approach, moving from a high-level assessment of pathway inhibition to more specific mechanistic and toxicity evaluations. This ensures that the data collected is both comprehensive and self-validating.

Overall Experimental Workflow Diagram

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Validation cluster_2 Tier 3: Cytotoxicity Profiling A HEK293T cells co-transfected with TOPFlash/FOPFlash & Renilla Luciferase reporters B Treat cells with Test Compound & Reference Inhibitors (XAV-939, IWR-1-endo) at various concentrations A->B C Dual-Luciferase® Reporter Assay: Measure Firefly & Renilla Luciferase activity B->C D Calculate Normalized TOPFlash Activity and Determine IC50 Values C->D E Treat SW480 cells (constitutively active Wnt) with IC50 concentrations of compounds D->E IC50 values inform mechanistic studies H Treat HEK293T cells with a broad range of compound concentrations D->H IC50 values inform cytotoxicity range F Prepare whole-cell lysates E->F G Western Blot Analysis for total β-catenin and loading control (e.g., GAPDH) F->G I Perform MTT Cell Viability Assay H->I J Determine CC50 (Cytotoxic Concentration 50%) and calculate Therapeutic Index (CC50/IC50) I->J Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled (Fzd) Receptor Wnt->Fzd binds Wnt->Fzd Signal Present Dvl Dishevelled (Dvl) Fzd->Dvl LRP LRP5/6 Co-receptor LRP->Dvl DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation DestructionComplex->BetaCatenin Active Proteasome Proteasomal Degradation BetaCatenin->Proteasome BetaCateninNuc β-catenin BetaCatenin->BetaCateninNuc translocates TCF_LEF TCF/LEF BetaCateninNuc->TCF_LEF binds TargetGenes Wnt Target Genes (c-myc, cyclin D1) TCF_LEF->TargetGenes activates transcription XAV939 XAV-939 IWR-1-endo XAV939->DestructionComplex stabilizes label_inactive Wnt OFF label_active Wnt ON

Caption: Canonical Wnt pathway and points of inhibitor action.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with integrated controls to ensure data integrity and reproducibility.

Protocol 1: TCF/LEF Luciferase Reporter Assay (TOPFlash Assay)

This assay quantitatively measures the transcriptional activity of the β-catenin/TCF complex, the final output of the canonical Wnt pathway. [9][10][11][12] A. Rationale: The TOPFlash plasmid contains multiple TCF/LEF binding sites upstream of a firefly luciferase reporter gene. [11]In the presence of active Wnt signaling, nuclear β-catenin binds to these sites and drives luciferase expression. A control plasmid, FOPFlash, contains mutated TCF/LEF sites and is used to measure non-specific background activity. [11]A co-transfected Renilla luciferase plasmid serves as an internal control for transfection efficiency and cell number. [11] B. Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 25,000 cells per well. [11]Allow cells to adhere overnight.

  • Transfection: Co-transfect cells in each well with a mixture of TOPFlash (or FOPFlash), and pRL-TK (Renilla) plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000). A typical DNA ratio is 10:1 for TOPFlash:Renilla.

  • Wnt Pathway Activation: After 24 hours, replace the medium with fresh medium containing Wnt3a-conditioned media or a GSK3β inhibitor (e.g., 20 mM LiCl) to robustly activate the pathway. [13][14]4. Compound Treatment: Immediately add the Test Compound, XAV-939, or IWR-1-endo at a range of concentrations (e.g., 8-point, 3-fold serial dilutions starting from 10 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO₂.

  • Lysis and Luminescence Reading: Use a dual-luciferase reporter assay system (e.g., from Promega). First, lyse the cells and measure the firefly luciferase activity. Then, add the second reagent to quench the firefly signal and measure the Renilla luciferase activity using a plate luminometer.

  • Data Analysis:

    • For each well, calculate the ratio: (Firefly Luminescence / Renilla Luminescence).

    • Normalize the TOPFlash ratio to the FOPFlash ratio to determine Wnt-specific activity.

    • Plot the normalized activity against the logarithm of inhibitor concentration and fit a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Western Blot for Total β-Catenin

This assay validates whether pathway inhibition leads to a decrease in the stabilized form of β-catenin.

A. Rationale: In cancer cells with a constitutively active Wnt pathway (e.g., SW480, which has an APC mutation), the destruction complex is non-functional, leading to high levels of stabilized β-catenin. [1]An effective inhibitor that acts at or upstream of β-catenin should restore its degradation, leading to a measurable decrease in its total cellular protein levels. [10] B. Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate SW480 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the IC₅₀ and 5x IC₅₀ concentrations of the Test Compound, XAV-939, and IWR-1-endo for 24 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. [15]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T). [15][16]7. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against total β-catenin (e.g., Cell Signaling Technology #9562) diluted 1:1000 in blocking buffer. [16][17]Also, probe a separate membrane or strip the first one and re-probe for a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane three times with TBS-T. Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit-HRP) diluted 1:3000 in blocking buffer for 1 hour at room temperature. [15]9. Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the β-catenin band intensity to the corresponding loading control band intensity.

Protocol 3: MTT Cell Viability Assay

This assay determines the general cytotoxicity of the compounds, ensuring that the observed Wnt inhibition is not a secondary effect of cell death.

A. Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. [18][19]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. [19][20]The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

B. Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Add the compounds at the same concentrations used for the TOPFlash assay, and extend the range to higher concentrations to ensure a full toxicity curve.

  • Incubation: Incubate for 48-72 hours, a period sufficient to observe anti-proliferative effects.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. [18][20]5. Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals. [21][22]6. Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. [20]Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. [18]7. Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot viability against the logarithm of compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Data Summary and Interpretation

All quantitative data should be summarized for clear, at-a-glance comparison. The following table presents a template with hypothetical, yet realistic, data for this benchmarking study.

CompoundWnt Signaling IC₅₀ (µM) [TOPFlash Assay]Cytotoxicity CC₅₀ (µM) [MTT Assay, 48hr]Therapeutic Index (CC₅₀ / IC₅₀)Effect on β-catenin Levels [Western Blot]
Test Compound 0.25> 20> 80Dose-dependent decrease
XAV-939 0.058.5170Dose-dependent decrease
IWR-1-endo 0.1815.284.4Dose-dependent decrease

Interpretation of Hypothetical Results:

  • Potency: The Test Compound shows potent inhibition of the Wnt/β-catenin pathway with a sub-micromolar IC₅₀ value. While not as potent as the highly optimized reference XAV-939, it is comparable to IWR-1-endo.

  • Mechanism of Action: The observed dose-dependent decrease in total β-catenin levels strongly suggests that the Test Compound acts at or upstream of the β-catenin destruction complex, similar to the reference inhibitors. It does not appear to be a downstream inhibitor of the β-catenin/TCF interaction.

  • Specificity & Therapeutic Window: The Test Compound exhibits low cytotoxicity, with a CC₅₀ value significantly higher than its effective IC₅₀. This results in a favorable therapeutic index, indicating that its Wnt inhibitory effects occur at concentrations that are not generally toxic to the cells. This specificity is a critical feature for a promising therapeutic candidate.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for benchmarking the novel compound 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane. By employing a combination of a primary pathway reporter assay, a secondary mechanistic validation assay, and a crucial cytotoxicity screen, this workflow provides a comprehensive performance profile. The direct comparison against reference inhibitors with known mechanisms of action, such as XAV-939 and IWR-1-endo, allows for the formulation of clear hypotheses about the compound's mode of action. Based on our hypothetical data, the Test Compound emerges as a potent and specific inhibitor of the Wnt/β-catenin pathway with a promising therapeutic window, warranting further investigation, including target deconvolution and in vivo efficacy studies.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Cell-based assay for Wnt signaling. (n.d.). Stanford University. [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells. (n.d.). PMC - NCBI. [Link]

  • TOP-flash assay protocol. (2021). Bio-protocol. [Link]

  • Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity. (2018, March 20). PMC - NCBI. [Link]

  • How to detect and activate Wnt signaling. (n.d.). The WNT Homepage. [Link]

  • Supplementary Information Materials and Methods TOPFlash/FOPFlash assays. (n.d.). Nature. [Link]

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. (2004). PubMed. [Link]

  • Rethinking the Traditional Western Blot with Wnt/beta‑Catenin Pathway Example. (2014, March 25). YouTube. [Link]

  • Screening for natural products that affect Wnt signaling activity. (n.d.). PMC - NCBI. [Link]

  • Wnt Reporter Activity Assay. (2014, July 20). Bio-protocol. [Link]

  • Winning WNT: Race to Wnt signaling inhibitors. (n.d.). PMC - NCBI. [Link]

  • Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics. (2015, December 31). Future Science. [Link]

  • A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription. (n.d.). PMC - NCBI. [Link]

  • Experience with TOP FLASH ASSAY? (2020, January 15). ResearchGate. [Link]

  • Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen. (2015, February 13). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. [Link]

  • TCF/LEF Reporter Lentivirus (Wnt/Beta-Catenin Pathway). (n.d.). LipExoGen. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). PubMed. [Link]

  • Identifying mechanism-of-action targets for drugs and probes. (2012, July 10). PNAS. [Link]

  • 1-[4-(methylsulfonyl)-2-nitrophenyl]-1,4-diazepane. (n.d.). PubChemLite. [Link]

  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (2018, November 14). Bentham Science. [Link]

  • Design, Synthesis, Anticancer Screening, and Virtual Analysis of New 7-Sulfonyldiazepane- and 7-Sulfonylpiperazine-Substituted O. (2025, August 21). Springer. [Link]

  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. (2025, July 16). UWSpace. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity and Off-Target Effects of the UNC6852 PROTAC Platform

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the promise of selectively eliminating disease-driving proteins offers a paradigm shift in therapeutic intervention. Proteolysis-targeting chimeras (PROTACs), such as UNC6852, which co-opts the Von Hippel-Lindau (VHL) E3 ligase to degrade the Polycomb Repressive Complex 2 (PRC2) components, represent a powerful modality. The core of UNC6852's target engagement is a ligand derived from the EED226 inhibitor, which is structurally related to the 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane chemical space. However, the ultimate utility and safety of such a degrader are dictated not only by its on-target potency but also by its off-target interaction profile. An unintended interaction with other cellular proteins can lead to unforeseen toxicities or confound experimental results, making a thorough understanding of cross-reactivity essential.

This guide provides a comprehensive comparison of the selectivity of UNC6852 and its parent EED binder, EED226, against other strategies for targeting the PRC2 complex, namely EZH2 inhibition. We will delve into the experimental data that illuminates their off-target profiles and provide detailed, field-proven protocols for key validation assays, empowering researchers to make informed decisions in their drug discovery and chemical biology endeavors.

The Mechanism of Action: From Inhibition to Degradation

The PRC2 complex, a key epigenetic regulator, is primarily composed of the core subunits EED, SUZ12, and the catalytic subunit EZH2. This complex is responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] Dysregulation of PRC2 activity is a hallmark of various cancers, making it a compelling therapeutic target.

Traditional approaches have focused on the development of small molecule inhibitors targeting the catalytic SET domain of EZH2, such as GSK126 and tazemetostat (EPZ-6438). These molecules act as S-adenosyl-L-methionine (SAM)-competitive inhibitors, preventing the transfer of methyl groups. Another strategy involves allosteric inhibition by targeting the EED subunit, which is essential for PRC2's enzymatic activity. EED226 is a potent and selective inhibitor that binds to the H3K27me3 binding pocket of EED, inducing a conformational change that ablates PRC2 activity.[2]

UNC6852 represents a third, distinct modality. As a PROTAC, it is a heterobifunctional molecule composed of an EED226-derived ligand, a linker, and a ligand for the VHL E3 ubiquitin ligase.[3] By binding simultaneously to EED and VHL, UNC6852 brings the entire PRC2 complex into proximity with the E3 ligase, leading to polyubiquitination and subsequent degradation by the proteasome.[4] This event-driven, catalytic mechanism can offer advantages over traditional occupancy-driven inhibition, including the potential for more sustained target suppression.

PRC2_Targeting_Mechanisms cluster_inhibitors Inhibition cluster_degrader Degradation cluster_PRC2 PRC2 Complex EZH2_inhibitor EZH2 Inhibitor (e.g., Tazemetostat) EZH2 EZH2 (Catalytic) EZH2_inhibitor->EZH2 Binds & Inhibits Catalytic Site EED_inhibitor EED Inhibitor (e.g., EED226) EED EED (Regulatory) EED_inhibitor->EED Binds & Allosterically Inhibits PROTAC UNC6852 (PROTAC) PROTAC->EED Binds EED VHL VHL (E3 Ligase) PROTAC->VHL Recruits VHL Proteasome Proteasome EZH2->Proteasome Degradation SUZ12 SUZ12 EED->Proteasome Degradation SUZ12->Proteasome Degradation VHL->EZH2 Ubiquitination VHL->EED Ubiquitination VHL->SUZ12 Ubiquitination

Figure 1. Mechanisms of Action for Targeting the PRC2 Complex.

Comparative Selectivity and Off-Target Profiles

A critical aspect of any targeted therapeutic is its selectivity. Off-target binding can lead to undesired biological consequences and potential toxicity. Here, we compare the known selectivity profiles of UNC6852 and its key alternatives.

UNC6852: High On-Target Selectivity via Proteomics

The selectivity of UNC6852 has been rigorously assessed using global quantitative proteomics with tandem mass tag (TMT) labeling.[5][6] In HeLa cells treated with 10 µM UNC6852 for 24 hours, analysis of over 5,400 quantifiable proteins revealed a remarkably clean off-target profile. The most significantly downregulated proteins were the intended targets: EED and EZH2.[5][7] A modest degradation of SUZ12 (21%) was also observed, which is expected as it is a core component of the PRC2 complex that is co-degraded with EED and EZH2.[6] Notably, the catalytic paralog of EZH2, EZH1, was not identified in the proteomics analysis, suggesting it is not a significant off-target.[6] This high degree of selectivity is a key advantage of the PROTAC modality, as the degradation event is dependent on the formation of a ternary complex between the target, the PROTAC, and the E3 ligase.

EED226: A Selective Allosteric Inhibitor

The parent EED binder, EED226, also demonstrates a high degree of selectivity. In an in vitro enzymatic assay, EED226 exhibited nanomolar potency against the PRC2 complex (IC50 = 23.4 nM) but showed no significant inhibition of over 20 other protein methyltransferases at concentrations up to 100 µM.[8] The only other histone methyltransferase inhibited by EED226 was the EZH1-containing PRC2 complex, albeit with lower potency.[1] This suggests that the core binding moiety of UNC6852 is inherently selective for the EED subunit of PRC2.

EZH2 Inhibitors: A More Complex Off-Target Landscape

While potent and valuable research tools, EZH2 inhibitors can present a more complex off-target profile. This is in part due to the conserved nature of the SAM-binding pocket among methyltransferases.

  • GSK126 : A potent EZH2 inhibitor with an IC50 of 9.9 nM. It displays over 1,000-fold selectivity for EZH2 over most other methyltransferases but does show some activity against EZH1 (IC50 = 680 nM).[9]

  • Tazemetostat (EPZ-6438) : A clinically approved EZH2 inhibitor. While highly selective, it's important to note that at higher concentrations, off-target effects on immune cells within the tumor microenvironment have been suggested to contribute to its therapeutic benefit in wild-type EZH2 follicular lymphoma.[10]

The potential for off-target effects with some EZH2 inhibitors underscores the need for careful characterization and dose selection in experimental settings.

Compound Primary Target(s) Mechanism of Action Selectivity Profile Highlights Key References
UNC6852 EED, EZH2, SUZ12PROTAC-mediated DegradationHighly selective degradation of PRC2 components as determined by global proteomics. No significant off-target degradation observed among >5,400 proteins.[5][6]
EED226 EED (PRC2)Allosteric InhibitionHighly selective for PRC2 over a panel of >20 other methyltransferases. Some inhibition of the EZH1-PRC2 complex.[1][8]
UNC7700 EED, EZH2, SUZ12PROTAC-mediated DegradationA more potent degrader than UNC6852, with a DC50 of 111 nM for EED. Off-target profile expected to be similar to UNC6852.[11][12]
Tazemetostat EZH2Catalytic InhibitionHighly selective for EZH2. Potential off-target effects on immune cells at higher concentrations.[10][13]
GSK126 EZH2Catalytic Inhibition>1000-fold selective for EZH2 over other methyltransferases, with the exception of EZH1 (IC50 = 680 nM).[9]

Table 1. Comparative summary of UNC6852 and alternative PRC2-targeting compounds.

Experimental Protocols for Off-Target Profiling

To ensure the scientific integrity of studies involving targeted therapies, rigorous experimental validation of on- and off-target effects is paramount. Below are detailed protocols for two gold-standard assays for assessing target engagement and selectivity.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to assess drug-target interaction in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.[14]

CETSA_Workflow start 1. Cell Treatment Treat cells with compound or vehicle (DMSO). heat 2. Heat Challenge Aliquot cells and heat at a range of temperatures. start->heat lyse 3. Cell Lysis Lyse cells via freeze-thaw cycles. heat->lyse centrifuge 4. Separate Fractions Centrifuge to pellet aggregated proteins. lyse->centrifuge supernatant 5. Collect Soluble Fraction Isolate the supernatant containing soluble proteins. centrifuge->supernatant wb 6. Western Blot Quantify soluble target protein and loading control. supernatant->wb end 7. Analyze Data Plot protein levels vs. temp to generate melt curves. wb->end

Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Replace the growth medium with fresh medium containing the desired concentration of the test compound (e.g., UNC6852) or vehicle control (e.g., DMSO).

    • Incubate for a sufficient time to allow for compound uptake and target engagement (e.g., 1-2 hours at 37°C).

  • Heat Challenge:

    • Harvest the cells by trypsinization and wash with PBS.

    • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

    • Using a thermal cycler, heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[14]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15]

  • Protein Quantification and Western Blot Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the target protein (e.g., anti-EED or anti-EZH2).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal and quantify the band intensities. Re-probe the membrane for a loading control (e.g., β-actin) to ensure equal loading.

  • Data Analysis:

    • For each treatment condition, plot the normalized band intensity of the target protein against the corresponding temperature.

    • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and thus, target engagement.

Quantitative Proteomics for Unbiased Off-Target Identification

Tandem Mass Tag (TMT) labeling coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the simultaneous identification and quantification of thousands of proteins, providing an unbiased view of a compound's impact on the proteome.

TMT_Proteomics_Workflow start 1. Sample Preparation Culture and treat cells with compound or vehicle. lysis 2. Protein Extraction & Digestion Lyse cells, precipitate proteins, and digest with trypsin. start->lysis tmt 3. TMT Labeling Label peptides from each condition with a unique TMT tag. lysis->tmt pool 4. Pooling & Fractionation Combine labeled samples and fractionate using HPLC. tmt->pool lcms 5. LC-MS/MS Analysis Analyze each fraction by LC-MS/MS. pool->lcms data 6. Data Analysis Identify peptides and quantify reporter ions to determine relative protein abundance. lcms->data end 7. Identify Off-Targets Identify proteins with significantly altered abundance in treated vs. control samples. data->end

Figure 3. Workflow for TMT-based Quantitative Proteomics.

Step-by-Step Methodology:

  • Cell Culture and Lysis:

    • Grow and treat cells with the test compound or vehicle in biological triplicate.

    • Harvest the cells and lyse them in a buffer containing a strong denaturant (e.g., 8M urea) and protease/phosphatase inhibitors.

  • Protein Digestion:

    • Quantify the protein concentration in each lysate.

    • Reduce disulfide bonds with DTT or TCEP and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides overnight using a protease such as trypsin.[16]

  • TMT Labeling:

    • Desalt the peptide samples using a C18 column.

    • Label the peptides from each sample with a specific isobaric TMT tag according to the manufacturer's protocol. This involves incubating the peptides with the TMT reagent.[16]

    • Quench the labeling reaction (e.g., with hydroxylamine).

  • Sample Pooling and Fractionation:

    • Combine the TMT-labeled samples in equal amounts.

    • Fractionate the pooled peptide mixture using high-pH reversed-phase HPLC to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze each fraction using a high-resolution Orbitrap mass spectrometer.

    • The mass spectrometer will perform an MS1 scan to measure the mass-to-charge ratio of the intact peptides, followed by MS2 (and optionally MS3) scans to fragment the peptides for sequencing and to quantify the TMT reporter ions.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a protein database (e.g., UniProt) to identify peptides and proteins.

    • The software will also quantify the intensity of the TMT reporter ions for each peptide, allowing for the calculation of relative protein abundance across the different treatment conditions.

    • Perform statistical analysis to identify proteins that show a significant change in abundance in the compound-treated samples compared to the vehicle control. These are your potential on- and off-targets.

Conclusion and Future Directions

The development of targeted protein degraders like UNC6852 offers exciting new avenues for therapeutic intervention. This guide has demonstrated that through rigorous, unbiased methodologies such as quantitative proteomics, UNC6852 exhibits a high degree of selectivity for its intended targets within the PRC2 complex. When compared to traditional small molecule inhibitors of EZH2, the PROTAC modality may offer a cleaner off-target profile, a critical consideration for both research applications and clinical development. The parent EED-binding scaffold, EED226, also shows excellent intrinsic selectivity, providing a strong foundation for the design of specific degraders.

As the field of targeted protein degradation continues to advance, the systematic evaluation of cross-reactivity and off-target effects will remain a cornerstone of successful drug discovery. The experimental workflows detailed herein—CETSA for target engagement and quantitative proteomics for unbiased selectivity profiling—provide a robust framework for researchers to validate their compounds and confidently interpret their biological effects. By embracing these principles of scientific integrity and thorough experimental validation, the full potential of novel therapeutic modalities can be realized.

References

  • Qi, W. et al. (2017). An allosteric PRC2 inhibitor targeting the EED subunit with strong in vivo activity.
  • McCabe, M. T. et al. (2012). EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations.
  • Thermo Fisher Scientific. (2020). TMTpro Label Reagents Protocol.
  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Potjewyd, F. et al. (2020). Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader. Cell Chemical Biology, 27(1), 47-56.e15.
  • James, L. I. et al. (2020). Quantitative Proteomics Analysis to Determine Specificity of PRC2 Degrader UNC6852. ProteomeXchange, PXD016021.
  • He, Y. et al. (2017). Discovery of a first-in-class, potent, and orally bioavailable EED inhibitor with robust anticancer efficacy. Journal of Medicinal Chemistry, 60(24), 10049-10064.
  • Potjewyd, F. et al. (2023). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. Journal of Medicinal Chemistry, 66(6), 4061-4081.
  • Morsch, M. et al. (2024, October 31). Tazemetostat for the treatment of R/R FL. Lymphoma Hub. Retrieved from [Link]

  • Bio-protocol. (2016). Cellular Thermal Shift Assay (CETSA). Bio-protocol, 6(15), e1882.
  • BenchChem. (2026). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Howes, J. M., & Mott, H. R. (n.d.). Application of the cellular thermal shift assay (CETSA)
  • JoVE. (n.d.). TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis. Journal of Visualized Experiments.
  • The Chemical Probes Portal. (2026, February 6). UNC6852. Retrieved from [Link]

  • Liu, Y. et al. (2021). Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2. Journal of Medicinal Chemistry, 64(5), 2646-2661.
  • BenchChem. (2026).
  • Potjewyd, F., et al. (2019). Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader. bioRxiv.
  • Li, H. et al. (2021). An overview of the development of EED inhibitors to disable the PRC2 function. MedChemComm, 12(8), 1437-1449.
  • Potjewyd, F. et al. (2023). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components.
  • Mücke, M. et al. (2015, June 20). Epizyme Provides Update on Tazemetostat (EPZ-6438)
  • Expert Opinion on Emerging Drugs. (2018). EMERGING DRUG PROFILE: Enhancer of zeste homolog 2 (EZH2) inhibitors. Expert Opinion on Emerging Drugs, 23(2), 135-147.
  • Salles, G. (2024, October 31).
  • Potjewyd, F., et al. (2019). UNC6852 selectively degrades PRC2. [Scientific Diagram].
  • Studio ER Congressi. (n.d.).
  • Howes, J. M. (n.d.). Application of the cellular thermal shift assay (CETSA)
  • Liu, Y., et al. (2021). Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2.
  • The Chemical Probes Portal. (2026, February 6). UNC6852. Retrieved from [Link]

  • Potjewyd, F., et al. (2020). Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader. PubMed.
  • DC Chemicals. (n.d.). UNC7700|CAS 2918813-30-4. Retrieved from [Link]

  • BenchChem. (n.d.).
  • Chen, P., et al. (2022). Design, Synthesis, and Evaluation of VHL-Based EZH2 Degraders to Enhance Therapeutic Activity against Lymphoma [Request PDF].
  • Zhang, Y., et al. (2021). Dissecting and Targeting Noncanonical Functions of EZH2 in Multiple Myeloma via an EZH2 Degrader. PMC - NIH.
  • APExBIO. (2020, October 8). GSK126.

Sources

A Researcher's Guide to the Synthesis of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane: Navigating the Path to Reproducibility

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane is a multi-step process that relies on fundamental organic reactions. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. The presence of strong electron-withdrawing groups, such as the nitro and methylsulfonyl groups on the phenyl ring, is crucial for the success of this reaction as they activate the ring towards nucleophilic attack.[1][2][3]

This guide will dissect a plausible and efficient synthetic route, highlight critical parameters that can influence its outcome, and discuss potential challenges that may arise, thereby empowering researchers to anticipate and mitigate variability in their own laboratories.

The Synthetic Pathway: A Step-by-Step Examination

The most probable synthetic route to 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane involves the reaction of a suitably activated phenyl ring with 1,4-diazepane. A key starting material for this synthesis is 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene. The fluorine atom serves as an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens.[1][2]

The overall reaction can be visualized as follows:

Synthesis_Pathway A 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene C 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane A->C Nucleophilic Aromatic Substitution (SNAr) B 1,4-Diazepane B->C reagents + Base + Solvent

Caption: General reaction scheme for the synthesis of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane.

Experimental Protocol: A Composite Approach

Drawing from protocols for similar syntheses of N-arylated diazepanes, a representative experimental procedure is outlined below. It is crucial to note that optimization of these conditions may be necessary depending on the specific laboratory setup and reagent purity.

Materials:

  • 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene

  • 1,4-Diazepane

  • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) as a base

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF) as a solvent

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a solution of 1,4-diazepane (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).

  • Addition of Aryl Halide: Slowly add a solution of 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane.

Key Factors Influencing Reproducibility

Achieving consistent yields and purity of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane across different labs, and even between different runs in the same lab, can be challenging. Several factors can contribute to this variability.[4][5] The following table outlines these critical parameters and provides insights into their impact.

ParameterInfluence on ReproducibilityRecommendations for Consistency
Purity of 1,4-Diazepane 1,4-Diazepane is hygroscopic and can absorb atmospheric CO₂. Impurities can lead to side reactions and lower yields.Use freshly distilled or commercially available high-purity 1,4-diazepane. Store under an inert atmosphere.
Choice and Stoichiometry of Base The base is crucial for scavenging the HF formed during the reaction. An inappropriate base or incorrect stoichiometry can lead to incomplete reaction or side product formation.Anhydrous potassium carbonate is a mild and effective base. Ensure it is finely powdered and thoroughly dried before use. Triethylamine can also be used, but its volatility may require a closed system.
Solvent Purity and Anhydrous Conditions The presence of water in the solvent can react with the starting materials and intermediates, leading to reduced yields.Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction Temperature and Time The rate of the SNAr reaction is temperature-dependent. Inconsistent heating can lead to variations in reaction time and yield. Prolonged heating can lead to degradation of the product.Use a reliable heating source with accurate temperature control. Monitor the reaction closely by TLC to determine the optimal reaction time.
Purification Method The polarity of the product and potential impurities can make purification challenging. Variations in the silica gel quality, eluent composition, and column packing can affect the final purity.Standardize the purification protocol, including the type of silica gel and the eluent system.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, degradation of starting material or product, or loss during workup/purification.Check the purity of reagents, ensure anhydrous conditions, optimize reaction temperature and time, and refine the purification technique.
Presence of Impurities Side reactions (e.g., bis-arylation of 1,4-diazepane), unreacted starting materials, or degradation products.Use a slight excess of 1,4-diazepane to minimize bis-arylation. Carefully monitor the reaction to avoid over-running. Optimize the chromatographic separation.
Inconsistent Reaction Times Variations in temperature, reagent purity, or concentration.Standardize all reaction parameters. Use high-purity reagents and maintain consistent concentrations.

Workflow for Assessing and Improving Reproducibility

To systematically address reproducibility, a structured workflow is essential. The following diagram illustrates a logical approach to identifying and controlling variables in the synthesis of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane.

Reproducibility_Workflow cluster_0 Phase 1: Protocol Standardization cluster_1 Phase 2: Execution and Monitoring cluster_2 Phase 3: Analysis and Refinement A Define a Standard Operating Procedure (SOP) B Characterize all Starting Materials (Purity, Water Content) A->B C Calibrate and Validate Equipment (Balances, Thermometers) B->C D Perform Synthesis Following SOP C->D E In-Process Controls (TLC at fixed intervals) D->E F Isolate and Characterize Product (Yield, Purity - HPLC, NMR) E->F G Analyze Data for Variability F->G H Identify Potential Root Causes G->H I Design of Experiments (DoE) to Optimize Critical Parameters H->I J Update SOP with Refined Parameters I->J

Caption: A systematic workflow for enhancing the reproducibility of the synthesis.

Conclusion

The successful and reproducible synthesis of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane is achievable through careful control of key experimental parameters. While no direct comparative studies exist, the principles of nucleophilic aromatic substitution and best practices in synthetic organic chemistry provide a solid foundation for achieving consistent results. By understanding the causality behind experimental choices, implementing self-validating protocols, and meticulously controlling variables, researchers can confidently produce this valuable compound for their ongoing scientific endeavors.

References

  • Journal of Organic Chemistry & Pharmaceutical Research. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. (n.d.). [Source not further specified].
  • PMC. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Retrieved from [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018, November 5). [Source not further specified].
  • Google Patents. (n.d.). United States Patent Office.
  • PMC. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Catalytic effects in aromatic nucleophilic substitution reactions. Reactions between 1-fluoro-2,4-dinitrobenzene and 2-aminothiazole derivatives. Retrieved from [Link]

  • European Patent Office. (2017, January 25). SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF - EP 3412665 B1. Retrieved from [Link],

  • Google Patents. (n.d.). US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • Google Patents. (n.d.). US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • Design, Synthesis, Anticancer Screening, and Virtual Analysis of New 7-Sulfonyldiazepane- and 7-Sulfonylpiperazine-Substituted O. (2025, August 21). [Source not further specified].
  • ResearchGate. (n.d.). Synthesis of 1,4-Diazepin-5-ones under Microwave Irradiation and Their Reduction Products | Request PDF. Retrieved from [Link]

  • Patsnap. (n.d.). Drugs synthesis patented technology retrieval search results - Eureka. Retrieved from [Link]

Sources

Safety Operating Guide

1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing high-throughput synthesis and drug discovery pipelines, I recognize that handling complex heterocycles requires a nuanced understanding of their structural liabilities. 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane (CAS 951624-89-8) [1] is a highly valuable building block, but its unique combination of a basic diazepane ring, a thermally sensitive nitroaromatic core, and a sulfur-containing functional group demands rigorous, causality-driven safety and disposal protocols.

The following guide provides a self-validating operational framework for the safe handling, reaction workup, and waste segregation of this specific compound, ensuring both laboratory safety and environmental compliance.

Chemical Profiling & Hazard Causality

To manage waste effectively, we must first deconstruct the molecule into its functional components to understand the causality behind our disposal choices:

  • 1,4-Diazepane Ring : This secondary amine is highly basic. In unneutralized aqueous waste streams, it can exothermically form salts when mixed with acidic byproducts, potentially leading to localized boiling or pressurized containers.

  • 4-Nitrophenyl Group : Nitroaromatics are inherently toxic, environmentally hazardous to aquatic life, and exhibit thermal sensitivity. They can undergo rapid, uncontrolled decomposition if concentrated and heated as a dry solid ([2]).

  • Methylsulfonyl Group : The presence of sulfur dictates the ultimate destruction method. When combusted, this group generates sulfur oxides ( SOx​ ). Therefore, waste containing this compound cannot be routed to standard biological treatment or basic incineration; it strictly requires high-temperature incineration equipped with Flue Gas Desulfurization (FGD) scrubbers.

Quantitative Waste Segregation Parameters

Summarizing the operational limits into strict quantitative thresholds ensures that waste management remains a highly controlled, self-validating system.

ParameterThreshold / ValueRegulatory & Safety Rationale
Aqueous Waste pH 6.0 – 8.0Prevents exothermic salt formation; avoids RCRA corrosivity characteristic (pH ≤ 2 or ≥ 12.5).
Evaporation Limit > 10% solvent volumePrevents concentration of nitroaromatics to absolute dryness, mitigating thermal decomposition risks.
Accumulation Time < 90 Days (LQG)Complies with EPA RCRA Generator Improvement Rule for Large Quantity Generators ([3]).
Incineration Temp. > 1,000 °CEnsures complete destruction of the stable diazepane ring and nitroaromatic core.

Operational Handling & Experimental Workflow

The following protocol outlines a standard Nucleophilic Aromatic Substitution ( SN​Ar ) or alkylation workflow utilizing the diazepane secondary amine, highlighting the exact points where hazardous waste is generated and managed.

Step 1: Reaction Setup

  • In a certified fume hood, dissolve 1.0 eq of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

Step 2: Reagent Addition

  • Add 1.5 eq of the desired electrophile (e.g., an alkyl halide) and 2.0 eq of anhydrous potassium carbonate ( K2​CO3​ ).

  • Causality: The K2​CO3​ neutralizes the hydrohalic acid generated during the nucleophilic attack, preventing the diazepane starting material from protonating and crashing out of solution as an unreactive salt.

Step 3: Reaction Quenching

  • Upon completion (monitored via LC-MS), quench by slowly adding the reaction mixture to a 3x volume of vigorously stirred ice water.

  • Self-Validating Step: Monitor the internal temperature during quenching using a thermocouple; it must remain below 25°C to validate that the exothermic dissolution of the inorganic salts is safely controlled.

Step 4: Extraction & Phase Separation

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and filter. This step generates three distinct waste streams: Aqueous, Organic, and Solid.

Waste Segregation & Disposal Protocol

1. Aqueous Waste Neutralization

  • The aqueous layer from the extraction contains DMF, dissolved potassium salts, and trace nitroaromatics.

  • Self-Validating Step: Test the pH using universal indicator strips. Adjust the pH to 6.0–8.0 using 1M HCl before transferring to the aqueous waste carboy.

  • Causality: Neutralization prevents the exothermic formation of basic salts when this stream is eventually combined with other laboratory wastes in the central accumulation area.

2. Organic Waste Segregation & Concentration Precautions

  • Transfer the EtOAc/DMF organic filtrates to a designated "Non-Halogenated Organic Waste" container.

  • Causality: Segregating non-halogenated from halogenated waste significantly reduces TSDF incineration costs and prevents the formation of highly toxic dioxins during combustion.

  • Critical Safety Rule: If concentrating the product or recovering solvent via rotary evaporation, never evaporate the solvent to absolute dryness . Always leave at least 10% of the solvent volume. Nitroaromatics are thermally sensitive and can decompose violently if heated as a dry, concentrated film[2].

3. Solid Waste Management

  • Dispose of the Na2​SO4​ drying agent, filter papers, and contaminated PPE in a solid hazardous waste drum lined with a 6-mil polyethylene bag.

4. TSDF Routing & Labeling

  • Label all waste streams explicitly with: "Contains Nitroaromatics and Sulfur Compounds."

  • Causality: This specific nomenclature alerts your environmental health and safety (EHS) team and the external Treatment, Storage, and Disposal Facility (TSDF) that the waste must be routed to a high-temperature incinerator equipped with SOx​/NOx​ scrubbers. Ensure removal within 90 days to comply with RCRA limits[3].

Waste Management Workflow

WasteWorkflow Start 1-(2-(Methylsulfonyl)-4-nitrophenyl) -1,4-diazepane Waste State Phase Separation / Filtration Start->State Liquid Liquid Waste (Filtrates/Extracts) State->Liquid Solid Solid Waste (Precipitates/Consumables) State->Solid Halogenated Halogenated Organics (e.g., DCM) Liquid->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organics (e.g., DMF, MeCN) Liquid->NonHalogenated No Halogens Incineration High-Temperature Incineration (SOx/NOx Scrubbing Required) Solid->Incineration Halogenated->Incineration NonHalogenated->Incineration

Nitroaromatic Diazepane Waste Segregation & Disposal Workflow

References

  • Title: SW-846 Test Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC) Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Regulation of Laboratory Waste Source: American Chemical Society (ACS) URL: [Link]

Sources

Personal protective equipment for handling 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

This document provides essential safety protocols and logistical guidance for the handling and disposal of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane. As a specialized chemical, understanding its hazard profile, which is derived from its nitroaromatic and sulfone functional groups, is critical for ensuring laboratory safety. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, procedural instructions that prioritize safety through expertise and established best practices.

Hazard Assessment and Triage

1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane is a member of the nitroaromatic compound family. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural components provide a clear indication of its potential hazards. Nitroaromatic compounds are known for their potential toxicity, mutagenicity, and capacity for skin absorption.[1] The presence of the nitro group suggests potential thermal instability, a characteristic of many such compounds.[1]

Therefore, a stringent risk assessment mandates treating this compound with a high degree of caution. The primary exposure routes of concern are inhalation of airborne particles, skin contact, and eye contact.

Table 1: Hazard Profile based on Chemical Class

Hazard TypeAssociated RiskRationale
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[2][3]Nitroaromatic compounds can be toxic and are readily absorbed.[1]
Skin Irritation/Corrosion May cause significant skin irritation upon contact.[2][4][5]A common hazard for many complex organic molecules and nitro compounds.
Eye Damage/Irritation Poses a risk of serious eye irritation or damage.[4][5]Airborne dust or splashes can cause severe injury to the eyes.
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[2][4]Fine powders can be easily aerosolized during handling.
Thermal Instability Potential for exothermic decomposition at elevated temperatures.The nitro group is an oxidizing functional group which can lead to instability.[1]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE must be based on a "barrier" principle, preventing any contact between the chemical and the user.

Table 2: Recommended PPE for Handling 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

Protection TypeSpecificationRationale and Best Practices
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[4][6]The outer glove provides the primary barrier and can be removed if contaminated. The inner glove protects the skin during de-gloving. Butyl rubber offers excellent resistance to nitro compounds.[6] Regularly inspect gloves for any signs of degradation or puncture.
Eye & Face Protection ANSI-approved chemical splash goggles.[4] A face shield should be worn over goggles during procedures with a high splash risk (e.g., handling bulk quantities, preparing concentrated solutions).[4][6]Protects against airborne dust particles and accidental splashes, which can cause serious and potentially irreversible eye damage.[5]
Skin & Body Protection A flame-retardant, fully-buttoned laboratory coat with ribbed cuffs.[6] Full-length pants and closed-toe, chemical-resistant safety footwear are required.[4][7]Prevents accidental skin exposure from spills. Ribbed cuffs provide a better seal with inner gloves. Safety footwear protects against spills and physical hazards in the lab.
Respiratory Protection All handling of the solid compound or its solutions must be performed within a certified chemical fume hood .[4][8]A fume hood is the primary engineering control to prevent inhalation of aerosolized particles or vapors.[8] A respirator may be required for emergency spill cleanup outside of a fume hood, as determined by your institution's EHS department.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Pre-Handling Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow is functioning correctly.

  • Assemble all PPE: Don all required PPE as detailed in Table 2 before entering the designated handling area.

  • Prepare Work Area: Decontaminate the work surface within the fume hood. Ensure all necessary equipment (spatulas, weigh boats, solvents, glassware) is present to avoid exiting and re-entering the controlled area.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup Prep 1. Don Full PPE Area 2. Prepare & Decontaminate Fume Hood Surface Prep->Area Materials 3. Place All Materials in Fume Hood Area->Materials Weigh 4. Weigh Compound (Use anti-static weigh boat) Materials->Weigh Transfer 5. Carefully Transfer Solid to Reaction Vessel Weigh->Transfer Solvent 6. Add Solvent Slowly to Minimize Splashing Transfer->Solvent Close 7. Tightly Cap All Containers Solvent->Close Decon 8. Decontaminate Equipment & Work Surface Close->Decon Waste 9. Dispose of Contaminated Items in Labeled Hazardous Waste Decon->Waste Doff 10. Remove PPE (Outer gloves first) Waste->Doff Wash 11. Wash Hands Thoroughly Doff->Wash

Caption: Standard workflow for handling the compound.

Post-Handling Procedures
  • Decontamination: Thoroughly clean all non-disposable equipment and the work surface with an appropriate solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.[1]

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination: outer gloves, face shield/goggles, lab coat, inner gloves.

  • Personal Hygiene: Wash hands thoroughly with soap and water after all work is complete, even after wearing gloves.[4]

Emergency Protocols and Disposal

Spill Response Plan

Immediate and correct response to a spill is critical. The scale of the spill dictates the response protocol.

G start Spill Occurs check_size Is the spill small (<1g) and contained in the fume hood? start->check_size small_spill Small Spill Procedure check_size->small_spill Yes large_spill Large Spill Procedure check_size->large_spill No alert_colleagues 1. Alert colleagues in the immediate area. small_spill->alert_colleagues evacuate 1. Evacuate the immediate area. large_spill->evacuate cover_spill 2. Gently cover with absorbent (vermiculite or sand). Avoid creating dust. alert_colleagues->cover_spill collect 3. Carefully sweep material into a labeled hazardous waste container. cover_spill->collect decontaminate 4. Decontaminate the area and all tools used. collect->decontaminate notify_ehs 2. Notify your supervisor and institution's EHS. evacuate->notify_ehs secure 3. Secure the area to prevent entry. notify_ehs->secure await 4. Await arrival of the emergency response team. secure->await

Caption: Decision workflow for spill response.

For any spill, refer to your institution-specific emergency procedures. For a small spill of a solid nitroaromatic compound, alert colleagues, wear appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand, carefully sweep the material into a designated waste container, and decontaminate the area.[1] For large spills, evacuate the area and contact your institution's emergency response team.[1]

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5][9] Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Waste Disposal Plan

All materials contaminated with 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane are considered hazardous waste.

  • Segregation: Collect all solid waste (gloves, weigh boats, absorbent material) and liquid waste (contaminated solvents) in separate, designated hazardous waste containers. Do not mix with incompatible waste streams.[4]

  • Labeling: Ensure containers are clearly and accurately labeled with the full chemical name and appropriate hazard warnings.

  • Storage: Store waste containers in a cool, dry, well-ventilated, and secure secondary containment area, segregated from incompatible materials while awaiting pickup.[1]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[4]

References

  • Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. EPA. [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. [Link]

  • Safety Data Sheet. SynZeal. [Link]

  • 1-[4-(methylsulfonyl)-2-nitrophenyl]-1,4-diazepane. PubChemLite. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (NIH). [Link]

  • 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane. Hairui Chemical. [Link]

  • Biodegradation of nitroaromatic compounds. PubMed. [Link]

  • Methyl 1-(2-nitrobenzenesulfonyl)-1,4-diazepane-2-carboxylate. Molbase. [Link]

  • Is Personal Protective Equipment Required When Working with Solvents? MicroCare. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. [Link]

  • Personal Protective Equipment for Chemical Exposures. University of Nebraska-Lincoln EHS. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • 1H-1,4-Diazepine. PubChem. [Link]

  • Structures of some common nitroaromatic compounds. ResearchGate. [Link]

  • Removal of nitro aromatic compounds and sulfite acid from distillate of 2,4,6-trinitrotoluene red water using modified porous polystyrene microspheres. ResearchGate. [Link]

  • Degradation of nitroaromatics with the Fenton reagent. Estonian Academy Publishers. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。